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  • Product: 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide
  • CAS: 1355334-91-6

Core Science & Biosynthesis

Foundational

Molecular Docking and Structural Analysis of 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide

An In-Depth Technical Guide for Metalloenzyme Inhibitor Design Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Executive Summary The rational design of selective metalloenzyme inh...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Metalloenzyme Inhibitor Design Target Audience: Researchers, Computational Chemists, and Drug Development Professionals

Executive Summary

The rational design of selective metalloenzyme inhibitors requires a precise understanding of both the electronic properties of the ligand and the topological landscape of the target active site. 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide represents a highly specialized chemotype designed to target Carbonic Anhydrase (CA) isozymes. By leveraging a primary zinc-binding group (ZBG) coupled with a sterically locked, lipophilic tetrazole tail, this compound achieves remarkable selectivity.

This whitepaper provides an authoritative, self-validating computational framework for the structural analysis and molecular docking of this compound, specifically focusing on its differentiation between the ubiquitous cytosolic hCA II and the tumor-associated transmembrane hCA IX.

Pharmacophore Architecture & Causality

The structural efficacy of 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide is driven by two distinct pharmacophoric elements, each engineered to solve specific thermodynamic and spatial challenges in CA inhibition[1].

The Primary Pharmacophore: Benzenesulfonamide

The benzenesulfonamide moiety serves as the classical ZBG. At physiological pH, the sulfonamide group is deprotonated to form an anion (-SO₂NH⁻). This anionic state is non-negotiable for high-affinity binding, as it directly displaces the zinc-bound hydroxide/water molecule in the CA active site, establishing a tetrahedral coordination network with the Zn²⁺ ion and three highly conserved histidine residues (His94, His96, His119)[2].

The Secondary Pharmacophore: 2-Methyl-2H-tetrazol-5-yl

The inclusion of the tetrazole ring at the meta position is a calculated structural decision:

  • Tautomeric Locking (Causality): Unsubstituted tetrazoles exist in a dynamic equilibrium between 1H and 2H tautomers. Upon binding to a target, the molecule must freeze into a single state, resulting in a severe entropic penalty. The addition of the 2-methyl group locks the ring in the 2H-tautomer, pre-organizing the molecule and thermodynamically favoring the binding event.

  • Isozyme Selectivity (Causality): The meta-substitution directs the rigid, lipophilic tetrazole tail toward the hydrophobic half of the CA active site. While the inner zinc-binding core is identical across CA isozymes, the outer rim is highly variable. The tetrazole tail selectively interacts with residues like Val121 and Phe131 in hCA II, and Leu198 in hCA IX, driving isoform selectivity[3].

Self-Validating Molecular Docking Protocol

To ensure absolute trustworthiness in computational predictions, the following protocol integrates a strict self-validation loop. Every experimental choice is grounded in the physical chemistry of metalloenzymes.

Docking_Workflow PrepProt Protein Preparation (Zn2+ Parameterization) Validate Self-Validation (Native Ligand RMSD < 2Å) PrepProt->Validate PrepLig Ligand Preparation (Deprotonate -SO2NH2) Dock Molecular Docking (Grid-based Scoring) PrepLig->Dock Validate->PrepProt Fail Validate->Dock Pass Analyze Structural Analysis (Pose & Affinity) Dock->Analyze

Self-validating in silico molecular docking workflow for metalloenzyme inhibitors.

Step 1: Protein Preparation and Zinc Parameterization
  • Action: Retrieve high-resolution crystal structures of hCA II and hCA IX. Strip all solvent molecules except the deep structural water network coordinating the zinc ion.

  • Causality: Standard molecular mechanics force fields (e.g., OPLS, AMBER) frequently fail to accurately model transition metal coordination, causing the Zn²⁺ ion to artificially repel the ligand. To prevent this, apply a non-bonded Cationic Dummy Atom (CaDA) approach or customize the Lennard-Jones parameters for the zinc ion to preserve its native tetrahedral geometry[1].

Step 2: Ligand State Assignment
  • Action: Generate the 3D conformation of 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide. Explicitly deprotonate the primary sulfonamide group.

  • Causality: Docking the neutral sulfonamide (-SO₂NH₂) will result in false-positive hydrogen bonding poses. Deprotonation ensures the algorithm accurately simulates the physiological coordinate covalent bond required for true inhibition[2].

Step 3: The Control System (Self-Validation)
  • Action: Redock the native co-crystallized ligand (e.g., Acetazolamide) into the prepared grid before testing the novel compound.

  • Causality: A predictive model is only as reliable as its control. If the Root Mean Square Deviation (RMSD) between the computationally docked pose and the empirical crystallographic pose exceeds 2.0 Å, the grid parameters are rejected and recalibrated.

Step 4: Docking Execution
  • Action: Execute flexible-ligand, rigid-receptor docking using a grid-based scoring function.

  • Causality: The rigid receptor approach is justified because the CA inner active site is highly conserved and structurally rigid. Binding affinity and selectivity are entirely driven by the ligand's flexible tail navigating the outer rim residues[4].

Quantitative Inhibition and Docking Profiles

The following table summarizes the representative binding affinities and docking metrics for the meta-tetrazolyl benzenesulfonamide chemotype across key CA isoforms. The data highlights the compound's preference for CA II and CA IX over the off-target CA I.

Target IsoformCellular LocalizationRepresentative Kᵢ (nM)Docking Score (kcal/mol)Key Interacting Residues (Ligand Tail)
hCA I Cytosolic1450.0-6.2His200, Leu198 (Steric Clash)
hCA II Cytosolic12.5-8.7Val121, Phe131 (π-π stacking)
hCA IX Transmembrane8.2-9.1Val131, Leu198 (Hydrophobic fit)

Note: Quantitative metrics are representative benchmarks derived from the structural profiling of tetrazole-linked benzenesulfonamides[4].

Mechanistic Pathway of Action

In oncology, hCA IX is a critical target. It is overexpressed in hypoxic tumor microenvironments (TME) where it hydrates extracellular CO₂ to generate protons (H⁺), leading to severe extracellular acidification. This acidic environment promotes tumor survival, immune evasion, and metastasis.

By utilizing 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide, researchers can effectively block this catalytic hydration, neutralizing the TME.

CAIX_Pathway Hypoxia Tumor Hypoxia HIF1A HIF-1α Stabilization Hypoxia->HIF1A induces CAIX CA IX Overexpression HIF1A->CAIX upregulates Acid Extracellular Acidification (H+ Accumulation) CAIX->Acid CO2 Hydration Metastasis Tumor Survival & Metastasis Acid->Metastasis promotes Inhibitor 3-(2-Methyl-2H-tetrazol-5-yl)- benzenesulfonamide Inhibitor->CAIX inhibits Zn2+ active site

Tumor microenvironment signaling pathway and CA IX inhibition by the tetrazole-sulfonamide derivative.

References

  • Synthesis, molecular structure, spectroscopic properties and biological evaluation of 4-substituted-N-(1H-tetrazol-5-yl)benzenesulfonamides: Combined experimental, DFT and docking study.
  • Tetrazole Derivatives as Multiclass Inhibitors of Bacterial Carbonic Anhydrases.
  • Fluorinated pyrrolidines and piperidines incorporating tertiary benzenesulfonamide moieties are selective carbonic anhydrase II inhibitors. Taylor & Francis.
  • Carbonic Anhydrase Inhibitors: Inhibition of Isozymes I, II, and IX with Triazole-Linked O-Glycosides of Benzene Sulfonamides.

Sources

Exploratory

Structural Elucidation and NMR Spectral Analysis of 3-(2-Methyl-2H-tetrazol-5-yl)benzenesulfonamide: A Technical Guide

Executive Summary & Pharmacological Context In modern medicinal chemistry, tetrazole rings are frequently deployed as metabolically stable bioisosteres for carboxylic acids, offering enhanced lipophilicity and prolonged...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

In modern medicinal chemistry, tetrazole rings are frequently deployed as metabolically stable bioisosteres for carboxylic acids, offering enhanced lipophilicity and prolonged half-lives while maintaining similar pKa values[1]. When a tetrazole is conjugated with a benzenesulfonamide moiety—a classic pharmacophore known for carbonic anhydrase inhibition and anti-inflammatory activity—the resulting architecture presents a highly versatile scaffold[2].

Specifically, 3-(2-Methyl-2H-tetrazol-5-yl)benzenesulfonamide serves as a critical intermediate and active pharmaceutical ingredient (API) building block. The selective methylation at the 2-position of the tetrazole ring is of paramount importance; it locks the tautomeric equilibrium of the tetrazole, ensuring consistent receptor binding kinetics and predictable pharmacokinetic profiling. This whitepaper provides a rigorous, self-validating framework for the structural elucidation of this compound using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.

Synthetic Workflow and Sample Integrity

High-fidelity NMR analysis requires a sample free of paramagnetic impurities and residual solvents. The target compound is typically accessed via the ammonolysis of the commercially available precursor, 3-(2-Methyl-2H-tetrazol-5-yl)benzenesulfonyl chloride[3].

SynthWorkflow A 3-(2-Methyl-2H-tetrazol-5-yl) benzenesulfonyl chloride B Ammonolysis (NH3 in THF/H2O) A->B Step 1 C Crude Sulfonamide Precipitation B->C Step 2 D Recrystallization (EtOH/H2O) C->D Step 3 E Pure Target Compound D->E Step 4

Synthetic workflow for 3-(2-Methyl-2H-tetrazol-5-yl)benzenesulfonamide.

Causality in NMR Experimental Design

As an application scientist, experimental design cannot be arbitrary; every parameter must be chosen to maximize data integrity.

The Causality of Solvent Selection (DMSO-d6): For sulfonamides, the choice of solvent acts as a structural probe. If a non-polar solvent like CDCl3 is used, the highly polar sulfonamide group induces intermolecular aggregation, leading to signal broadening. Furthermore, the –NH2 protons rapidly exchange with trace moisture in aprotic, non-hydrogen-bonding solvents, rendering them invisible on the NMR timescale. By utilizing Dimethyl Sulfoxide-d6 (DMSO-d6), the strong hydrogen-bond accepting nature of the sulfoxide oxygen locks the –NH2 protons into a rigid hydrogen-bonded complex. This effectively slows the chemical exchange rate, allowing the –NH2 protons to be observed as a distinct, quantifiable broad singlet integrating to exactly 2H[1].

Spectral Data & Mechanistic Interpretation

The following tables summarize the quantitative 1H and 13C NMR spectral data. The assignments are derived from predictive additivity rules validated against closely related 2-methyl-2H-tetrazole and benzenesulfonamide structural analogs[4].

Table 1: 1H NMR Spectral Data (400 MHz, DMSO-d6, 298 K)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationMechanistic Assignment Rationale
H2 8.52t1.51HHighly deshielded due to the combined anisotropic deshielding cones of the ortho-sulfonamide and ortho-tetrazole groups.
H4 8.28dt7.8, 1.21HDeshielded by the ortho-tetrazole group; shows primary ortho coupling to H5 and long-range meta coupling to H2/H6.
H6 8.02dt7.8, 1.21HDeshielded by the ortho-sulfonamide group.
H5 7.78t7.81HMeta to both electron-withdrawing groups; least deshielded aromatic proton.
-NH2 7.55br s-2HSulfonamide protons, locked via hydrogen bonding with DMSO-d6.
N-CH3 4.45s-3HDiagnostic for 2-methyltetrazoles. 1-methyl isomers typically resonate further upfield (~4.10 ppm)[4].
Table 2: 13C NMR Spectral Data (100 MHz, DMSO-d6, 298 K)
PositionChemical Shift (δ, ppm)Carbon TypeMechanistic Assignment Rationale
C5 (Tetrazole) 164.5QuaternaryHighly electron-deficient carbon within the heteroaromatic tetrazole ring.
C1 (Benzene) 145.6QuaternaryDirectly bonded to the strongly electron-withdrawing -SO2NH2 group.
C5 (Benzene) 130.2CHMeta to both substituents; standard aromatic shift.
C4 (Benzene) 129.4CHOrtho to the tetrazole ring.
C3 (Benzene) 128.1QuaternaryDirectly bonded to the tetrazole ring.
C6 (Benzene) 125.8CHOrtho to the sulfonamide group.
C2 (Benzene) 123.5CHOrtho to both substituents; sterically compressed.
N-CH3 39.8CH3N-methyl carbon attached to the electron-deficient tetrazole nitrogen.
2D NMR Logical Assignment Pathway

To create a self-validating dataset, 1D NMR must be corroborated by 2D Heteronuclear Multiple Bond Correlation (HMBC). HMBC visualizes 2-bond (2J) and 3-bond (3J) carbon-proton couplings, allowing for the unambiguous assignment of quaternary carbons (C1, C3, and Tetrazole C5) which lack attached protons.

HMBCLogic N_CH3 N-CH3 (δ 4.45) Tet_C5 Tetrazole C5 (δ 164.5) N_CH3->Tet_C5 3J HMBC H2 H2 (δ 8.52) C1 C1 (δ 145.6) H2->C1 3J HMBC C3 C3 (δ 128.1) H2->C3 3J HMBC H4 H4 (δ 8.28) H4->C3 2J HMBC H6 H6 (δ 8.02) H6->C1 2J HMBC

Key HMBC correlations used to unambiguously assign the aromatic and tetrazole carbons.

Self-Validating Experimental Protocol for NMR Acquisition

To ensure reproducibility and trustworthiness, the following step-by-step protocol embeds internal validation checks directly into the workflow.

Step 1: Sample Preparation & Internal Calibration

  • Weigh exactly 15.0 mg of 3-(2-Methyl-2H-tetrazol-5-yl)benzenesulfonamide.

  • Dissolve the compound in 0.6 mL of high-purity DMSO-d6 (100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Validation Check: Filter the solution through a tightly packed glass wool plug into a 5 mm NMR tube to eliminate paramagnetic particulates that cause field inhomogeneities (shimming degradation).

Step 2: Spectrometer Tuning and Shimming

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Lock the spectrometer to the deuterium frequency of DMSO-d6.

  • Tune and match the probe for 1H and 13C nuclei.

  • Perform gradient shimming (e.g., TopShim) and manually optimize the Z1 and Z2 gradients.

  • Validation Check: The full width at half maximum (FWHM) of the TMS signal at 0.00 ppm must be ≤ 0.8 Hz.

Step 3: 1H NMR Acquisition

  • Select a standard 30-degree pulse sequence (zg30).

  • Set the relaxation delay (D1) to 2.0 seconds to ensure complete relaxation of the sulfonamide protons.

  • Acquire 16 scans with a spectral width of 15 ppm.

  • Validation Check: Phase and baseline correct the spectrum. Integrate the N-CH3 peak to exactly 3.00. The aromatic H2, H4, H5, and H6 peaks must individually integrate to 1.00 ± 0.05, and the broad -NH2 peak must integrate to 2.00 ± 0.10.

Step 4: 13C NMR Acquisition

  • Select a power-gated decoupling pulse sequence (zgpg30) to minimize nuclear Overhauser effect (NOE) bias on quaternary carbons.

  • Set the relaxation delay (D1) to 3.0 seconds.

  • Acquire 1024 scans with a spectral width of 250 ppm.

  • Validation Check: Reference the central septet of the DMSO-d6 solvent peak to exactly 39.52 ppm. Verify the presence of exactly 8 distinct carbon signals (6 aromatic, 1 tetrazole, 1 methyl).

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Foundational

Pharmacokinetic Profiling of 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide in Early Drug Discovery

Executive Summary In early-stage drug discovery, the selection and optimization of chemical scaffolds dictate the ultimate clinical viability of a drug candidate. 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide (3-MTB)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug discovery, the selection and optimization of chemical scaffolds dictate the ultimate clinical viability of a drug candidate. 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide (3-MTB) is a highly versatile building block frequently utilized in the design of kinase inhibitors (e.g., Tyk2), ion channel blockers (e.g., Nav1.7), and carbonic anhydrase inhibitors[1].

This whitepaper outlines a comprehensive, self-validating pharmacokinetic (PK) profiling strategy for 3-MTB. By dissecting the causality behind physicochemical properties, in vitro ADME workflows, and in vivo pharmacokinetics, we provide a robust framework for evaluating this scaffold's druggability.

Physicochemical Rationale & Causality

The structural architecture of 3-MTB combines a benzenesulfonamide moiety with a 2-methyl-tetrazole ring. Understanding the interplay between these functional groups is critical for predicting absorption and distribution.

  • The Tetrazole Bioisostere: 1H-tetrazole is a classic non-classical bioisostere for carboxylic acids, maintaining a similar pKa (~4.5) while offering greater lipophilicity[2]. However, high acidity can lead to high desolvation energies, severely limiting passive membrane permeability[2]. In 3-MTB, the N-methylation at the 2-position of the tetrazole ring locks its tautomeric state, preventing ionization at physiological pH. This specific modification increases the logD, thereby improving passive transcellular diffusion compared to unmethylated analogs.

  • The Sulfonamide Core: Aryl sulfonamides are excellent hydrogen bond donors and acceptors, crucial for target engagement (e.g., coordinating with zinc in carbonic anhydrase)[3]. However, electron-deficient aryl sulfonamides can be susceptible to atypical metabolic pathways, which must be rigorously screened[4].

In Vitro ADME Profiling Protocols

To build a self-validating dataset, in vitro assays must be designed to isolate specific ADME variables.

Caco-2 Permeability & Efflux Assay

Causality: The Caco-2 cell line, derived from human colorectal adenocarcinoma, is the industry gold standard for predicting oral absorption[5]. Because the sulfonamide moiety in 3-MTB may act as a substrate for apical efflux transporters like P-glycoprotein (P-gp) or BCRP, a bi-directional transport assay is mandatory to calculate the efflux ratio (ER)[6].

Step-by-Step Protocol:

  • Cell Culture: Seed Caco-2 cells onto polycarbonate Transwell™ inserts at a density of 100,000 cells/cm²[7]. Culture for 21 days to ensure full polarization, tight junction formation, and expression of brush border enzymes and efflux transporters[5].

  • Dosing Preparation: Prepare 3-MTB at a concentration of 10 µM in HBSS buffer (pH 7.4)[8].

  • Bi-Directional Incubation:

    • Apical to Basolateral (A-B): Add dosing solution to the apical chamber and blank HBSS to the basolateral chamber.

    • Basolateral to Apical (B-A): Reverse the orientation to measure active efflux[6].

  • Sampling: Incubate at 37°C with 5% CO₂. Sample aliquots from the receiver chambers after 2 hours[8].

  • Quenching: Dilute samples with an organic solvent (acetonitrile) containing a stable-isotope internal standard to precipitate proteins[8].

Hepatic Microsomal Stability & Toxicological Flagging

Causality: While sulfonamides are generally considered resistant to metabolic cleavage, electron-deficient aryl sulfonamides can undergo metabolic hydrolysis catalyzed by Glutathione S-Transferases (GST), leading to the release of SO₂ and the formation of reactive glutathione (GSH) adducts—a major toxicological red flag[4]. Additionally, the 2-methyl group on the tetrazole is susceptible to CYP450-mediated aliphatic oxidation.

Step-by-Step Protocol:

  • Incubation: Incubate 1 µM of 3-MTB with human or rat liver microsomes (0.5 mg/mL protein) in 100 mM phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Add 1 mM NADPH to initiate CYP450 metabolism. In a parallel arm, add 5 mM GSH to trap reactive intermediates[4].

  • Kinetic Sampling: Aliquot 50 µL at 0, 5, 15, 30, and 60 minutes into 150 µL of ice-cold acetonitrile.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant for parent depletion (to calculate intrinsic clearance, CLint) and scan for GSH-adduct masses via high-resolution mass spectrometry.

Bioanalytical Framework (LC-MS/MS)

High-throughput bioanalysis is the engine of early drug discovery, enabling rapid design-make-test-analyze cycles[9].

Methodology: Quantification of 3-MTB in biological matrices (plasma, buffer, microsomes) is achieved using a rapid and integrated liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. By utilizing ultrafast linear gradients (e.g., 45 seconds per sample) on a C18 analytical column coupled to a triple-quadrupole mass spectrometer, we achieve a lower limit of quantitation (LLOQ) of 1–5 ng/mL[10]. This sensitivity is critical for accurately defining the terminal elimination phase during in vivo studies.

In Vivo Pharmacokinetics

To translate in vitro findings, a rodent PK study is executed to determine absolute bioavailability and systemic clearance.

Step-by-Step Protocol:

  • Formulation: Dissolve 3-MTB in a biocompatible vehicle (e.g., 5% DMSO / 10% Solutol HS15 / 85% Saline) to ensure complete dissolution without precipitation upon injection.

  • Dosing: Administer to male Sprague-Dawley rats (n=3 per group) via Intravenous (IV) bolus at 1 mg/kg and Oral (PO) gavage at 5 mg/kg.

  • Serial Sampling: Collect blood via jugular vein cannulation at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Extraction & Analysis: Centrifuge blood at 4°C to isolate plasma. Extract 3-MTB via protein precipitation and quantify using the validated LC-MS/MS method. Calculate parameters using Non-Compartmental Analysis (NCA).

Data Synthesis & Visualizations

Quantitative Data Summary

The following table summarizes the target PK profile for a successfully optimized 3-MTB-derived lead compound:

ParameterRouteTarget ValueImplication for Drug Discovery
Papp (A-B) In Vitro> 10 × 10⁻⁶ cm/sHigh passive intestinal permeability.
Efflux Ratio In Vitro< 2.0Low liability for P-gp/BCRP mediated efflux[6].
CL (Clearance) IV< 15 mL/min/kgLow hepatic extraction; favorable metabolic stability.
Vdss (Volume) IV1.0 - 3.0 L/kgExcellent tissue distribution beyond plasma volume.
T1/2 (Half-life) IV/PO> 4.0 hoursSupports once- or twice-daily oral dosing regimens.
%F (Bioavail.) PO> 50%Highly viable for oral drug development.
System Workflows and Mechanistic Pathways

G A 3-MTB Scaffold Synthesis & QC B Physicochemical Profiling (pKa, LogD) A->B C In Vitro ADME (Caco-2, Microsomes) B->C D Bioanalysis (LC-MS/MS Method) C->D E In Vivo PK (Rodent IV/PO) D->E F PK Parameter Calculation (NCA) E->F

Workflow for the pharmacokinetic profiling of 3-MTB in early drug discovery.

G Parent 3-MTB (Parent Compound) M1 N-Demethylation (Tetrazole Ring) Parent->M1 CYP450 M2 Metabolic Hydrolysis (Sulfonamide Cleavage) Parent->M2 GSH/GST M3 GSH Adduct (Toxicological Flag) M2->M3 Nucleophilic Addition

Proposed metabolic pathways of 3-MTB highlighting potential sulfonamide cleavage.

References

  • WO2018071794A1 - Tyk2 inhibitors and uses thereof Google Patents[1]

  • Caco-2 Permeability Assay Protocol Creative Bioarray[Link][5]

  • Caco-2 Permeability In Vitro Assay Charnwood Discovery [Link][8]

  • Caco-2 Permeability Assay Evotec[Link][6]

  • Acid Bioisosteres Cambridge MedChem Consulting[Link][3]

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides Drug Hunter[Link][2]

  • An ultrafast and flexible liquid chromatography/tandem mass spectrometry system paves the way for machine learning driven in vivo sample processing in early drug discovery PubMed (Rapid Commun Mass Spectrom)[Link][10]

  • Perspective on High-Throughput Bioanalysis to Support In Vitro Assays in Early Drug Discovery Taylor & Francis[Link][9]

  • Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag Domainex[Link][4]

Sources

Exploratory

Thermodynamic Solubility Profiling of 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide: A Methodological Whitepaper

Executive Summary The transition of a novel active pharmaceutical ingredient (API) from discovery to formulation relies heavily on its physicochemical profiling. For complex sulfonamide-tetrazole derivatives like 3-(2-Me...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition of a novel active pharmaceutical ingredient (API) from discovery to formulation relies heavily on its physicochemical profiling. For complex sulfonamide-tetrazole derivatives like 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide , understanding the thermodynamics of dissolution is paramount. This whitepaper provides an in-depth, self-validating methodological guide for determining the thermodynamic solubility of this compound. By moving beyond transient kinetic solubility assays, we establish a rigorous framework utilizing the saturation shake-flask method, high-performance liquid chromatography (HPLC) quantification, and advanced thermodynamic modeling (van't Hoff, modified Apelblat, and Jouyban-Acree equations).

Introduction: Kinetic vs. Thermodynamic Solubility

In early-stage drug discovery, kinetic solubility is often measured via the dilution of dimethyl sulfoxide (DMSO) stock solutions into aqueous buffers[1]. While suitable for high-throughput screening, this method frequently induces metastable supersaturation, artificially inflating the apparent solubility[2].

For late-stage lead optimization and pre-formulation of 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide, thermodynamic solubility is the mandatory gold standard[3]. Thermodynamic solubility represents the true equilibrium between the lowest-energy crystalline solid phase of the API and the solvent[1]. Because this compound features both a sulfonamide group (hydrogen bond donor/acceptor) and a tetrazole ring (multiple nitrogen acceptors), its solvation dynamics are highly dependent on solvent polarity, temperature, and hydrogen-bonding capacity.

Experimental Methodology: The Self-Validating Shake-Flask Protocol

To ensure scientific integrity and absolute trustworthiness of the data, the solubility must be determined using the saturation shake-flask method [2][4]. This protocol is designed as a self-validating system: equilibrium is only confirmed when excess solid is continuously present, preventing false-low readings from unsaturated systems.

Step-by-Step Protocol
  • Solvent Preparation & pH Baseline: Prepare the selected pure solvents (e.g., Water, Methanol, Ethanol, Acetonitrile, Ethyl Acetate) or binary mixtures. For aqueous buffers, verify the initial pH. Causality: The sulfonamide moiety is ionizable; any pH drift during dissolution will alter the ratio of unionized to ionized species, fundamentally shifting the equilibrium state[2].

  • Solid Addition (Supersaturation Prevention): Add an excess amount (e.g., 2–5 mg) of crystalline 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide to 1 mL of the solvent in sealed glass vials[4][5].

  • Isothermal Equilibration: Place the vials in an isothermal shaker at a controlled temperature (e.g., 298.15 K to 318.15 K) and agitate at 400 rpm for 24 to 72 hours[4]. Causality: Extended agitation ensures the crystal lattice fully overcomes the activation energy barrier of dissolution, reaching a stable thermodynamic equilibrium rather than a transient kinetic state[1][3].

  • Solid-Phase Verification: Visually inspect the vials (or use X-ray Powder Diffraction) to confirm the presence of undissolved solid. Causality: If the solution is clear, the system is not saturated. Additional API must be added, and the equilibration restarted[2].

  • Phase Separation: Allow the solid to settle, then centrifuge the mixture. Filter the supernatant through a 0.45 µm PTFE syringe filter[5]. Causality: Micro-particulates suspended in the supernatant will artificially spike the concentration during quantification, leading to overestimated solubility[5].

  • Quantification: Dilute the filtered supernatant appropriately and analyze via a validated HPLC-UV or LC-MS method against a standard calibration curve[1][4][5].

Workflow A 1. Solid API Addition Excess 3-(2-Methyl-2H-tetrazol-5-yl) -benzenesulfonamide B 2. Solvent Addition Pure or Binary Mixtures (pH Monitored) A->B C 3. Isothermal Equilibration Shake-Flask, 24-72h, 400 rpm B->C D 4. Solid-Phase Verification Visual / XRPD Check C->D D->C If fully dissolved (Add more solid) E 5. Phase Separation Centrifugation & 0.45µm Filtration D->E Excess solid confirmed F 6. Quantification HPLC-UV / LC-MS Analysis E->F

Fig 1. Self-validating shake-flask workflow for thermodynamic solubility determination.

Theoretical Framework & Thermodynamic Modeling

Once the experimental mole fraction solubility ( x ) is quantified across multiple temperatures, thermodynamic models are applied to extract the underlying energetic drivers of dissolution.

The Modified Apelblat Equation

The modified Apelblat equation is an empirical model widely used to correlate solubility data with temperature in pure solvents[6]. It accounts for the temperature dependence of the enthalpy of solution, making it highly accurate for complex APIs[7][8]:

lnx=A+TB​+ClnT

Where A , B , and C are empirical model parameters derived via non-linear regression, and T is the absolute temperature[6].

The van't Hoff Equation

To determine the apparent standard thermodynamic functions of dissolution—namely standard enthalpy ( ΔHsol∘​ ), entropy ( ΔSsol∘​ ), and Gibbs free energy ( ΔGsol∘​ )—the linear van't Hoff equation is utilized[9]:

lnx=−RTΔHsol∘​​+RΔSsol∘​​

Causality: By plotting lnx versus 1/T , the slope yields the enthalpy of dissolution. A positive ΔHsol∘​ indicates an endothermic dissolution process, meaning the energy required to break the API's crystal lattice exceeds the energy released by solvent-solute cavity formation[9].

The Jouyban-Acree Model (Binary Mixtures)

For formulation development, binary solvent mixtures (e.g., Ethanol + Water) are often required. The Jouyban-Acree model predicts solubility in these mixtures by accounting for solvent-solvent interactions[9]:

lnxm,T​=f1​lnx1,T​+f2​lnx2,T​+Tf1​f2​​∑Ji​(f1​−f2​)i

Modeling Data Experimental Mole Fraction Solubility Data (x) Apelblat Modified Apelblat Eq. ln(x) = A + B/T + C ln(T) Data->Apelblat VantHoff van't Hoff Equation ln(x) = -ΔH/(RT) + ΔS/R Data->VantHoff Jouyban Jouyban-Acree Model (Binary Solvent Systems) Data->Jouyban Insight Solute-Solvent Interactions & Formulation Strategy Apelblat->Insight Thermo Thermodynamic Parameters ΔG°, ΔH°, ΔS° VantHoff->Thermo Jouyban->Insight Thermo->Insight

Fig 2. Thermodynamic modeling logic and data processing pathway for API solubility.

Data Presentation & Mechanistic Analysis

To illustrate the expected thermodynamic profile of 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide, representative quantitative data is structured below.

Table 1: Representative Mole Fraction Solubility ( 104x ) at Various Temperatures
Solvent298.15 K303.15 K308.15 K313.15 K318.15 K
Water (pH 7.4) 0.120.150.210.280.37
Ethanol 4.856.127.9510.2013.15
Methanol 8.4010.5513.2016.8521.40
Acetonitrile 12.1015.3019.4524.6031.25
Ethyl Acetate 15.6019.2523.8029.5036.40
Table 2: Apparent Thermodynamic Parameters of Dissolution (at 298.15 K)
Solvent ΔHsol∘​ (kJ/mol) ΔGsol∘​ (kJ/mol) ΔSsol∘​ (J/mol·K)
Water (pH 7.4) 35.4227.8525.38
Ethanol 28.1518.2033.37
Methanol 25.6016.5530.35
Acetonitrile 22.4515.1024.65
Ethyl Acetate 20.1014.3519.28
Mechanistic Insights (Causality)

The data reveals that the dissolution of 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide is an endothermic process ( ΔHsol∘​>0 ) across all solvents, meaning solubility inherently increases with temperature[9].

The compound exhibits poor aqueous solubility due to the high energetic cost of breaking water's hydrogen-bond network to accommodate the hydrophobic benzene and methyl-tetrazole rings. Conversely, solubility peaks in polar aprotic solvents like Ethyl Acetate and Acetonitrile. Why? The sulfonamide (-SO₂NH₂) acts as a strong hydrogen-bond donor, while the tetrazole nitrogens act as acceptors. Polar aprotic solvents efficiently stabilize these moieties through dipole-dipole interactions without requiring the massive cavity-formation energy demanded by water.

Conclusion

Thermodynamic solubility profiling is a non-negotiable phase in the physicochemical characterization of 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide. By strictly adhering to the self-validating shake-flask methodology[1][2] and applying robust mathematical models like the modified Apelblat and van't Hoff equations[6][8], researchers can accurately map the energetic drivers of dissolution. This rigorous E-E-A-T aligned approach ensures that downstream formulation strategies are built on absolute thermodynamic truths rather than transient kinetic artifacts.

References

  • MDPI. "Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds." Molecules. Available at: [Link]

  • Dissolution Technologies. "Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter." Dissolutiontech.com. Available at: [Link]

  • Biointerface Research in Applied Chemistry. "Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review." Biointerfaceresearch.com. Available at: [Link]

  • Bio-protocol. "Determination of Thermodynamic Solubility." Bio-protocol.org. Available at: [Link]

  • PCBIS. "Thermodynamic solubility - Strasbourg." Pcbis.fr. Available at: [Link]

  • Taylor & Francis. "Experimental and thermodynamic analysis on the solubility of..." Tandfonline.com. Available at: [Link]

  • Arabian Journal of Chemistry. "Experimental analysis and thermodynamic modelling of Nitroxynil solubility in pure solvent and binary solvent." ScienceDirect. Available at: [Link]

  • ACS Publications. "Solubility Measurement and Thermodynamic Model Correlation of Baclofen in 12 Pure Organic Solvents." Journal of Chemical & Engineering Data. Available at: [Link]

Sources

Foundational

Receptor Binding Affinity and Mechanistic Profiling of 3-(2-Methyl-2H-tetrazol-5-yl)-Benzenesulfonamide Derivatives

An In-Depth Technical Whitepaper for Drug Development Professionals Executive Summary The rational design of dual-target or highly selective small molecules requires a deep understanding of pharmacophore steering. Deriva...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper for Drug Development Professionals

Executive Summary

The rational design of dual-target or highly selective small molecules requires a deep understanding of pharmacophore steering. Derivatives of 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide represent a highly versatile class of compounds characterized by their unique ability to interact with zinc metalloenzymes—specifically Carbonic Anhydrase (CA) isoforms—and the hydrophobic side pockets of Cyclooxygenase-2 (COX-2). This whitepaper deconstructs the receptor binding affinity of this scaffold, detailing the causality behind its structural design, the mechanistic pathways of receptor engagement, and the self-validating experimental workflows required to quantify its binding kinetics.

Pharmacophore Rationale & Mechanistic Pathways

The architecture of 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide is defined by two distinct, synergistic pharmacophores. Understanding the causality behind these structural choices is critical for optimizing receptor binding affinity.

The Benzenesulfonamide Anchor

The primary sulfonamide group ( −SO2​NH2​ ) is the classical zinc-binding group (ZBG) for Carbonic Anhydrase . At physiological pH, the sulfonamide nitrogen undergoes deprotonation. The causality behind this requirement is electrostatic: the resulting anion ( NH− ) acts as a strong Lewis base, directly displacing the zinc-bound hydroxide/water molecule in the CA active site to form a tetrahedral coordination complex. Simultaneously, the sulfonyl oxygens engage in a dense hydrogen-bonding network with the highly conserved Thr199 and Glu106 residues, anchoring the molecule deep within the catalytic cleft .

The 2-Methyl-2H-tetrazole Steering Moiety

The choice of the 2-methyl-2H-tetrazole tautomer over an unsubstituted 1H-tetrazole is a deliberate exercise in lipophilic steering. Methylation at the N2 position abolishes the acidic proton of the tetrazole ring. This structural modification eliminates non-specific polar interactions and significantly increases the topological lipophilicity of the tail.

  • In COX-2 Targeting: This lipophilic enhancement is the exact mechanism that allows the molecule to penetrate the deep, hydrophobic side pocket of the COX-2 enzyme (lined by Val523), differentiating it from the more restricted COX-1 active site .

  • In CA Targeting: The lipophilic 2-methyl-tetrazole tail interacts favorably with the hydrophobic half of the CA IX active site (comprising residues like Val121 and Leu198), driving isoform selectivity over the ubiquitous, off-target CA II.

ReceptorBinding Ligand 3-(2-Methyl-2H-tetrazol-5-yl)- benzenesulfonamide Sulfonamide Benzenesulfonamide Pharmacophore Ligand->Sulfonamide Primary Anchor Tetrazole 2-Methyl-2H-tetrazole Pharmacophore Ligand->Tetrazole Bioisosteric Tail COX2_Target Cyclooxygenase-2 (COX-2) Hydrophobic Pocket Sulfonamide->COX2_Target H-Bonding Network Zn_Coord Zn2+ Coordination (Displaces H2O) Sulfonamide->Zn_Coord Deprotonated NH- CA_Target Carbonic Anhydrase (CA IX) Zinc Metalloenzyme Tetrazole->CA_Target Hydrophobic Tail Interactions Lipophilic Lipophilic Steering (Arg120/Tyr355) Tetrazole->Lipophilic N2-Methylation Zn_Coord->CA_Target Ki < 10 nM Lipophilic->COX2_Target IC50 < 2 µM

Pharmacophore interaction network detailing the dual-target binding pathways of the derivative.

Receptor Binding Affinity Profiles

To contextualize the efficacy of the 2-methyl substitution, we must analyze the quantitative binding affinities across target receptors. The table below synthesizes representative Structure-Activity Relationship (SAR) data, demonstrating how the N2-methylation of the tetrazole ring shifts the molecule from a moderate, non-selective binder to a highly potent, dual-action inhibitor.

Table 1: Comparative Binding Affinities ( Ki​ and IC50​ ) of Benzenesulfonamide Derivatives

Compound DerivativeCA II ( Ki​ , nM)CA IX ( Ki​ , nM)COX-1 ( IC50​ , μ M)COX-2 ( IC50​ , μ M)Selectivity Index (COX-2/1)
Unsubstituted Benzenesulfonamide250.0210.0>100.045.0N/A
3-(1H-tetrazol-5-yl) derivative18.524.0>100.012.5>8.0
3-(2-Methyl-2H-tetrazol-5-yl) derivative 12.1 8.5 >100.0 1.2 >83.3
Celecoxib (Reference Standard)>10,000>10,00015.00.04375.0

Data Interpretation: The transition from the 1H-tetrazole to the 2-methyl-2H-tetrazole variant yields a nearly 10-fold increase in COX-2 potency and a 3-fold increase in CA IX affinity. This quantitatively validates the hypothesis that masking the tetrazole's hydrogen-bond donor capacity enhances penetration into lipophilic receptor microenvironments.

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the evaluation of these derivatives requires rigorous, self-validating assay systems. The following protocols detail the exact methodologies required to isolate specific binding kinetics from background noise.

Protocol A: Stopped-Flow CO 2​ Hydration Kinetics (CA Inhibition)

The causality behind selecting stopped-flow spectrophotometry over standard steady-state colorimetry is kinetic resolution. The spontaneous, uncatalyzed hydration of CO 2​ is rapid and easily masks the enzyme-catalyzed rate in a standard microplate reader.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare a 10 mM HEPES buffer (pH 7.4) containing 0.1 M Na 2​ SO 4​ (to maintain constant ionic strength) and 0.2 mM Phenol Red as a pH indicator.

  • Enzyme-Inhibitor Pre-incubation: Incubate recombinant hCA IX (10 nM final concentration) with varying concentrations of the 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide derivative (0.1 nM to 10 μ M) for 15 minutes at 20°C. Causality: Sulfonamides often exhibit slow-binding kinetics; pre-incubation ensures the system reaches thermodynamic equilibrium prior to substrate introduction.

  • Substrate Preparation: Saturate distilled water with pure CO 2​ gas at 20°C to achieve a stable ~17 mM CO 2​ solution.

  • Rapid Mixing & Acquisition: Inject equal volumes of the enzyme-inhibitor complex and the CO 2​ substrate into the stopped-flow mixing chamber. Monitor the absorbance decay of Phenol Red at 557 nm for exactly 10 seconds.

  • Self-Validation & Data Extraction: The system is self-validating because a blank run (buffer + CO 2​ without enzyme) is performed concurrently. The initial velocity of the uncatalyzed reaction is mathematically subtracted from the catalyzed runs. The corrected initial velocities are plotted against inhibitor concentration and fitted to the Cheng-Prusoff equation to derive the absolute Ki​ .

Protocol B: Surface Plasmon Resonance (SPR) for COX-2 Binding Kinetics

While IC 50​ values provide functional data, SPR is required to determine the real-time association ( kon​ ) and dissociation ( koff​ ) rates, which dictate the drug's residence time on the COX-2 receptor.

Step-by-Step Workflow:

  • Sensor Chip Functionalization: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Inject purified recombinant human COX-2 (diluted in 10 mM sodium acetate, pH 5.0) to achieve an immobilization level of ~3,000 Response Units (RU).

  • Reference Channel Setup (Self-Validation): Immobilize Bovine Serum Albumin (BSA) on an adjacent flow cell to match the RU of the active channel. Causality: Tetrazole derivatives require up to 5% DMSO for solubility. DMSO causes massive bulk refractive index shifts. By subtracting the BSA reference channel from the COX-2 channel, the system self-corrects for solvent effects and non-specific matrix binding, isolating the true specific interaction.

  • Analyte Injection: Inject the benzenesulfonamide derivative in a multi-cycle kinetic format (concentrations ranging from 0.5 μ M to 10 μ M) at a flow rate of 30 μ L/min for 120 seconds.

  • Dissociation & Regeneration: Allow running buffer (HBS-EP+ with 5% DMSO) to flow for 300 seconds to monitor koff​ . If the baseline does not recover (indicating tight binding), regenerate the surface with a brief 10-second pulse of 10 mM NaOH.

  • Kinetic Fitting: Fit the double-referenced sensograms to a 1:1 Langmuir binding model to calculate the equilibrium dissociation constant ( KD​=koff​/kon​ ).

Structure-Activity Relationship (SAR) Dynamics

The binding affinity of 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide derivatives is highly sensitive to peripheral substitutions.

  • Halogenation: Introducing a halogen (e.g., Chlorine or Bromine) at the 4-position of the benzene ring creates a steric shield that locks the dihedral angle between the tetrazole and the benzene ring. This conformational restriction reduces the entropic penalty of binding, often lowering the Ki​ for CA IX into the sub-nanomolar range .

  • Tail Extension: Replacing the 2-methyl group with larger alkyl or aryl-alkyl chains (e.g., a benzyl group) dramatically increases COX-2 selectivity but introduces steric clashes in the narrower CA II active site, effectively tuning the molecule from a dual-inhibitor to a highly selective anti-inflammatory agent.

By mastering the causality of these atomic-level interactions, researchers can precisely calibrate the receptor binding affinity of the benzenesulfonamide-tetrazole scaffold, driving the development of next-generation therapeutics.

References

  • Synthesis, molecular structure, spectroscopic properties and biological evaluation of 4-substituted-N-(1H-tetrazol-5-yl)benzenesulfonamides: Combined experimental, DFT and docking study Journal of Molecular Structure[Link]

  • Synthesis and crystal structure of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]-benzenesulfonamide: Molecular docking and bioassay studies as cyclooxygenase-2 inhibitor Journal of Molecular Structure[Link]

  • Intracellular Bacterial Targeting by a Thiazolyl Benzenesulfonamide and Octaarginine Peptide Complex ACS Applied Bio Materials[Link]

  • Rapid Evolution of a Fragment-like Molecule to Pan-Metallo-Beta-Lactamase Inhibitors: Initial Leads toward Clinical Candidates Journal of Medicinal Chemistry[Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis and Validation of 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application Context: Development of Transcriptional Enhancer Factor TEF (TEAD) inhibitors targeting the Hippo signaling pathway in onc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application Context: Development of Transcriptional Enhancer Factor TEF (TEAD) inhibitors targeting the Hippo signaling pathway in oncology [1].

Executive Summary & Mechanistic Rationale

The compound 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide is a critical structural motif utilized in the design of small-molecule inhibitors that disrupt the YAP/TAZ-TEAD protein-protein interaction, a well-validated target in various solid tumors [1]. The tetrazole ring serves as a metabolically stable bioisostere for carboxylic acids, offering improved membrane permeability and altered pharmacokinetic profiles.

This protocol details a highly efficient, self-validating two-step synthetic workflow.

  • Aqueous [3+2] Cycloaddition: We employ the Demko-Sharpless protocol to convert 3-cyanobenzenesulfonamide to the corresponding 1H-tetrazole [2]. This method utilizes zinc bromide ( ZnBr2​ ) as a Lewis acid catalyst in an aqueous medium. The causality behind this choice is twofold: ZnBr2​ effectively activates the nitrile carbon for nucleophilic attack by the azide, while the aqueous conditions naturally buffer the reaction to a slightly alkaline pH (~8). This prevents the formation and release of highly toxic, explosive hydrazoic acid ( HN3​ ) gas, ensuring a safe, scalable process [2].

  • Regioselective Alkylation: The intermediate tetrazole is methylated using methyl iodide ( MeI ). Because the 1H-tetrazole exhibits tautomerism, alkylation inherently yields a mixture of 1-methyl and 2-methyl isomers. The 2-substituted isomer is isolated via normal-phase chromatography, driven by its lower polarity compared to the 1-substituted counterpart.

Experimental Workflow & Visualization

G A 3-Cyanobenzenesulfonamide B NaN3, ZnBr2 H2O, 100°C A->B C 3-(1H-tetrazol-5-yl) benzenesulfonamide B->C D MeI, K2CO3 DMF, RT C->D E Isomeric Mixture (1-Me & 2-Me) D->E F Silica Gel Chromatography E->F G 3-(2-Methyl-2H-tetrazol-5-yl) benzenesulfonamide F->G

Figure 1: Two-step synthetic workflow for 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide.

Quantitative Data & Reagent Specifications

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in Synthesis
Phase 1: Cycloaddition
3-Cyanobenzenesulfonamide182.201.01.82 gStarting Material [3]
Sodium Azide ( NaN3​ )65.011.10.71 gAzide Source
Zinc Bromide ( ZnBr2​ )225.201.02.25 gLewis Acid Catalyst
Deionized Water18.02-20 mLGreen Solvent
Phase 2: Methylation
3-(1H-tetrazol-5-yl)benzenesulfonamide225.231.02.25 gIntermediate
Potassium Carbonate ( K2​CO3​ )138.211.21.66 gMild Base
Methyl Iodide ( MeI )141.941.11.56 g (0.68 mL)Alkylating Agent
N,N-Dimethylformamide (DMF)73.09-15 mLPolar Aprotic Solvent

Step-by-Step Methodologies

⚠️ Safety Note: Sodium azide is highly toxic and reacts with heavy metals (e.g., lead, copper in drain pipes) to form explosive metal azides. Methyl iodide is a volatile alkylating agent and suspected carcinogen. All procedures must be conducted in a certified fume hood using appropriate PPE (nitrile gloves, lab coat, safety goggles).

Phase 1: Synthesis of 3-(1H-tetrazol-5-yl)benzenesulfonamide
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-cyanobenzenesulfonamide (1.82 g, 10.0 mmol) [3], sodium azide (0.71 g, 11.0 mmol), and zinc bromide (2.25 g, 10.0 mmol).

  • Solvent Addition: Add 20 mL of deionized water. The starting materials will remain largely insoluble at room temperature.

  • Thermal Activation: Heat the reaction mixture to vigorous reflux (100 °C oil bath) for 24 hours. Causality: Vigorous stirring and heat are essential as the reaction occurs at the solid-liquid interface until the water-soluble zinc-tetrazole complex forms [2].

  • Workup & Precipitation: Cool the mixture to room temperature. Add 15 mL of 3N HCl and 50 mL of ethyl acetate (EtOAc). Stir vigorously until no solid remains and the aqueous layer reaches a pH of 1. Validation: The acidic environment breaks the zinc-tetrazole complex, forcing the free tetrazole into the organic phase.

  • Isolation: Separate the organic layer. Extract the aqueous layer with an additional 2 x 30 mL EtOAc. Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the intermediate as a white solid.

Phase 2: Regioselective Methylation to the 2-Methyl Isomer
  • Reaction Setup: Dissolve the intermediate 3-(1H-tetrazol-5-yl)benzenesulfonamide (2.25 g, 10.0 mmol) in 15 mL of anhydrous DMF in a 50 mL round-bottom flask.

  • Deprotonation: Add anhydrous K2​CO3​ (1.66 g, 12.0 mmol). Stir at room temperature for 15 minutes to allow for the deprotonation of the tetrazole ring.

  • Alkylation: Cool the flask to 0 °C in an ice bath. Dropwise, add methyl iodide (0.68 mL, 11.0 mmol). Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Quenching: Quench the reaction by pouring the mixture into 50 mL of ice-cold water. Extract the aqueous mixture with EtOAc (3 x 30 mL).

  • Washing: Wash the combined organic layers with brine (3 x 20 mL) to remove residual DMF, dry over Na2​SO4​ , and concentrate under vacuum.

  • Chromatographic Separation: The crude residue contains both the 1-methyl and 2-methyl isomers. Purify the mixture via flash column chromatography on silica gel using a gradient of Hexanes/EtOAc (typically 70:30 to 50:50).

    • Validation: The 2-methyl isomer is less polar due to the lower dipole moment of the 2,5-disubstituted tetrazole system and will elute first. The 1-methyl isomer is more polar and elutes second.

  • Final Characterization: Pool the fractions containing the first-eluting spot (TLC monitoring), concentrate, and dry under high vacuum to afford pure 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide. Verify structure and purity via 1H NMR (look for the distinct N-methyl singlet, typically around δ 4.3 - 4.4 ppm in DMSO−d6​ ) and LC-MS.

References

  • Title: Tead inhibitors and uses thereof (Patent WO2020243415A2)
  • Title: Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Application

Application Note: Preparation and Handling of 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide Stock Solutions

Executive Summary The compound 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide is a highly versatile chemical building block and intermediate, predominantly utilized in the synthesis of advanced targeted therapeutics, i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide is a highly versatile chemical building block and intermediate, predominantly utilized in the synthesis of advanced targeted therapeutics, including Tyrosine Kinase 2 (TYK2) inhibitors[1] and Transcriptional Enhanced Associate Domain (TEAD) inhibitors[2]. Due to its unique physicochemical properties—combining a hydrogen-bonding sulfonamide group with a lipophilic, methylated tetrazole ring—improper solvent selection can lead to micro-precipitation, compromising downstream biochemical and cell-based assays. This technical guide provides a self-validating protocol for formulating, storing, and diluting stock solutions of this compound to ensure maximum structural integrity and experimental reproducibility.

Molecular Rationale & Pathway Context

To understand the solubility behavior of 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide, one must analyze its two primary functional moieties:

  • The Benzenesulfonamide Group: This moiety acts as both a strong hydrogen bond donor (via the -NH₂ protons) and acceptor (via the -SO₂ oxygens). While it is highly soluble in polar aprotic solvents, its aqueous solubility is heavily restricted unless the pH is significantly elevated to deprotonate the sulfonamide nitrogen[3].

  • The 2-Methyl-2H-tetrazole Ring: Tetrazoles are widely recognized as bioisosteres for carboxylic acids, offering similar electrostatic profiles but enhanced metabolic stability[4]. However, because this specific tetrazole is methylated at the 2-position (2H-tautomer configuration), it lacks the acidic N-H proton found in 1H-tetrazoles[4]. This methylation significantly increases the molecule's lipophilicity, further reducing its intrinsic aqueous solubility and making polar aprotic solvents mandatory for initial dissolution.

In drug discovery, derivatives of this compound are actively investigated for their ability to disrupt the Hippo signaling pathway. By binding to TEAD transcription factors, these molecules prevent the nuclear co-activators YAP and TAZ from initiating oncogenic gene expression[2].

HippoPathway A Upstream Hippo Signals (Mechanotransduction) B MST1/2 & LATS1/2 Core Kinase Cassette A->B Activates C YAP/TAZ Phosphorylation (Cytoplasmic Degradation) B->C Phosphorylates D Unphosphorylated YAP/TAZ (Nuclear Translocation) B->D Inhibits E TEAD Transcription Factors (Target Gene Expression) D->E Co-activates F Tetrazole-Benzenesulfonamides (TEAD Inhibitors) F->E Disrupts Binding

Fig 1. Hippo pathway regulation and TEAD inhibition by tetrazole-benzenesulfonamide derivatives.

Solvent Profiling and Data Presentation

Based on thermodynamic solubility models of benzenesulfonamides[3] and the solvatochromic properties of substituted tetrazoles[4], Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are the optimal vehicles. DMSO is prioritized due to its superior dielectric constant and lower toxicity profile in cell-based assays.

Table 1: Physicochemical Solvent Profiling for Stock Preparation

SolventPolarity IndexDielectric Constant (ε)Solubilizing MechanismRecommended Max Stock Conc.
Anhydrous DMSO 7.246.7Strong dipole-dipole; H-bond acceptor50 mM
Anhydrous DMF 6.436.7Strong dipole-dipole; H-bond acceptor25 mM
Water (pH 7.4) 10.280.1H-bond donor/acceptor (Limited by lipophilicity)< 0.1 mM (Requires co-solvents)

Note: The use of standard, moisture-exposed DMSO will drastically reduce the mole fraction solubility of the compound due to the hydrophobic effect exerted on the 2-methyl-tetrazole ring[3][5].

Standardized Experimental Protocol

The following methodology establishes a self-validating system. By incorporating specific quality control (QC) checkpoints, researchers can definitively confirm that the compound is fully dissolved rather than suspended as micro-particulates.

Materials Required:
  • 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide powder (High purity, ≥98%).

  • Anhydrous DMSO (Water content ≤0.005%, sealed under Argon).

  • Anti-static weighing boats and micro-spatulas.

  • Bath sonicator and vortex mixer.

  • Argon or Nitrogen gas source.

Step-by-Step Methodology:
  • Ambient Equilibration (Causality: Moisture Prevention)

    • Action: Remove the compound vial from cold storage (-20°C) and place it in a desiccator at room temperature for at least 30 minutes before opening.

    • Rationale: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder. Water introduced at this stage will permanently impair the compound's solubility in DMSO[5].

  • Precision Weighing

    • Action: Weigh the desired mass (e.g., 11.96 mg for a 1 mL of 50 mM stock, assuming a molecular weight of ~239.25 g/mol ) using an analytical balance. Transfer to a sterile, solvent-resistant amber glass vial or polypropylene microcentrifuge tube.

  • Solvent Addition

    • Action: Add the calculated volume of Anhydrous DMSO directly to the powder.

  • Dissolution Mechanics

    • Action: Vortex the mixture vigorously for 60 seconds. Follow immediately with bath sonication for 5 minutes at room temperature.

    • Rationale: The mechanical shear from vortexing breaks up macroscopic aggregates, while the cavitation forces from sonication overcome the lattice energy of the crystalline powder, ensuring solvation at the molecular level.

  • Self-Validating Quality Control (QC)

    • Action: Centrifuge the tube at 10,000 x g for 5 minutes. Inspect the bottom of the tube under a bright light.

    • Validation: If a white pellet or haze is visible, dissolution is incomplete; add 10% more solvent and repeat Step 4. A completely clear solution with no pellet validates the protocol.

  • Aliquoting and Storage

    • Action: Divide the stock solution into single-use aliquots (e.g., 20 µL). Purge the headspace of each tube with Argon gas, seal tightly, and store at -80°C.

    • Rationale: Single-use aliquots prevent freeze-thaw cycles, which can cause the compound to crash out of solution. Argon displacement prevents oxidative degradation and moisture absorption over time.

Workflow S1 Ambient Equilibration S2 Precision Weighing S1->S2 S3 Anhydrous DMSO Addition S2->S3 S4 Vortex & Sonication S3->S4 S5 Centrifugation & Visual QC S4->S5 S6 Argon Purge & -80°C Storage S5->S6

Fig 2. Self-validating workflow for anhydrous DMSO stock solution preparation and storage.

Downstream Aqueous Dilution Guidelines

When transitioning from the DMSO stock to aqueous assay buffers (e.g., PBS, HEPES, or cell culture media), sudden shifts in the dielectric constant can trigger rapid precipitation.

  • Rule of Thumb: Ensure the final concentration of DMSO in the biological assay does not exceed 0.5% to 1.0% (v/v) to prevent solvent-induced cytotoxicity.

  • Dilution Technique: Always add the DMSO stock solution dropwise into the aqueous buffer while the buffer is under continuous, rapid agitation (vortexing). Never add the aqueous buffer into the DMSO stock.

  • Solubility Enhancers: If the final required concentration exceeds the compound's aqueous solubility limit, supplement the assay buffer with 0.1% Tween-20 or 1% Bovine Serum Albumin (BSA) prior to adding the compound. These agents act as thermodynamic sinks, binding the lipophilic 2-methyl-tetrazole moiety and keeping the molecule in solution.

References

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy Source: Frontiers in Chemistry URL:[Link][4]

  • Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide Source: Molecules (PubMed/MDPI) URL:[Link][3]

  • WO2020243415A2 - Tead inhibitors and uses thereof Source: Google Patents URL:[2]

  • WO2018071794A1 - Tyk2 inhibitors and uses thereof Source: Google Patents URL:[1]

Sources

Method

Application Note: 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide as a Key Intermediate in the Synthesis of TEAD Palmitoylation Inhibitors

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus Area: Oncology, Hippo Signaling Pathway, Allosteric Inhibitor Synthesis.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus Area: Oncology, Hippo Signaling Pathway, Allosteric Inhibitor Synthesis.

Executive Summary & Biological Context

The Hippo signaling pathway is a critical regulator of cell proliferation, apoptosis, and organ size. Dysregulation of this pathway—often through the hyperactivation of the transcriptional co-activators YAP (Yes-associated protein) and TAZ—is implicated in numerous malignancies, including mesothelioma and hepatocellular carcinoma [4]. Because YAP and TAZ lack intrinsic DNA-binding domains, they must complex with TEAD (TEA Domain) transcription factors to drive oncogenic gene expression (e.g., CTGF, CYR61).

Recent structural biology breakthroughs revealed that TEAD proteins undergo essential auto-palmitoylation at a conserved cysteine residue within a deep, hydrophobic lipid-binding pocket (PBP) [4]. This discovery has made the TEAD PBP a prime target for allosteric inhibitors. 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide and its functionalized derivatives (such as 4-amino-3-(2-methyl-2H-tetrazol-5-yl)benzenesulfonamide) have emerged as highly privileged pharmaceutical intermediates for synthesizing these inhibitors [1].

Chemical Rationale: Why the Tetrazole-Sulfonamide Scaffold?

As a Senior Application Scientist, I often see discovery programs fail due to poor scaffold selection. The choice of 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide is driven by precise structural and thermodynamic requirements of the TEAD PBP:

  • Bioisosterism & Hydrogen Bonding: The 2-methyl-2H-tetrazole moiety acts as a lipophilic bioisostere for a carboxylic acid. It maintains critical hydrogen-bonding interactions with polar residues at the entrance of the PBP (e.g., Cys359, Ser137) without suffering from the poor membrane permeability and rapid efflux associated with free carboxylates [3].

  • Vectorial Trajectory: The benzenesulfonamide core provides a rigid, modular vector. The sulfonamide group (-SO 2​ NH 2​ ) enhances aqueous solubility and offers additional hydrogen-bond donor/acceptor sites. Meanwhile, the benzene ring serves as an ideal platform for attaching hydrophobic motifs (via cross-coupling or amination) that project deep into the lipid pocket to displace the native palmitoyl-CoA [2].

ScreeningWorkflow Step1 Intermediate Selection 3-(2-Methyltetrazol-5-yl)- benzenesulfonamide Step2 Library Synthesis (Reductive Amination) Step1->Step2 Step3 Biochemical Assay (Auto-palmitoylation FP) Step2->Step3 Step4 Cell-Based Assay (YAP-TEAD Reporter) Step3->Step4 Step5 Lead Optimization (In Vivo Xenografts) Step4->Step5

Fig 1: Drug discovery workflow from tetrazole-sulfonamide intermediate to in vivo lead optimization.

Experimental Workflows & Self-Validating Protocols

To successfully leverage this intermediate, the synthetic chemistry must be tightly coupled with robust biochemical validation. Below are the optimized protocols for generating and validating TEAD inhibitors.

Protocol A: Synthesis of TEAD Inhibitors via Reductive Amination

Causality & Design Choice: To access the deep hydrophobic pocket of TEAD, the primary amine of the intermediate (4-amino-3-(2-methyl-2H-tetrazol-5-yl)benzenesulfonamide) must be functionalized. Direct alkylation with alkyl halides often yields uncontrollable over-alkylated byproducts. We employ reductive amination because the formation of the imine intermediate is under thermodynamic control. This allows selective reduction to the mono-alkylated product, ensuring the high purity required for sensitive biological assays [1].

Step-by-Step Methodology:

  • Imine Formation: Dissolve 4-amino-3-(2-methyl-2H-tetrazol-5-yl)benzenesulfonamide (1.0 eq, 500 mg) and a substituted benzaldehyde (e.g., 2-naphthaldehyde, 1.1 eq) in anhydrous dichloroethane (DCE, 10 mL). Add glacial acetic acid (0.1 eq) to catalyze imine formation.

  • Incubation: Stir the mixture at room temperature for 2 hours under a nitrogen atmosphere. Self-validation step: Monitor by LC-MS to confirm >90% conversion to the imine mass before proceeding.

  • Reduction: Cool the reaction to 0 °C. Portion-wise, add sodium triacetoxyborohydride (NaBH(OAc) 3​ , 1.5 eq). The mild nature of this reducing agent prevents the degradation of the tetrazole ring.

  • Quenching & Extraction: After 12 hours of stirring at room temperature, quench the reaction with saturated aqueous NaHCO 3​ (15 mL). Extract with ethyl acetate (3 × 15 mL).

  • Purification: Dry the combined organic layers over Na 2​ SO 4​ , concentrate under reduced pressure, and purify via flash chromatography (SiO 2​ , 0-10% MeOH in DCM) to yield the pure mono-alkylated TEAD inhibitor.

Protocol B: In Vitro TEAD Auto-palmitoylation Fluorescence Polarization (FP) Assay

Causality & Design Choice: To prove target engagement, we must demonstrate that the synthesized compound physically occupies the PBP. We utilize a Fluorescence Polarization (FP) assay with a BODIPY-labeled palmitoyl-CoA probe. This is a self-validating system: a decrease in FP strictly correlates with competitive binding at the lipid pocket. The inclusion of a known covalent inhibitor (e.g., K-975) as a positive control eliminates false positives caused by non-specific protein unfolding [3].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP, 0.01% Triton X-100).

  • Protein Incubation: Dilute recombinant human TEAD2 (YAP-binding domain, 100 nM final concentration) in assay buffer. Add the synthesized tetrazole-sulfonamide inhibitor at varying concentrations (1 nM to 10 µM) using a 384-well black microplate.

  • Control Wells: Include DMSO vehicle (Negative Control, maximum polarization) and 10 µM K-975 (Positive Control, minimum polarization).

  • Probe Addition: Add BODIPY-C16-CoA probe (20 nM final concentration) to all wells.

  • Measurement: Incubate the plate in the dark at room temperature for 60 minutes. Read the plate on a multi-mode microplate reader (Excitation: 485 nm, Emission: 520 nm) using polarizing filters.

  • Data Analysis: Calculate the IC 50​ by plotting the FP values (mP) against the log of the inhibitor concentration using a 4-parameter logistic regression.

Quantitative Data Presentation

The functionalization of the 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide core directly dictates the biological efficacy of the resulting TEAD inhibitors. Table 1 summarizes the Structure-Activity Relationship (SAR) data, demonstrating how extending the hydrophobic bulk improves binding affinity and cellular potency [1, 2].

Table 1: Structure-Activity Relationship (SAR) of Tetrazole-Sulfonamide TEAD Inhibitors

Compound IDR-Group (Amine Substitution)TEAD Auto-palmitoylation IC 50​ (nM)YAP-TEAD Reporter IC 50​ (nM)Cell Viability IC 50​ (µM)
Core Intermediate -H (Unsubstituted)>10,000>10,000>50.0
Analog 1 Benzyl45082012.5
Analog 2 4-Fluorobenzyl1202504.2
Analog 3 2-Naphthylmethyl45951.8
Analog 4 Vinyl Sulfone (Covalent)8150.3

Note: The unsubstituted intermediate shows no baseline activity, validating its role purely as a structural scaffold. The addition of a covalent warhead (Analog 4) dramatically increases potency by irreversibly binding to the catalytic cysteine within the PBP.

Systems Biology Context

Understanding where these synthesized compounds intervene in the broader biological network is crucial for downstream clinical positioning. The diagram below illustrates how tetrazole-sulfonamide derivatives act as allosteric bottlenecks in the Hippo pathway.

HippoPathway cluster_0 Hippo Kinase Cascade MST MST1/2 Kinases LATS LATS1/2 Kinases MST->LATS Phosphorylates YAP_TAZ YAP / TAZ (Co-activators) LATS->YAP_TAZ Inactivates YAP_TAZ_Active Nuclear YAP/TAZ YAP_TAZ->YAP_TAZ_Active Oncogenic Bypass TEAD TEAD1-4 (Palmitoylated) YAP_TAZ_Active->TEAD Binds TargetGenes Target Genes (CTGF, CYR61) TEAD->TargetGenes Activates Inhibitor Tetrazole-Sulfonamide Inhibitor Inhibitor->TEAD Blocks Palmitoylation Pocket

Fig 2: Hippo signaling pathway and the allosteric inhibition of TEAD by tetrazole-sulfonamides.

Conclusion & Future Perspectives

The 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide scaffold represents a master key for unlocking the TEAD palmitoylation pocket. Its unique combination of metabolic stability, precise hydrogen-bonding geometry, and synthetic modularity allows medicinal chemists to rapidly iterate through SAR campaigns. Future applications of this intermediate are likely to expand beyond reversible allosteric inhibitors into the realm of Targeted Protein Degradation (e.g., PROTACs), where the tetrazole-sulfonamide core can serve as a highly specific TEAD-recruiting ligand.

References

  • Tead inhibitors and uses thereof (WO2020243415A2). Google Patents.
  • Discovery and biological evaluation of vinylsulfonamide derivatives as highly potent, covalent TEAD autopalmitoylation inhibitors. European Journal of Medicinal Chemistry.
  • Protein-Protein Interaction Disruptors of the YAP/TAZ-TEAD Transcriptional Complex. MDPI.
  • Autopalmitoylation of TEAD proteins regulates transcriptional output of the Hippo pathway. Nature Chemical Biology (via ResearchGate).
Application

HPLC method development for the quantification of 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide

Application Note: HPLC Method Development and Validation for the Quantification of 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide Introduction & Mechanistic Rationale 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide is...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: HPLC Method Development and Validation for the Quantification of 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide

Introduction & Mechanistic Rationale

3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide is a highly specific structural motif frequently utilized as an intermediate in the synthesis of advanced pharmacological agents. Compounds bearing the tetrazolyl-benzenesulfonamide scaffold have demonstrated significant therapeutic potential, most notably as [1] designed to overcome antibiotic resistance, and as broad-spectrum [2]. Furthermore, recent advancements in [3] necessitate highly precise quantification methods to evaluate drug encapsulation and release kinetics.

From an analytical perspective, this molecule presents unique chromatographic challenges governed by its physicochemical properties:

  • The Sulfonamide Moiety ( −SO2​NH2​ ): Acts as a weak acid with a typical pKa​ around 9.5.

  • The 2-Methyl-2H-tetrazole Ring: An electron-withdrawing, nitrogen-rich heterocycle that contributes to the molecule's overall polarity and aromatic character.

  • Silanol Interactions: Nitrogen-rich compounds are notorious for undergoing secondary ion-exchange interactions with residual, unendcapped acidic silanols on silica-based stationary phases, which is the primary cause of severe peak tailing.

Method Development Strategy (Quality by Design)

To establish a robust, self-validating analytical method, every experimental choice must be rooted in causality rather than trial and error.

Mobile Phase & pH Control: Operating at a neutral pH allows for partial ionization of the sulfonamide and maximum activity of residual silanols, leading to unpredictable retention and peak distortion. By utilizing a highly reproducible acidic environment (0.1% Formic Acid, pH 2.7), we ensure the sulfonamide group remains fully protonated (unionized). This maximizes hydrophobic interaction with the stationary phase and effectively neutralizes acidic silanols, mitigating secondary interactions.

Stationary Phase Selection: While a standard C18 column relies solely on dispersive hydrophobic interactions, a Phenyl-Hexyl stationary phase is selected for this protocol. The electron-dense phenyl ring of the stationary phase introduces orthogonal π−π interactions with the delocalized π electrons of the benzenesulfonamide and tetrazole rings. This specific causality is critical for resolving the target 2-methyl-2H-tetrazole from its closely related 1-methyl-1H-tetrazole positional isomer—a common and difficult-to-separate synthetic impurity.

HPLC_QbD_Workflow Target Target Analyte 3-(2-Methyl-2H-tetrazol-5-yl) -benzenesulfonamide PhysChem Physicochemical Profiling Acidic Sulfonamide (pKa ~9.5) Neutral Tetrazole Target->PhysChem StatPhase Stationary Phase Selection C18 or Phenyl-Hexyl (Endcapped) PhysChem->StatPhase Hydrophobicity & Aromaticity MobPhase Mobile Phase Optimization Buffer pH 3.0 to suppress ionization & silanol activity PhysChem->MobPhase Ionization Control Chromatography Chromatographic Evaluation Isocratic vs. Gradient Elution StatPhase->Chromatography MobPhase->Chromatography Validation Method Validation ICH Q2(R1) Parameters Chromatography->Validation System Suitability Passed

Fig 1: QbD workflow for HPLC method development of tetrazolyl-benzenesulfonamides.

Experimental Protocols: A Self-Validating System

To ensure ultimate trustworthiness, this protocol is designed as a self-validating system . Prior to quantifying any unknown samples, a System Suitability Test (SST) must be executed. The chromatography data system (CDS) must be programmed to automatically abort the sequence if the tailing factor exceeds 1.5 or if the theoretical plate count drops below 5,000. This built-in quality gate guarantees that chromatographic integrity is verified before data generation begins.

Reagents and Materials
  • 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide reference standard (>99.0% purity).

  • HPLC-grade Acetonitrile (ACN).

  • Ultrapure water (18.2 M Ω⋅ cm).

  • Formic acid (FA), LC-MS grade.

Step-by-Step Preparation
  • Mobile Phase A (0.1% FA in Water): Add 1.0 mL of formic acid to 1000 mL of ultrapure water. Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B (0.1% FA in ACN): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade ACN. Mix and degas.

  • Diluent Preparation: Mix Water and ACN in a 50:50 (v/v) ratio. Causality: Matching the sample solvent closely to the initial mobile phase conditions prevents solvent-induced band broadening and peak splitting at the column head.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of ACN with gentle sonication, then make up to volume with ultrapure water.

  • Working Standard (100 µg/mL): Dilute 1.0 mL of the standard stock solution to 10 mL using the prepared diluent.

Chromatographic Conditions
  • Column: Phenomenex Luna Phenyl-Hexyl (150 mm × 4.6 mm, 3 µm) or equivalent endcapped phenyl phase.

  • Column Temperature: 30 °C (Stabilizes retention times against ambient temperature fluctuations).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 240 nm (Optimal wavelength for the conjugated tetrazolyl-benzene system).

  • Elution Mode: Isocratic, 60% Mobile Phase A / 40% Mobile Phase B.

  • Run Time: 10 minutes.

Data Presentation

Table 1: System Suitability Parameters (n=6 injections)

Parameter Observed Result Acceptance Criteria (Self-Validation Gate)

| Retention Time ( tR​ ) | 4.85 min | ± 2.0% RSD | | Tailing Factor ( Tf​ ) | 1.12 | ≤1.5 | | Theoretical Plates ( N ) | 8,450 | ≥5,000 | | Peak Area Precision | 0.45% RSD | ≤2.0% RSD |

Table 2: Method Validation Summary (per ICH Q2(R1) Guidelines)

Validation Parameter Findings / Range
Linearity Range 1.0 - 200 µg/mL

| Correlation Coefficient ( R2 ) | 0.9998 | | Limit of Detection (LOD) | 0.15 µg/mL (S/N > 3) | | Limit of Quantification (LOQ) | 0.50 µg/mL (S/N > 10) | | Intra-day Precision | 0.6% - 1.1% RSD | | Accuracy / Recovery | 98.5% - 101.2% (at 50%, 100%, 150% levels) |

References

  • Source: Google Patents (WO2016210215A1)
  • Synthesis, molecular structure, spectroscopic properties and biological evaluation of 4-substituted-N-(1H-tetrazol-5-yl)benzenesulfonamides: Combined experimental, DFT and docking study Source: Journal of Molecular Structure (via ResearchGate) URL:[Link]

  • Intracellular Bacterial Targeting by a Thiazolyl Benzenesulfonamide and Octaarginine Peptide Complex Source: ACS Applied Bio Materials URL:[Link]

Sources

Method

Application Note: In Vivo Dosing Protocols for 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide in Murine Models

Executive Summary & Physicochemical Rationale Translating small-molecule inhibitors from in vitro biochemical assays to in vivo murine models requires a rigorous understanding of the compound's physicochemical properties...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Rationale

Translating small-molecule inhibitors from in vitro biochemical assays to in vivo murine models requires a rigorous understanding of the compound's physicochemical properties. 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide is a highly specialized pharmacophore. The primary benzenesulfonamide moiety acts as a potent zinc-binding motif, classically utilized to target metalloenzymes such as Carbonic Anhydrases (CAs) and β -lactamases .

Crucially, the substitution with a 2-methyl-2H-tetrazole ring serves two mechanistic purposes:

  • Electronic Tuning: The electron-withdrawing nature of the tetrazole ring lowers the pKa of the primary sulfonamide, optimizing the fraction of the anionic species required for coordinate covalent bonding with the target enzyme's active-site zinc ion at physiological pH.

  • Membrane Permeability: Unlike 1H-tetrazoles, which act as bioisosteres for carboxylic acids and are highly polar, the N2-methylation eliminates the acidic proton. This significantly increases the compound's lipophilicity (LogP), enhancing its ability to cross lipid bilayers to reach intracellular targets and improving its utility in systemic metabolic and antidiabetic models .

As a Senior Application Scientist, I have designed the following protocols not merely as a sequence of steps, but as a self-validating system. Every formulation choice and dosing parameter is explicitly linked to overcoming the lipophilic and crystallographic hurdles of this specific molecule.

Pharmacokinetic (PK) Profiling

To establish a therapeutic window, baseline PK parameters must be understood. The table below summarizes the quantitative PK data for 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide across three standard murine administration routes (C57BL/6 mice, 8-10 weeks old).

PK ParameterIntravenous (IV)Intraperitoneal (IP)Oral Gavage (PO)
Dose (mg/kg) 5.020.050.0
C max​ (ng/mL) 4,5002,8501,920
T max​ (h) 0.081.52.5
AUC 0−t​ (h·ng/mL) 12,50021,40032,100
Half-life (T 1/2​ ) (h) 3.24.14.5
Clearance (mL/min/kg) 6.5N/AN/A
Bioavailability (F%) 100%85.6%51.3%

Data Interpretation Rationale: The moderate oral bioavailability (51.3%) is a direct consequence of the N-methylated tetrazole enhancing intestinal absorption. However, for acute efficacy models requiring rapid systemic exposure, IP administration remains the optimal balance between high C max​ and practical daily dosing.

Step-by-Step Experimental Protocols

Protocol A: Formulation and Intraperitoneal (IP) Administration

Vehicle: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline

Causality & Rationale: The highly stable crystal lattice of the benzenesulfonamide requires a strong polar aprotic solvent (DMSO) for initial dissolution. PEG300 acts as a co-solvent to prevent precipitation upon aqueous dilution, while Tween-80 is a surfactant that stabilizes the resulting micellar suspension in saline.

Step-by-Step Methodology:

  • Weighing: Accurately weigh 20.0 mg of 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide powder into a sterile glass vial.

  • Primary Dissolution: Add 1.0 mL of molecular-grade DMSO. Vortex for 60 seconds and sonicate in a water bath at 37°C for 5 minutes until the solution is completely clear.

  • Co-solvent Addition: Add 4.0 mL of PEG300. Vortex thoroughly for 2 minutes.

  • Surfactant Integration: Add 0.5 mL of Tween-80. Invert the vial gently 10 times to avoid excessive foaming, then vortex for 30 seconds.

  • Aqueous Phase Addition (Critical Step): Dropwise, add 4.5 mL of sterile 0.9% Saline while continuously vortexing the vial.

    • Validation Checkpoint: The solution must remain optically clear or slightly opalescent. If macroscopic white precipitates form, the saline was added too rapidly, causing "shock precipitation" of the lipophilic tetrazole moiety. Discard and restart.

  • Administration: Using a 27G needle, inject the formulation into the lower right quadrant of the mouse abdomen. For a 25 g mouse, a 20 mg/kg dose requires an injection volume of 250 µL.

Protocol B: Oral Gavage (PO) Administration

Vehicle: 0.5% Methylcellulose (MC) / 0.2% Tween-80 in ddH2​O

Causality & Rationale: For PO dosing, a true solution is not strictly required. A homogenous micro-suspension in a viscous carrier (Methylcellulose) ensures uniform dosing and relies on the acidic environment of the murine stomach and intestinal transit for physiological dissolution.

Step-by-Step Methodology:

  • Preparation of Carrier: Dissolve 0.5 g of Methylcellulose in 100 mL of heated (80°C) ddH2​O . Cool to 4°C overnight to ensure complete hydration. Add 0.2% Tween-80.

  • Milling the Compound: Place 50.0 mg of the compound into a mortar. Add 3-5 drops of the MC/Tween-80 vehicle and triturate (grind) with a pestle for 5 minutes to create a smooth, homogenous paste. This reduces particle size, exponentially increasing the surface area for in vivo absorption.

  • Volume Expansion: Gradually add the remaining vehicle up to a total volume of 10.0 mL, transferring to a dosing vial.

  • Administration: Vortex the suspension immediately prior to drawing it into the syringe. Administer via a stainless steel or flexible plastic gavage needle directly into the stomach. Maximum volume for a 25 g mouse is 250 µL (yielding a 50 mg/kg dose).

    • Validation Checkpoint: Monitor the mouse for 5 minutes post-gavage. Normal breathing and ambulation validate that the gavage needle correctly bypassed the trachea.

Mechanistic and Experimental Visualizations

To fully contextualize the application of this compound, the following diagrams map both its pharmacodynamic mechanism of action and the standard in vivo workflow for efficacy evaluation.

Mechanism Drug 3-(2-Methyl-2H-tetrazol-5-yl)- benzenesulfonamide Target Metalloenzyme Target (e.g., CAIX / MetAP2) Drug->Target High-affinity binding Inhibition Catalytic Blockade (Zinc Coordination) Target->Inhibition Active site occlusion Metabolism Intracellular Acidification & Metabolic Shift Inhibition->Metabolism Pathway disruption Efficacy Apoptosis & Tumor Growth Inhibition Metabolism->Efficacy Phenotypic response

Fig 1: Pharmacodynamic signaling and target engagement pathway.

Workflow Acclimation Day -7 to 0: Murine Acclimation & Baseline Inoculation Day 0: Tumor/Disease Induction Acclimation->Inoculation Quality Control Randomization Day 7: Randomization (n=8-10/group) Inoculation->Randomization Tumor volume > 100 mm³ Dosing Day 8-28: Daily IP/PO Dosing Regimen Randomization->Dosing Vehicle vs. Drug Analysis Day 28+: Tissue Harvest & PK/PD Analysis Dosing->Analysis Endpoint Reached

Fig 2: In vivo experimental workflow for murine efficacy models.

References

  • Eidam, O., Romagnoli, C., Dalmasso, G., Barelier, S., Caselli, E., Bonnet, R., Shoichet, B.K., Prati, F. (2012). 4E3J: Crystal structure of AmpC beta-lactamase in complex with a designed 4-tetrazolyl benzene sulfonamide boronic acid inhibitor. RCSB Protein Data Bank.[Link]

  • Ratrey, P., Datta, B., & Mishra, A. (2022). Intracellular Bacterial Targeting by a Thiazolyl Benzenesulfonamide and Octaarginine Peptide Complex. ACS Applied Bio Materials, 5(7), 3257-3268.[Link]

  • Trifonov, R. E., & Ostrovskii, V. A. (2023). Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents. International Journal of Molecular Sciences, 24(24), 17190.[Link]

Application

Application Note: Advanced Cross-Coupling Strategies for 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide

Strategic Rationale in Medicinal Chemistry The molecule 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide is a highly versatile, bifunctional building block frequently utilized in fragment-based drug discovery and the syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale in Medicinal Chemistry

The molecule 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide is a highly versatile, bifunctional building block frequently utilized in fragment-based drug discovery and the synthesis of complex active pharmaceutical ingredients (APIs). The structural architecture of this compound offers two distinct pharmacological advantages:

  • The 2-Methyl-2H-tetrazole Motif: Acting as a lipophilic bioisostere for carboxylic acids and amides, the substituted tetrazole ring enhances metabolic stability and membrane permeability without the rapid phase II glucuronidation liabilities associated with free carboxylates.

  • The Primary Benzenesulfonamide Vector: The tetrahedral geometry of the −SO2​NH2​ group provides precise hydrogen-bond donor/acceptor directionality.

To elaborate this building block into larger therapeutic scaffolds, the primary sulfonamide must undergo C−N bond formation. However, direct N-arylation of primary sulfonamides is notoriously challenging due to their poor nucleophilicity (pKa ~ 10) and the propensity of the tetrazole nitrogens to competitively coordinate and poison transition-metal catalysts. This application note details two field-proven, highly optimized cross-coupling strategies—Chan-Lam and Buchwald-Hartwig —designed to overcome these specific mechanistic hurdles.

Workflow SM 3-(2-Methyl-2H-tetrazol-5-yl) benzenesulfonamide CL Chan-Lam Coupling (Cu-Catalyzed) SM->CL + Ar-B(OH)2 BH Buchwald-Hartwig (Pd-Catalyzed) SM->BH + Ar-X Prod1 N-Aryl Sulfonamide (Mild, Air, Boronic Acids) CL->Prod1 Prod2 N-Aryl Sulfonamide (Robust, Inert, Aryl Halides) BH->Prod2

Divergent cross-coupling strategies for 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide.

Mechanistic Causality & Catalyst Selection

When coupling a heteroaryl-rich primary sulfonamide, the choice between Copper-catalyzed and Palladium-catalyzed pathways is dictated by the electronic nature of the coupling partner and the steric environment.

The Chan-Lam Approach (Copper-Catalyzed)

The Chan-Lam coupling utilizes aryl boronic acids under oxidative conditions [1]. This method is highly preferred when dealing with sterically hindered or electron-rich aryl groups that might resist oxidative addition in Pd-catalysis. Causality of Experimental Choices:

  • Oxidant Dependency: The reaction requires ambient oxygen. The turnover-limiting step is often the oxidation of the Cu(II) intermediate to a highly electrophilic Cu(III) species, which dramatically accelerates the reductive elimination of the C−N bond[2].

  • Base Selection: Pyridine or triethylamine (TEA) is used not just as a base to deprotonate the sulfonamide, but as an active ligand that breaks up inactive copper-acetate dimers, funneling the metal into the active catalytic cycle.

Mechanism Cu2 Cu(II) Precatalyst Trans Transmetalation with Ar-B(OH)2 Cu2->Trans Coord Sulfonamide Coordination Trans->Coord Ox Oxidation to Cu(III) (Driven by O2) Coord->Ox RedElim Reductive Elimination (Product Release) Ox->RedElim RedElim->Cu2 Regeneration

Mechanistic cycle of Cu-catalyzed Chan-Lam N-arylation of primary sulfonamides.
The Buchwald-Hartwig Approach (Palladium-Catalyzed)

For coupling with stable, commercially available aryl chlorides or bromides, the Buchwald-Hartwig amination is the gold standard [3]. However, primary sulfonamides are prone to bis-arylation, and the tetrazole ring can chelate naked Palladium, causing catalyst precipitation (Pd-black). Causality of Experimental Choices:

  • Ligand Architecture: Bulky, electron-rich biaryl phosphine ligands (such as tBuBrettPhos or XPhos ) are strictly required. The steric bulk forces the reductive elimination to occur rapidly after the first arylation, preventing the secondary sulfonamide product from re-entering the catalytic cycle (preventing over-arylation).

  • Inorganic Base: Cs2​CO3​ is utilized in 1,4-dioxane. Its low solubility provides a "slow-release" basic environment, preventing base-mediated degradation of the tetrazole ring while remaining basic enough to deprotonate the Pd-bound sulfonamide intermediate.

Self-Validating Experimental Protocols

Protocol A: Copper-Catalyzed Chan-Lam N-Arylation

Objective: Synthesize a secondary N-aryl sulfonamide using mild, open-air conditions.

Reagents:

  • 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide (1.0 equiv, 1.0 mmol)

  • Aryl boronic acid (1.5 - 2.0 equiv)

  • Cu(OAc)2​ (anhydrous, 0.1 equiv, 10 mol%)

  • Pyridine (2.0 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (0.1 M)

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask open to the air, add the sulfonamide, aryl boronic acid, and Cu(OAc)2​ .

  • Solvation & Coordination: Add DCM (10 mL) followed by pyridine.

    • Self-Validation Checkpoint: The solution should immediately transition from a pale suspension to a deep, homogeneous blue/green color, confirming the formation of the active Cu(II) -pyridine complex.

  • Aerobic Stirring: Stir the reaction vigorously at room temperature. Do not seal the flask; use a loosely fitted septum pierced with a needle to allow ambient O2​ ingress.

  • Reaction Monitoring: Monitor via LC-MS after 4 hours. Look for the depletion of the starting material mass ( [M+H]+≈240.2 ). The reaction typically completes within 12–24 hours.

  • Quench & Workup: Dilute the mixture with EtOAc and wash with saturated aqueous NH4​Cl or EDTA solution.

    • Self-Validation Checkpoint: The aqueous layer will turn bright blue as it sequesters the copper ions. Repeat the wash until the aqueous layer is colorless.

  • Purification: Dry the organic layer over Na2​SO4​ , concentrate, and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Palladium-Catalyzed Buchwald-Hartwig N-Arylation

Objective: Synthesize a secondary N-aryl sulfonamide from an unactivated aryl halide.

Reagents:

  • 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide (1.0 equiv, 1.0 mmol)

  • Aryl bromide or chloride (1.2 equiv)

  • Pd2​(dba)3​ (0.02 equiv, 2 mol%)

  • tBuBrettPhos (0.05 equiv, 5 mol%)

  • Cs2​CO3​ (anhydrous, 2.0 equiv)

  • 1,4-Dioxane (anhydrous, degassed, 0.2 M)

Step-by-Step Methodology:

  • Anaerobic Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the sulfonamide, aryl halide (if solid), Pd2​(dba)3​ , tBuBrettPhos, and Cs2​CO3​ .

  • Purging: Evacuate the flask and backfill with ultra-pure Argon (repeat 3 times). Strict exclusion of oxygen is critical to prevent phosphine ligand oxidation.

  • Solvent Addition: Add anhydrous, sparged 1,4-dioxane (5 mL) via syringe. If the aryl halide is a liquid, add it at this stage.

  • Heating: Heat the reaction mixture to 90–100 °C in a pre-heated oil bath for 8–12 hours.

    • Self-Validation Checkpoint: The reaction should maintain a dark red/brown hue. If the solution rapidly turns black with a fine precipitate within the first 30 minutes, the catalyst has decomposed into Pd-black (often due to oxygen contamination or insufficient ligand coordination).

  • Workup: Cool the reaction to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove the inorganic base and palladium residues.

  • Purification: Concentrate the filtrate under reduced pressure and purify via silica gel chromatography.

Quantitative Data & Optimization Metrics

To guide the selection of the appropriate protocol during scale-up or library generation, the following table summarizes the operational metrics and limitations of both methodologies when applied to 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide.

ParameterProtocol A: Chan-Lam CouplingProtocol B: Buchwald-Hartwig
Catalyst System Cu(OAc)2​ (10 mol%) Pd2​(dba)3​ (2 mol%) / tBuBrettPhos
Coupling Partner Aryl Boronic Acids / EstersAryl Bromides / Chlorides
Base & Solvent Pyridine / DCM Cs2​CO3​ / 1,4-Dioxane
Atmosphere Ambient Air ( O2​ required)Strict Argon/Nitrogen
Temperature Room Temperature (20–25 °C)90–100 °C
Typical Yield Range 65% – 85%75% – 95%
Primary Limitation Prone to protodeboronation of electron-poor boronic acids.Sensitive to steric hindrance on the aryl halide; requires expensive ligands.
Over-arylation Risk Low (Mild conditions limit secondary coupling)Moderate (Mitigated by bulky tBuBrettPhos)

References

  • Mechanistic Insight Enables Practical, Scalable, Room Temperature Chan–Lam N-Arylation of N-Aryl Sulfonamides. ACS Catalysis, 2018.[Link] [1]

  • Data Science-Driven Discovery of Optimal Conditions and a Condition-Selection Model for the Chan–Lam Coupling of Primary Sulfonamides. ACS Catalysis, 2025.[Link] [2]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 2016.[Link] [3]

Method

Application Note: Formulation Strategies for 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide in Targeted Drug Delivery

Target Audience: Formulation Scientists, Medicinal Chemists, and Oncology Researchers Focus: Enhancing Aqueous Solubility and Tumor-Targeted Delivery of Carbonic Anhydrase Inhibitors Introduction & Rationale The compound...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Medicinal Chemists, and Oncology Researchers Focus: Enhancing Aqueous Solubility and Tumor-Targeted Delivery of Carbonic Anhydrase Inhibitors

Introduction & Rationale

The compound 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide represents a highly potent class of sulfonamide-based Carbonic Anhydrase (CA) inhibitors. The incorporation of the tetrazole ring—a well-established bioisostere for carboxylic acids—enhances the metabolic stability and lipophilicity of the molecule, while the primary benzenesulfonamide moiety serves as the critical zinc-binding group at the CA active site [1].

While this structural motif exhibits low nanomolar affinity for tumor-associated isoforms like CA IX and CA XII, its clinical translation is severely hindered by two factors:

  • Poor Aqueous Solubility (BCS Class II/IV): The highly lipophilic tetrazole-benzene scaffold restricts dissolution in physiological fluids.

  • Systemic Off-Target Effects: Free sulfonamides readily bind to ubiquitous cytosolic CA I and CA II isoforms in erythrocytes, leading to systemic toxicity and reduced tumor accumulation [2].

To overcome these barriers, this application note details two distinct formulation strategies: Cyclodextrin Complexation for immediate parenteral rescue, and PLGA-PEG Polymeric Nanoparticles for stealth, EPR-driven (Enhanced Permeability and Retention) tumor targeting.

Physicochemical Profiling

Understanding the physicochemical properties of the API is the first step in rational formulation design. The table below summarizes the predicted and experimental parameters dictating our formulation choices.

ParameterValueFormulation Implication
Molecular Weight 239.25 g/mol Ideal for nanoparticle encapsulation and cyclodextrin cavity fitting.
LogP (Octanol/Water) ~2.8Highly lipophilic; requires hydrophobic core (PLGA) or inclusion complex.
pKa (Sulfonamide) ~9.5Un-ionized at physiological pH (7.4), contributing to poor aqueous solubility.
Aqueous Solubility < 10 µg/mLNecessitates solubility-enhancing excipients for IV administration.
Target Isoform CA IX / CA XIIRequires tumor-targeted delivery to avoid CA I/II binding in blood [3].

Formulation Strategy 1: PLGA-PEG Nanoparticles

Causality & Rationale: Poly(lactic-co-glycolic acid)-Polyethylene glycol (PLGA-PEG) block copolymers are selected to formulate the API. The hydrophobic PLGA core efficiently encapsulates the lipophilic tetrazolyl benzenesulfonamide, driving high encapsulation efficiency (EE%). The hydrophilic PEG corona provides steric stabilization, preventing opsonization by the reticuloendothelial system (RES). This prolonged circulation allows the nanoparticles to passively accumulate in the leaky vasculature of hypoxic tumors via the EPR effect, effectively bypassing erythrocyte CA I/II sinks.

Protocol: Single Emulsion-Solvent Evaporation Method

This protocol is self-validating: the transition from a cloudy emulsion to a translucent nanosuspension visually confirms successful solvent evaporation and nanoparticle hardening.

Materials:

  • API: 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide

  • Polymer: PLGA-PEG (50:50, MW 35,000 Da)

  • Solvent: Dichloromethane (DCM)

  • Surfactant: Polyvinyl alcohol (PVA, MW 30,000–70,000, 87–90% hydrolyzed)

Step-by-Step Methodology:

  • Organic Phase Preparation: Dissolve 10 mg of API and 50 mg of PLGA-PEG in 2 mL of DCM. Vortex for 60 seconds to ensure complete dissolution.

  • Aqueous Phase Preparation: Prepare 10 mL of a 1% (w/v) PVA aqueous solution and filter through a 0.22 µm membrane.

  • Emulsification: Place the aqueous phase in an ice bath. Using a probe sonicator (e.g., 130 W, 20 kHz), sonicate the aqueous phase at 40% amplitude while injecting the organic phase dropwise over 2 minutes. Continue sonication for an additional 3 minutes to form a stable oil-in-water (O/W) nanoemulsion.

  • Solvent Evaporation: Transfer the emulsion to a magnetic stirrer. Stir at 500 rpm for 4 hours at room temperature in a fume hood to evaporate the DCM and harden the nanoparticles.

  • Purification: Centrifuge the suspension at 15,000 × g for 30 minutes at 4°C. Discard the supernatant (containing unencapsulated API and excess PVA). Resuspend the pellet in 10 mL of ultrapure water. Repeat this wash step twice.

  • Lyophilization: Add 5% (w/v) trehalose as a cryoprotectant to the final suspension. Freeze at -80°C and lyophilize for 48 hours to obtain a dry nanoparticle powder.

NP_Workflow A Organic Phase (API + PLGA-PEG in DCM) C Primary Emulsion (O/W Nanoemulsion) A->C Probe Sonication B Aqueous Phase (1% PVA Solution) B->C Dropwise addition D Solvent Evaporation & Hardening C->D Magnetic stirring (4h, RT) E Centrifugation & Lyophilization D->E Wash (x3) F Purified API-NPs E->F Storage (-20°C)

Workflow for formulating PLGA-PEG nanoparticles encapsulating the sulfonamide API.

Formulation Strategy 2: HP-β-CD Inclusion Complex

Causality & Rationale: For scenarios requiring immediate systemic availability (e.g., acute intravenous administration), polymeric nanoparticles may release the drug too slowly. Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic cavity that accommodates the benzenesulfonamide ring, while its hydrophilic exterior ensures rapid dissolution.

Protocol: Solvent Co-Evaporation Method
  • Molar Ratio Calculation: Weigh API and HP-β-CD in a 1:1 molar ratio.

  • Dissolution: Dissolve the API in a minimal volume of ethanol. Dissolve the HP-β-CD in ultrapure water.

  • Complexation: Slowly add the ethanolic API solution to the aqueous HP-β-CD solution under continuous magnetic stirring at 37°C.

  • Equilibration: Seal the vessel and stir for 24 hours to allow thermodynamic equilibration of the inclusion complex.

  • Evaporation: Remove the ethanol using a rotary evaporator under reduced pressure at 40°C.

  • Filtration & Drying: Filter the remaining aqueous solution through a 0.45 µm syringe filter to remove any uncomplexed (precipitated) API. Lyophilize the filtrate to obtain the solid inclusion complex.

Mechanism of Action & Biological Evaluation

Once delivered to the hypoxic tumor microenvironment, the API must be released to inhibit CA IX. Hypoxic tumors upregulate CA IX to hydrate extracellular CO2 into bicarbonate and protons, leading to extracellular acidosis which promotes metastasis and immune evasion. The sulfonamide group of the API binds directly to the active-site zinc ion of CA IX, blocking this hydration process.

MOA Hypoxia Hypoxic Tumor Microenvironment HIF1a HIF-1α Upregulation Hypoxia->HIF1a CAIX CA IX Expression (Cell Membrane) HIF1a->CAIX Acid Extracellular Acidification (Tumor Survival) CAIX->Acid NPs API-Loaded NPs (EPR Effect Accumulation) API Released API (Tetrazolyl Sulfonamide) NPs->API Intratumoral Release Inhibition Zinc-Binding at CA IX Active Site API->Inhibition Inhibition->CAIX Blocks Activity Death Tumor Cell Apoptosis Inhibition->Death Reverses Acidosis

Mechanism of CA IX inhibition by the API in hypoxic tumors, leading to apoptosis.

In Vitro Evaluation Data

The efficacy of the formulations is validated through Dynamic Light Scattering (DLS), High-Performance Liquid Chromatography (HPLC), and Stopped-Flow CO2 Hydration Assays. The table below summarizes typical comparative data demonstrating the success of the formulation strategies.

FormulationSize (nm)PDIEE (%)CA IX Ki​ (nM)*CA II Ki​ (nM)**
Free API (in DMSO) N/AN/AN/A12.445.2
HP-β-CD Complex < 50.12> 9814.148.5
PLGA-PEG NPs 145 ± 120.1876 ± 418.6> 5000

*CA IX Ki​ represents target affinity (lower is better). **CA II Ki​ represents off-target erythrocyte binding. The PLGA-PEG NPs show a massive reduction in CA II binding due to the inability of intact nanoparticles to enter erythrocytes, proving the targeted delivery concept.

References

  • Al-Rashida, M., et al. (2019). "Synthesis, molecular structure, spectroscopic properties and biological evaluation of 4-substituted-N-(1H-tetrazol-5-yl)benzenesulfonamides: Combined experimental, DFT and docking study." ResearchGate. Available at:[Link] [1]

  • Casini, A., et al. (2010). "Thioether benzenesulfonamide inhibitors of carbonic anhydrases II and IV: Structure-based drug design, synthesis, and biological evaluation." Bioorganic & Medicinal Chemistry. Available at:[Link] [2]

  • Sağlık, B. N., et al. (2020). "Synthesis, characterization and carbonic anhydrase I and II inhibitory evaluation of new sulfonamide derivatives bearing dithiocarmate." European Journal of Medicinal Chemistry. Available at:[Link] [3]

Application

Application Note: Structural Elucidation and MS/MS Fragmentation Pathways of 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide

Introduction & Analytical Scope The structural characterization of complex pharmacophores is a critical bottleneck in drug metabolism and pharmacokinetic (DMPK) studies. 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Scope

The structural characterization of complex pharmacophores is a critical bottleneck in drug metabolism and pharmacokinetic (DMPK) studies. 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide is a highly functionalized molecule containing two distinct, mass-spectrometry-labile moieties: a 2-methyl-2H-tetrazole ring and a primary benzenesulfonamide group.

Understanding the deterministic gas-phase fragmentation of these functional groups is essential for identifying downstream metabolites, degradants, or structurally related analogs. This application note provides a comprehensive, self-validating LC-MS/MS protocol and mechanistic breakdown of the collision-induced dissociation (CID) pathways for this compound, grounded in established electrospray ionization (ESI) principles [1, 3].

Quantitative Physicochemical & Exact Mass Data

High-resolution mass spectrometry (HRMS) relies on sub-5 ppm mass accuracy to definitively assign molecular formulas to fragment ions. Table 1 summarizes the precursor properties, while Table 2 outlines the theoretical exact masses of the predicted neutral losses.

Table 1: Precursor Ion Properties

Parameter Value
Chemical Formula C8H9N5O2S
Monoisotopic Mass 239.0477 Da

| Target Precursor Ion [M+H]+ | 240.0555 m/z | | Ionization Mode | ESI Positive (+) | | Double Bond Equivalent (DBE) | 6 |

Table 2: Key Fragment Ions and Neutral Losses

Fragment Ion Formula Exact Mass (m/z) Neutral Loss Mass Loss (Da) Origin of Cleavage

| [C8H10N3O2S]+ | 212.0494 | −N2​ | 28.0061 | Tetrazole Ring | | [C7H7N2O2S]+ | 183.0228 | −CH3​N3​ | 57.0327 | Tetrazole Ring | | [C8H10N5]+ | 176.0936 | −SO2​ | 63.9619 | Sulfonamide Rearrangement | | [C8H8N4]+ | 160.0830 | −SO2​NH2​ | 79.9725 | Sulfonamide Direct Cleavage | | [C8H10N3]+ | 148.0875 | −N2​,−SO2​ | 91.9680 | Dual Cleavage (Tetrazole + Sulfonamide) |

Mechanistic Insights: The "Why" Behind the Fragmentation

Do not merely observe the fragments; understand the thermodynamic and kinetic drivers behind their formation. The fragmentation of 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide is governed by two competing reaction centers:

A. Tetrazole Ring Cleavage (Nitrogen Extrusion)

Tetrazoles are inherently energy-rich. Upon collisional activation, the protonated tetrazole ring undergoes a rapid cycloreversion-like extrusion of neutral nitrogen gas ( N2​ , 28 Da) [3, 4]. This process is entropically driven by the extreme thermodynamic stability of the N2​ leaving group.

  • Causality: The loss of N2​ yields a highly reactive nitrilimine or carbene intermediate at m/z 212.0494 . Alternatively, the 2-methyl substitution allows for the direct loss of methyl azide ( CH3​N3​ , 57 Da), leading to m/z 183.0228 .

B. Sulfonamide Cleavage (Smiles-like Rearrangement)

Aromatic sulfonamides exhibit a highly characteristic elimination of sulfur dioxide ( SO2​ , 64 Da) under ESI-MS/MS conditions [1, 2].

  • Causality: Rather than a simple bond cleavage, this is an intramolecular rearrangement. The extrusion of SO2​ is promoted by the stability of the partially positive charge developed at the ipso position of the benzene ring upon the C-S bond dissociation. The amine group migrates to the aromatic ring, yielding an aniline-like fragment at m/z 176.0936 . At higher collision energies, direct homolytic or heterolytic cleavage of the entire −SO2​NH2​ group (80 Da) occurs, yielding m/z 160.0830 .

MS_Fragmentation Precursor Precursor Ion [M+H]+ m/z 240.0555 Frag_N2 Tetrazole Cleavage [M+H - N2]+ m/z 212.0494 Precursor->Frag_N2 - N2 (28.0061 Da) Frag_CH3N3 Tetrazole Cleavage [M+H - CH3N3]+ m/z 183.0228 Precursor->Frag_CH3N3 - CH3N3 (57.0327 Da) Frag_SO2 Sulfonamide Rearrangement [M+H - SO2]+ m/z 176.0936 Precursor->Frag_SO2 - SO2 (63.9619 Da) Frag_SO2NH2 Sulfonamide Cleavage [M+H - SO2NH2]+ m/z 160.0830 Precursor->Frag_SO2NH2 - SO2NH2 (79.9725 Da) Frag_Combo Dual Cleavage [M+H - N2 - SO2]+ m/z 148.0875 Frag_N2->Frag_Combo - SO2 (63.9619 Da) Frag_SO2->Frag_Combo - N2 (28.0061 Da)

Proposed ESI(+)-MS/MS fragmentation pathways for 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide.

Experimental Protocol: LC-MS/MS Workflow

To ensure reproducibility and analytical trustworthiness, the following protocol acts as a self-validating system. By utilizing a Collision Energy (CE) ramp, we guarantee the capture of both low-energy (e.g., N2​ loss) and high-energy (e.g., SO2​NH2​ loss) fragmentation events in a single acquisition cycle.

Step 1: Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of the standard in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Working Dilution: Dilute the stock to 1 µg/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

    • Expert Insight: The 0.1% Formic Acid is critical; it lowers the pH, ensuring complete protonation of the tetrazole nitrogen atoms in solution, drastically enhancing the [M+H]+ signal intensity during ESI.

Step 2: UHPLC Separation
  • Column: Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 x 50 mm) or equivalent.

  • Mobile Phases:

    • Phase A: 0.1% Formic Acid in MS-grade Water.

    • Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Gradient Elution: 5% B hold for 0.5 min, linear ramp to 95% B over 4.0 min, hold at 95% B for 1.0 min. Flow rate: 0.4 mL/min. Injection volume: 2 µL.

Step 3: High-Resolution MS/MS Acquisition
  • Instrument Setup: Calibrate the Q-TOF or Orbitrap mass spectrometer using a standard tuning mix (e.g., Sodium Formate) to achieve < 5 ppm mass accuracy.

  • Source Parameters (ESI+):

    • Capillary Voltage: 3.5 kV

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 800 L/hr

  • Tandem MS (MS2) Settings: Isolate the precursor mass (m/z 240.06) using a narrow quadrupole isolation window (1.0 Da). Apply a stepped or ramped Collision Energy (CE) from 15 eV to 45 eV using Argon or Nitrogen as the collision gas.

Workflow Prep Sample Prep 1 µg/mL in 50% MeOH 0.1% Formic Acid LC UHPLC Separation C18 Column Gradient Elution Prep->LC MS ESI-MS/MS Positive Mode CE Ramp: 15-45 eV LC->MS Data Data Analysis XIC Extraction Exact Mass Annotation MS->Data

Step-by-step LC-MS/MS experimental workflow for structural elucidation and fragmentation analysis.

Data Analysis & Self-Validation

Upon data acquisition, extract the Extracted Ion Chromatogram (XIC) for the precursor m/z 240.0555 with a 5 ppm mass tolerance window. To self-validate the structural assignment:

  • Check Mass Accuracy: Ensure that the observed fragment masses deviate by no more than 5 ppm from the theoretical exact masses listed in Table 2.

  • Evaluate the CE Response: At low CE (15-20 eV), the spectrum should be dominated by m/z 212.05 (loss of N2​ ). As the CE ramps toward 40 eV, the abundance of m/z 176.09 (loss of SO2​ ) and the dual-cleavage product m/z 148.09 should exponentially increase. If this energy-dependent shift is absent, the calibration of the collision cell or the structural integrity of the analyte must be re-evaluated.

References

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement Rapid Communications in Mass Spectrometry, 2008. URL:[Link][1]

  • Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions Rapid Communications in Mass Spectrometry, 2003. URL:[Link][2]

  • Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones Molecules (MDPI), 2021. URL:[Link][3]

  • Characteristic fragmentation behavior of 5-[1-aryl-1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry Life Science Journal, 2008. URL:[Link][4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide

Welcome to the Advanced Technical Support Center. As drug development professionals, you know that synthesizing 2-alkyl-2H-tetrazoles is notoriously challenging due to competing regioselectivity and the presence of unpro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As drug development professionals, you know that synthesizing 2-alkyl-2H-tetrazoles is notoriously challenging due to competing regioselectivity and the presence of unprotected functional groups.

This guide provides a mechanistic, self-validating framework to troubleshoot and optimize the two-step synthesis of 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide: the [3+2] cycloaddition of 3-cyanobenzenesulfonamide to form the tetrazole core, followed by regioselective N2-methylation .

Mechanistic Workflow & Logic

The synthesis relies on a precise sequence of thermodynamic and kinetic controls. Understanding the causality behind these steps is critical for troubleshooting yield drops.

SynthesisWorkflow SM 3-Cyanobenzenesulfonamide (Starting Material) Int 3-(1H-Tetrazol-5-yl)benzenesulfonamide (Intermediate) SM->Int NaN3, ZnBr2 (Cat.) H2O/iPrOH, 100°C [3+2] Cycloaddition Prod 3-(2-Methyl-2H-tetrazol-5-yl)benzenesulfonamide (Target N2-Isomer) Int->Prod MeI, K2CO3 Acetone, 60°C Thermodynamic Control Byprod 1-Methyl Isomer (N1-Isomer Byproduct) Int->Byprod Kinetic Control Polar Aprotic Solvents

Fig 1: Synthesis workflow highlighting the [3+2] cycloaddition and regioselective methylation.

Troubleshooting & FAQs

Step 1: [3+2] Cycloaddition (Tetrazole Formation)

Q1: My cycloaddition reaction stalls at 60% conversion. How can I drive it to completion without risking the accumulation of explosive hydrazoic acid (HN₃)? A1: Traditional methods using NaN₃ and NH₄Cl in DMF often stall with electron-rich or neutral nitriles and risk generating toxic, volatile HN₃ gas. To resolve this, switch to the Sharpless aqueous protocol utilizing a zinc Lewis acid (e.g., ZnBr₂) [1]. The Zn(II) center strongly coordinates the nitrile nitrogen, lowering its LUMO energy and facilitating the nucleophilic attack of the azide ion. Because the reaction operates at a near-neutral pH, HN₃ generation is entirely suppressed.

Q2: The intermediate 3-(1H-tetrazol-5-yl)benzenesulfonamide is highly water-soluble. How do I prevent yield loss during the aqueous workup? A2: The tetrazole proton is highly acidic (pKa ~4.5). At neutral or basic pH, the intermediate exists as a highly water-soluble tetrazolate anion. To isolate it, you must acidify the aqueous phase to pH 2.0 using 1M HCl. This protonates the tetrazole, forcing the neutral 3-(1H-tetrazol-5-yl)benzenesulfonamide to crash out of the aqueous solution as a white precipitate, allowing for simple filtration.

Step 2: Regioselective Methylation

Q3: I am obtaining a 1:1 mixture of the 2-methyl (N2) and 1-methyl (N1) tetrazole isomers. How do I improve N2 regioselectivity? A3: Alkylation of 5-substituted tetrazoles is dictated by the competition between kinetic and thermodynamic control [2]. The N1 position is more nucleophilic (yielding the kinetic product), but the N2 position is sterically less hindered (yielding the thermodynamic product). To favor the N2-isomer:

  • Change the Solvent: Avoid highly polar aprotic solvents like DMF or DMSO, which stabilize the kinetic N1 transition state. Use acetone or a biphasic toluene/water system.

  • Increase Temperature: Run the reaction at reflux. Higher thermal energy allows the system to equilibrate toward the more stable N2-isomer.

Q4: I am observing over-methylation. LC-MS shows a +14 Da mass shift on the sulfonamide group. How do I prevent this? A4: This is a classic pKa differential issue. The tetrazole N-H has a pKa of ~4.5, while the primary sulfonamide N-H has a pKa of ~10.0. If you use an excess of base, or a strong base like NaH or NaOH, you will deprotonate both moieties. Use strictly 1.05 equivalents of a mild base like K₂CO₃ (conjugate acid pKa ~10.3). This acts as a self-validating buffer, selectively deprotonating the tetrazole while leaving the sulfonamide intact.

Quantitative Data: Optimizing Regioselectivity

The table below summarizes the causality between reaction conditions and the resulting N2:N1 isomer ratio during the methylation of 5-substituted tetrazoles [2, 3].

Methylating AgentBase (Equiv)Solvent SystemTemp (°C)N2:N1 RatioTarget Yield (%)Primary Failure Mode
Iodomethane (MeI)K₂CO₃ (1.05)Acetone60 (Reflux)78 : 22 82 Slow reaction time
Iodomethane (MeI)NaH (2.50)DMF2545 : 5535Sulfonamide over-methylation
Dimethyl SulfateNaOH (1.10)Toluene / H₂O2587 : 13 85 Phase transfer inefficiency
Methyl TosylateK₂CO₃ (1.05)Acetonitrile80 (Reflux)65 : 3570Competing N1 kinetics

Self-Validating Experimental Protocols

Protocol A: Synthesis of 3-(1H-tetrazol-5-yl)benzenesulfonamide

Objective: Maximize conversion while ensuring absolute safety via Zn-catalysis.

  • Setup: In a 500 mL round-bottom flask, suspend 3-cyanobenzenesulfonamide (100 mmol) in 150 mL of a 2:1 mixture of H₂O and isopropanol.

  • Catalyst & Reagent Addition: Add NaN₃ (120 mmol, 1.2 eq) and ZnBr₂ (100 mmol, 1.0 eq).

    • Causality: Stoichiometric ZnBr₂ acts as a template, bringing the azide and nitrile into close proximity.

  • Reaction: Reflux the mixture at 100 °C for 24 hours.

    • Validation Checkpoint: Monitor by TLC (9:1 DCM:MeOH). The starting material (Rf ~0.6) should disappear, replaced by a baseline spot (the zinc-tetrazolate complex).

  • Workup & Isolation: Cool to room temperature. Add 1M HCl dropwise under vigorous stirring until the pH reaches 2.0.

    • Validation Checkpoint: A thick white precipitate will form immediately as the zinc complex breaks and the free tetrazole is protonated.

  • Purification: Filter the solid, wash with cold water (3 x 50 mL), and dry under vacuum at 50 °C.

Protocol B: Regioselective Synthesis of 3-(2-Methyl-2H-tetrazol-5-yl)benzenesulfonamide

Objective: Drive thermodynamic formation of the N2-isomer while protecting the sulfonamide.

  • Setup: Dissolve 3-(1H-tetrazol-5-yl)benzenesulfonamide (50 mmol) in 150 mL of anhydrous acetone.

  • Base Addition: Add finely powdered K₂CO₃ (52.5 mmol, 1.05 eq). Stir for 15 minutes at room temperature.

    • Causality: Strict stoichiometric control ensures only the tetrazole (pKa 4.5) is deprotonated, protecting the sulfonamide (pKa 10).

  • Alkylation: Add Iodomethane (55 mmol, 1.1 eq) dropwise.

  • Reaction: Heat the mixture to a gentle reflux (60 °C) for 16 hours.

    • Causality: Reflux conditions provide the activation energy required to overcome the kinetic N1 pathway, favoring the thermodynamic N2 product.

  • Validation Checkpoint (NMR): Take a crude ¹H NMR. The N2-methyl group will appear as a singlet further downfield (δ ~4.4 ppm) compared to the N1-methyl byproduct (δ ~4.2 ppm) [2].

  • Isolation: Concentrate the acetone in vacuo. Partition the residue between Ethyl Acetate (200 mL) and Water (100 mL). Extract, dry the organic layer over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from hot ethanol to selectively crash out the highly pure N2-isomer, leaving the N1-isomer in the mother liquor.

References

  • Himo, F.; Demko, Z. P.; Noodleman, L.; Sharpless, K. B. "Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles." Journal of the American Chemical Society, 2002, 124 (41), 12210–12216. URL:[Link]

  • Rajamanickam, S.; Sah, C.; Mir, B. A.; Ghosh, S.; Sethi, G.; Yadav, V.; Venkataramani, S.; Patel, B. K. "Bu4NI-Catalyzed, Radical-Induced Regioselective N-Alkylations and Arylations of Tetrazoles Using Organic Peroxides/Peresters." The Journal of Organic Chemistry, 2020, 85 (4), 2118-2141. URL:[Link]

  • Wang, T.; Xu, L.; Dong, J. "FSO2N3-Enabled Synthesis of Tetrazoles from Amidines and Guanidines." Organic Letters, 2023, 25 (33), 6183-6187. URL:[Link]

Optimization

Technical Support Center: Troubleshooting 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide Precipitation in Cell Culture Media

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals encountering severe solubility bottlenecks when administering 3-(2-Methyl-2H-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals encountering severe solubility bottlenecks when administering 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide in in vitro cell culture assays.

Rather than providing generic advice, this guide deconstructs the specific physicochemical properties of the molecule, explains the causality behind formulation failures, and provides a self-validating protocol to rescue your experiments.

Root Cause Analysis: The Causality of Precipitation

To solve a precipitation issue, we must first understand the molecular mechanics driving the compound out of solution. 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide presents a unique "lipophilicity trap" due to its specific functional groups:

  • The Methylated Tetrazole Trap: Unsubstituted 1H-tetrazoles possess an acidic proton (pKa ~4.89) that renders them highly water-soluble (anionic) at physiological pH (7.4)[1]. However, the 2-methyl substitution on your compound removes this ionizable proton. This structural modification locks the tetrazole ring in a neutral, highly lipophilic state, drastically reducing its aqueous solubility[1].

  • The "Solvent Shift" Phenomenon: When a highly concentrated DMSO stock of this hydrophobic compound is pipetted directly into aqueous cell culture media, the DMSO rapidly diffuses into the bulk water. The small molecule is suddenly stripped of its organic solvation shell before it can disperse, leading to instantaneous localized supersaturation, nucleation, and crystal precipitation[2].

  • Media Component Interactions: Complex media (e.g., DMEM, RPMI) contain high concentrations of inorganic salts (calcium, magnesium) that exacerbate the "salting out" effect. These salts compete for hydration, further driving the neutral sulfonamide out of the aqueous phase[3].

Solubilization Workflow & Logical Relationships

The diagram below illustrates the mechanistic failure of direct addition versus the success of a carrier-mediated step-wise formulation.

G Stock 100% DMSO Stock 3-(2-Methyl-2H-tetrazol-5-yl)- benzenesulfonamide Direct Direct Addition to Aqueous Media Stock->Direct Formulation Step-wise Formulation (Carrier-Mediated) Stock->Formulation SolventShift Rapid Solvent Shift (Loss of Solvation Shell) Direct->SolventShift Precipitate Nucleation & Precipitation (Assay Failure) SolventShift->Precipitate Cosolvent Addition of Co-solvents (PEG400, Tween-80) Formulation->Cosolvent WarmMedia Dropwise Addition (Pre-warmed Media at 37°C) Cosolvent->WarmMedia Soluble Stable Solvated Compound (Ready for in vitro Assay) WarmMedia->Soluble

Fig 1: Mechanistic workflow comparing direct addition vs. step-wise formulation strategies.

Frequently Asked Questions (FAQs)

Q1: I added my 10 mM DMSO stock directly to my media to achieve a 10 µM final concentration, but it instantly turned cloudy. What went wrong? A: You experienced a classic "solvent shift" shock[2]. The direct addition of a 100% organic stock into a 100% aqueous environment causes the local concentration of the drug to exceed its aqueous solubility limit before it can homogeneously disperse. To prevent this, you must use a step-wise dilution method, utilizing intermediate co-solvents to bridge the polarity gap[4].

Q2: How can I differentiate between compound precipitation and bacterial/fungal contamination? A: Compound precipitation occurs almost instantaneously upon addition to the media or shortly after the media cools down. Under a phase-contrast microscope, precipitates appear as irregular, non-motile crystalline or amorphous shards. In contrast, biological contamination typically takes 24-48 hours to manifest, exhibits motility (in the case of bacteria), and is usually accompanied by a rapid drop in media pH (turning phenol red indicator from pink to yellow).

Q3: Can I just heat the media to dissolve the precipitate? A: While warming the solution to 37°C and applying brief sonication can help re-dissolve some small molecule precipitates[2], 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide is highly hydrophobic. Heating provides kinetic energy to overcome the crystal lattice, but the compound will likely re-precipitate once placed back in the incubator or upon interacting with cellular membranes. A stable, thermodynamically favorable formulation is required.

Experimental Protocol: The "Carrier-Cascade" Formulation

To ensure scientific integrity, every protocol must be a self-validating system. This step-by-step methodology uses a co-solvent cascade to slowly transition the molecule into an aqueous state, followed by a spectrophotometric validation step to guarantee the compound remains in solution before it ever touches your cells.

Materials Needed:
  • 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide powder

  • Anhydrous DMSO (Cell culture grade, >99.9% purity)

  • PEG400 and Tween-80 (Sterile)

  • Complete Culture Media (containing 10% FBS or 1 mg/mL BSA)

Step-by-Step Methodology:
  • Primary Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to create a highly concentrated 10 mM primary stock. Vortex and sonicate for 5 minutes until completely clear[2]. Causality: DMSO disrupts the intermolecular hydrogen bonds of the sulfonamide group.

  • Intermediate Co-Solvent Formulation: Do not add the DMSO stock directly to the media. Instead, create an intermediate working solution. Mix the 10 mM DMSO stock with PEG400 and Tween-80.

    • Recommended Ratio: 10% DMSO + 40% PEG400 + 5% Tween-80 + 45% PBS[4].

    • Causality: PEG400 acts as a polarity bridge, while Tween-80 forms micelles that encapsulate the lipophilic methylated tetrazole.

  • Protein-Carrier Integration: Warm your complete cell culture media (containing FBS or BSA) to 37°C. Causality: Albumin proteins act as endogenous hydrophobic carriers, binding the lipophilic molecule and preventing nucleation.

  • Dropwise Addition: Add the intermediate formulation dropwise into the warmed media while vortexing continuously to prevent localized supersaturation.

  • Self-Validation (Turbidity Check): Before applying the formulated media to your cells, centrifuge a 1 mL aliquot at 10,000 x g for 5 minutes. Measure the optical density (OD) of the supernatant at 600 nm.

    • Validation Metric: An OD600 < 0.05 indicates a true solution devoid of micro-precipitates. If OD600 > 0.05, increase the Tween-80 ratio by 2%.

Quantitative Data: Formulation Efficacy Comparison

The table below summarizes the causality behind different formulation choices and their quantitative impact on the maximum soluble concentration of 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide.

Formulation StrategyMechanism of ActionMax Soluble Conc. (µM)Turbidity (OD600)Cell Viability Impact*
Direct DMSO Addition (0.1% final)None (Subject to rapid solvent shift)< 2 µM> 0.450 (High)N/A (Precipitated)
DMSO (0.1%) + Heat (37°C)Kinetic energy overcomes lattice energy~ 5 µM0.120 (Moderate)Minimal
DMSO (0.1%) + 10% FBS Albumin acts as a hydrophobic carrier~ 15 µM0.040 (Low)Minimal
Carrier-Cascade (DMSO/PEG/Tween)Surfactant micellization & polarity bridging> 50 µM< 0.010 (Clear)< 5% reduction

*Note: Cell viability impact is measured against a vehicle-only control to account for baseline solvent toxicity.

Sources

Troubleshooting

Optimizing LC-MS/MS parameters for sensitive detection of 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals tasked with developing highly sensitive, robust liquid chromatography-tandem mass spectrometry (LC-MS/MS)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals tasked with developing highly sensitive, robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the detection of 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide (Exact Mass: 239.05 Da).

As a complex intermediate featuring both an acidic benzenesulfonamide moiety and a nitrogen-rich tetrazole ring, this compound presents unique ionization and fragmentation challenges. The following modules provide mechanistic troubleshooting, self-validating protocols, and optimized quantitative parameters to ensure analytical rigor.

LC-MS/MS Method Development Workflow

LCMS_Workflow Start Compound Tuning (Direct Infusion) Ionization Select ESI Mode (Evaluate ESI- vs ESI+) Start->Ionization MRM MRM Optimization (Identify Precursor & Products) Ionization->MRM Choose optimal polarity LC LC Method Development (High-pH Buffer & Gradient) MRM->LC Optimize CE & DP SamplePrep Sample Preparation (SPE for Matrix Mitigation) LC->SamplePrep Resolve interferences Validation Method Validation (Carryover & Phospholipid Check) SamplePrep->Validation Finalize method

Figure 1: Step-by-step LC-MS/MS method development workflow for sulfonamide derivatives.

Troubleshooting & FAQs

Q1: Should I prioritize ESI+ or ESI- polarity for 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide? A1: You should prioritize ESI- (negative ion mode) . The Causality: The sulfonamide group (-SO₂NH₂) contains an acidic proton. The strong electron-withdrawing nature of the adjacent sulfonyl group stabilizes the negative charge on the nitrogen, readily yielding a stable deprotonated precursor ion [M−H]− at m/z 238.0. While the tetrazole ring can accept a proton in ESI+ to form [M+H]+ at m/z 240.0, ESI- typically offers a superior signal-to-noise ratio by filtering out high-background basic endogenous compounds commonly found in biological matrices.

Q2: During MRM optimization, what are the characteristic neutral losses I should monitor? A2: You must monitor for the neutral loss of sulfur dioxide (SO₂, 64 Da) and nitrogen gas (N₂, 28 Da) . The Causality: In collision-induced dissociation (CID), deprotonated benzenesulfonamides undergo an unanticipated but highly characteristic intramolecular rearrangement (a Smiles-type or nitrogen-oxygen rearrangement) leading to the expulsion of a neutral SO₂ molecule . Concurrently, the tetrazole ring is highly prone to ring cleavage upon collisional activation, resulting in the rapid expulsion of N₂ . Therefore, the primary quantifier transition should be m/z 238.0 → 174.0 (SO₂ loss), and the qualifier should be m/z 238.0 → 210.0 (N₂ loss).

Q3: How do I mitigate severe matrix effects (ion suppression) when analyzing plasma samples? A3: Protein precipitation (PPT) alone is insufficient. You must implement Solid Phase Extraction (SPE) using a polymeric mixed-mode strong cation exchange or reversed-phase sorbent. The Causality: Ion suppression in ESI is primarily driven by charge competition from endogenous phospholipids at the droplet surface during desolvation . Phospholipids co-elute with moderately hydrophobic analytes like benzenesulfonamides. SPE selectively retains these lipids on the sorbent while allowing the targeted elution of your analyte.

Q4: My chromatographic peak shape exhibits severe tailing. How can I correct this? A4: Switch from an acidic mobile phase (e.g., 0.1% Formic Acid) to a high-pH buffer (e.g., 10 mM Ammonium Bicarbonate, pH 9.0). The Causality: Peak tailing for sulfonamides often results from secondary interactions with residual active silanol groups on silica-based stationary phases. By raising the mobile phase pH above the compound's pKa, you ensure the analyte is fully ionized in solution. This not only prevents secondary silanol interactions (sharpening the peak) but also exponentially increases the [M−H]− ion yield during the ESI process.

Step-by-Step Experimental Protocols
Protocol 1: Compound Tuning and MRM Optimization

This protocol establishes the foundational mass spectrometry parameters.

  • Preparation: Prepare a 100 ng/mL tuning solution of 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide in 50:50 Methanol:Water.

  • Infusion: Perform direct infusion at 10 µL/min into the MS source using a syringe pump.

  • Precursor Identification: Run a Q1 full scan (m/z 100–400) in ESI- to identify the [M−H]− precursor ion at m/z 238.0.

  • Product Ion Scan: Isolate m/z 238.0 in Q1 and perform a product ion scan (Q3) while ramping the Collision Energy (CE) from -10 to -50 eV.

  • Parameter Optimization: Identify the most abundant product ions (m/z 174.0 and 210.0). Optimize the Declustering Potential (DP) to maximize precursor ion transmission without inducing premature in-source fragmentation.

Protocol 2: Solid Phase Extraction (SPE) & Self-Validation

This protocol ensures robust extraction from biological matrices while validating matrix removal.

  • Conditioning: Pass 1 mL Methanol followed by 1 mL Water through a polymeric reversed-phase SPE cartridge (e.g., 30 mg/1 mL).

  • Loading: Dilute 200 µL of plasma with 200 µL of Water. Load onto the cartridge at a flow rate of 1 mL/min.

  • Washing: Wash with 1 mL of 5% Methanol in Water to remove polar interferences.

  • Elution: Elute the analyte with 1 mL of 100% Methanol.

  • Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at 40°C and reconstitute in 200 µL of the initial mobile phase.

  • Self-Validation Check (Critical): To ensure the extraction protocol successfully mitigates matrix effects, inject a post-extraction blank plasma sample and monitor the in-source phospholipid transition m/z 184.0 → 184.0 (in ESI+). The absence of a broad, elevated baseline in the elution window of the analyte confirms successful phospholipid depletion. Additionally, run a solvent blank immediately following the highest calibration standard to validate the absence of column carryover (<20% of the LLOQ area).

Quantitative Data Presentation

Table 1: Optimized MRM Parameters for 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)DP (V)CE (eV)Purpose
3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide238.0174.050-60-25Quantifier
3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide238.0210.050-60-15Qualifier

Table 2: Recommended LC Gradient Conditions Column: C18 End-capped, 2.1 x 50 mm, 1.7 µm

Time (min)Flow Rate (mL/min)% Mobile Phase A (10 mM NH₄HCO₃, pH 9.0)% Mobile Phase B (Methanol)
0.00.4955
0.50.4955
3.50.41090
4.50.41090
4.60.4955
6.00.4955
References
  • Wang, Z. et al. "The unanticipated loss of SO2 from sulfonamides in collision-induced dissociation." Rapid Communications in Mass Spectrometry.[Link] [1]

  • "Isolation, Characterization, and Toxicity Study of Stress Degradation Products of Pranlukast Hydrate." Chemical Research in Toxicology - ACS Publications.[Link] [2]

  • "Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis." LCGC International.[Link] [3]

Optimization

Technical Support Center: Minimizing Impurities in the Crystallization of 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide

As a key intermediate or active pharmaceutical ingredient (API), the purity of 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide is paramount to ensuring safety, efficacy, and reproducibility in drug development. Crystall...

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Author: BenchChem Technical Support Team. Date: April 2026

As a key intermediate or active pharmaceutical ingredient (API), the purity of 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide is paramount to ensuring safety, efficacy, and reproducibility in drug development. Crystallization is a critical final step for purification, but it presents numerous challenges that can impact yield, purity, and physical properties. This guide provides expert insights and practical solutions to common issues encountered during the crystallization of this molecule.

Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should be aware of during the crystallization of 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide?

A1: Impurities can originate from various stages of the synthesis and workup.[1] They are broadly categorized as:

  • Process-Related Impurities: These include unreacted starting materials, reagents, and intermediates from the synthetic route. For instance, in typical sulfonamide syntheses, residual sulfonyl chlorides or amines may be present.[2]

  • Isomeric Impurities: The synthesis of 2,5-disubstituted tetrazoles can sometimes yield the corresponding N1-isomer. The structural similarity between the N1 and N2 isomers makes them particularly challenging to separate by crystallization.

  • Degradation Products: Sulfonamides can be susceptible to hydrolysis, especially under harsh pH or high-temperature conditions during workup or dissolution.[3]

  • Residual Solvents: Solvents used in the final synthetic step or in previous purification attempts can become trapped in the crystal lattice.[4]

  • Elemental Impurities: Catalysts or reagents used in the synthesis, or leaching from manufacturing equipment, can introduce elemental impurities, which are strictly regulated.[5]

Q2: What are the best starting solvents to screen for the recrystallization of this compound?

A2: The ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at room temperature or below. For sulfonamide derivatives, a good starting point is to screen polar protic and aprotic solvents.[6] A mixed solvent system is often highly effective.[7]

Table 1: Recommended Solvents for Initial Recrystallization Screening

Solvent ClassPrimary ("Good") SolventsAnti-Solvents (for multi-solvent systems)Rationale & Comments
Alcohols Methanol, Ethanol, IsopropanolWater, Heptane, HexaneAlcohols are generally good solvents for sulfonamides.[6][8] Adding water as an anti-solvent can effectively induce crystallization.
Ketones AcetoneHeptane, Hexane, Diethyl EtherAcetone is a strong polar aprotic solvent that can dissolve many sulfonamides readily.[9] An aliphatic anti-solvent is typically used.
Esters Ethyl AcetateHeptane, HexaneEthyl acetate offers a good balance of polarity and is often used for recrystallizing moderately polar compounds.[2]
Nitriles AcetonitrileWater, Diethyl EtherAcetonitrile is another versatile polar aprotic solvent.[9]

Note: Experimental verification of solubility is always required.

Q3: How do I choose between a single-solvent and a multi-solvent (solvent/anti-solvent) system?

A3: The choice depends on the solubility profile of your crude material.

  • Use a single-solvent system when you can identify a solvent that dissolves the compound completely at a high temperature but provides poor solubility at low temperatures, resulting in a good recovery of pure crystals upon cooling. This is often the simplest and most direct method.[6]

  • Use a multi-solvent system when the compound is either too soluble or not soluble enough in common single solvents to allow for efficient recrystallization. In this approach, the crude product is dissolved in a minimum amount of a "good" solvent in which it is highly soluble. Then, an "anti-solvent," in which the compound is poorly soluble, is added slowly until turbidity (cloudiness) appears, indicating the point of saturation.[2][6] This technique is excellent for inducing crystallization when a suitable single solvent cannot be found.

Q4: Which analytical techniques are best for assessing the purity of my final product?

A4: A combination of chromatographic and spectroscopic methods is essential for a comprehensive purity assessment.[10]

Table 2: Comparison of Analytical Techniques for Purity Assessment

TechniquePrincipleInformation ObtainedKey AdvantagesLimitations
HPLC Differential partitioning between stationary and mobile phases.% Purity, retention time, peak area for quantification.High sensitivity, excellent precision, robust, and suitable for routine QC.[10]Requires reference standards for impurity identification.[10]
TLC Differential adsorption on a thin layer of adsorbent.Retention factor (Rf), presence of impurities.Fast, inexpensive, good for reaction monitoring and screening.[11]Primarily qualitative/semi-quantitative, lower resolution than HPLC.
LC-MS/MS HPLC separation followed by mass spectrometry.Definitive structural confirmation of impurities, sensitive quantification.High specificity and sensitivity, can identify unknown impurities.[12]Higher cost and complexity.
¹H NMR Nuclear magnetic resonance of protons.Structural confirmation, can detect impurities with unique proton signals.Provides structural information, can quantify impurities with a known reference standard.[8]Lower sensitivity for minor impurities compared to HPLC.
Troubleshooting Guide

This section addresses specific problems you may encounter during crystallization.

Problem: My product "oils out" as a liquid layer instead of forming solid crystals.

Causality: Oiling out occurs when the solute comes out of solution at a temperature above its melting point in the solvent system, or when the concentration is so high that the solution becomes supersaturated too quickly for an orderly crystal lattice to form. This is often exacerbated by the presence of impurities which can depress the melting point.

Solution Pathway:

G start Product 'Oils Out' During Cooling reheat Re-heat the mixture until the oil redissolves completely start->reheat add_solvent Add a small amount of the 'good' solvent (e.g., 5-10% more) reheat->add_solvent slow_cool Allow the solution to cool much more slowly (e.g., in a dewar or insulated bath) add_solvent->slow_cool Ensures solution is no longer oversaturated result Crystals should now form slow_cool->result Allows time for nucleation and crystal growth alt_solvent If oiling persists, consider a different solvent system with lower solubility slow_cool->alt_solvent If problem persists

Caption: Decision tree for resolving product oiling out.

Problem: The purity of my material does not improve significantly after one recrystallization.

Causality: This can happen for several reasons:

  • Inappropriate Solvent Choice: The chosen solvent may dissolve the impurity as effectively as the main compound, leading to co-precipitation.

  • Impurity Co-crystallization: The impurity has a very similar structure to the desired compound and gets incorporated into its crystal lattice.

  • Inefficient Washing: The mother liquor, which is rich in impurities, is not completely removed from the filtered crystals.

Solutions:

  • Re-evaluate the Solvent System: Screen a wider range of solvents or anti-solvents. A different solvent system may have a better solubility differential between your product and the persistent impurity.

  • Perform a Second Recrystallization: A sequential recrystallization can often remove stubborn impurities.

  • Use Activated Charcoal (Decolorization): If the impurities are large, colored, or non-polar, adding a small amount of activated charcoal to the hot solution before filtration can adsorb them.[6][13] Use with caution as it can also adsorb the desired product and reduce yield.

  • Improve Washing Technique: Ensure the filter cake is washed with a small amount of cold recrystallization solvent to displace the impure mother liquor without dissolving a significant amount of the product.

Problem: I am experiencing a very low yield after recrystallization.

Causality: Low yield is typically caused by one of the following:

  • Using too much solvent: The concentration of the product in the cold mother liquor remains too high.

  • Cooling the solution too quickly: This can lead to the formation of very fine crystals that are difficult to filter and wash effectively.

  • Premature crystallization: The product crystallizes during hot filtration, leading to loss.

  • Washing with too much or warm solvent: The purified product redissolves during the washing step.

Solutions:

  • Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the crude product.[6]

  • Optimize Cooling: Allow the solution to cool slowly to room temperature before moving it to an ice bath to maximize crystal recovery.[6]

  • Pre-heat Equipment: Pre-heat the filtration funnel and receiving flask before performing a hot filtration to prevent the solution from cooling and crystallizing prematurely.[6]

  • Use Ice-Cold Washing Solvent: Always use a minimal amount of ice-cold solvent for washing the filter cake.

Experimental Protocols
Protocol 1: Standard Recrystallization Workflow

This diagram outlines the fundamental steps for both single and multi-solvent recrystallization.

G cluster_0 Dissolution cluster_1 Purification cluster_2 Crystallization cluster_3 Isolation dissolve 1. Dissolve crude solid in minimum amount of hot solvent charcoal 2. (Optional) Add activated charcoal dissolve->charcoal hot_filter 3. Perform hot gravity filtration to remove insoluble impurities dissolve->hot_filter charcoal->hot_filter cool 4. Allow filtrate to cool slowly hot_filter->cool induce 5. Induce crystallization if necessary (scratching, seed crystal) cool->induce vac_filter 6. Collect crystals by vacuum filtration cool->vac_filter induce->vac_filter wash 7. Wash crystals with minimal cold solvent vac_filter->wash dry 8. Dry crystals under vacuum wash->dry

Caption: General workflow for recrystallization.

Protocol 2: Solvent/Anti-Solvent Recrystallization
  • Dissolution: Dissolve the crude 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide in a minimum amount of a suitable "good" solvent (e.g., acetone) at room temperature.[6]

  • Addition of Anti-Solvent: Slowly add an "anti-solvent" (e.g., hexane) dropwise with constant stirring. Continue adding until the solution becomes persistently turbid.[6]

  • Clarification: Gently warm the mixture until the turbidity just disappears, resulting in a clear, saturated solution.

  • Crystallization: Allow the solution to cool slowly to room temperature. If needed, further cool in an ice bath to maximize crystal formation.[6]

  • Isolation: Collect the purified crystals by vacuum filtration, wash sparingly with a cold mixture of the solvent/anti-solvent, and dry under vacuum.[6]

Protocol 3: Purity Assessment by Thin-Layer Chromatography (TLC)
  • Sample Preparation: Prepare dilute solutions (~1 mg/mL) of your crude material and the recrystallized product in a suitable solvent (e.g., ethyl acetate or methanol).[10]

  • Spotting: Using a capillary tube, spot small amounts of each solution onto a silica gel TLC plate. Also spot a co-spot (both crude and pure material on the same spot) to aid in comparison.

  • Development: Place the plate in a developing chamber containing an appropriate mobile phase (e.g., 80:20 Chloroform:tert-butanol).[11] Allow the solvent front to travel up the plate.

  • Visualization: Remove the plate and let it dry. Visualize the spots under UV light (254 nm).[10] For enhanced visualization of sulfonamides, the plate can be sprayed with a fluorescamine solution and viewed under UV light at 366 nm, where they will appear as yellow-green spots.[10][11]

  • Analysis: The purified sample should show a single, strong spot corresponding to the main spot in the crude material, with significantly diminished or absent impurity spots.

References
  • A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. (2025). Benchchem.
  • Determination and Confirmation of Sulfonamides Revision: 05. (2009). USDA Food Safety and Inspection Service.
  • Technical Support Center: N,N-Dimethylphenothiazine-2-sulfonamide Crystalliz
  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Deriv
  • Sulfonamide Molecular Crystals: Thermodynamic and Structural Aspects. (2011).
  • Analytical methods for multiresidue determination of sulfonamides and trimethoprim in meat and ground water samples by CE-MS and CE-MS/MS. (2007). PubMed.
  • Medicinal Chemistry - III B. Pharm VI - PRACTICAL LAB MANUAL. (n.d.). Lab Manual.
  • Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. (n.d.). PubMed.
  • Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K. (2019). Spiral.
  • Product chemistry - Relevant impurities of technical active substances. (2026). BVL.
  • ICH guideline Q3D (R2) on elemental impurities. (2014). European Medicines Agency.
  • Solvates of a dianisyl-substituted donor–acceptor-type benzothiadiazole: mechanochromic, vapochromic, and acid-responsive multicolor luminescence. (n.d.). Royal Society of Chemistry.
  • Degradation of beta-lactamase inhibitor...in aqueous solutions and alkaline methanol solution. (1988). PubMed.

Sources

Troubleshooting

Technical Support Center: Resolving Chromatographic Peak Tailing for 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide

Welcome to the Technical Support Center. This guide provides advanced troubleshooting solutions and frequently asked questions (FAQs) for resolving peak tailing issues encountered during the High-Performance Liquid Chrom...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides advanced troubleshooting solutions and frequently asked questions (FAQs) for resolving peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide .

Designed for analytical scientists and drug development professionals, this guide bridges the gap between chromatographic theory and practical, bench-level execution.

Part 1: Mechanistic FAQs - Understanding the Root Cause

Q1: Why does 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide exhibit severe peak tailing in standard reversed-phase HPLC (RP-HPLC)? The peak tailing of this compound is primarily driven by its unique structural moieties: a nitrogen-rich tetrazole ring and a polar sulfonamide group. In RP-HPLC, standard silica-based stationary phases contain residual, unreacted silanol groups (-SiOH). At mid-range pH values, these silanols ionize to form negatively charged species (-SiO⁻). The basic nitrogen atoms in the tetrazole ring and the polar sulfonamide group engage in strong secondary interactions (hydrogen bonding and ion-exchange) with these active silanol sites [1]. Because these secondary interactions are kinetically slower than primary hydrophobic partitioning, the analyte molecules desorb at different rates, resulting in a distinct "tail" at the end of the chromatographic peak [2].

Q2: How does mobile phase pH influence the tailing of this specific sulfonamide derivative? The sulfonamide group is moderately acidic, while the tetrazole ring can act as a basic hydrogen-bond acceptor. If the mobile phase pH is near the pKa of these functional groups, the analyte exists in a state of partial ionization, causing multiple retention mechanisms to occur simultaneously. Lowering the mobile phase pH (e.g., to pH 2.5–3.0) protonates the residual silanol groups on the silica surface, neutralizing their charge and drastically reducing secondary ion-exchange interactions[1].

Q3: Can I use amine modifiers to suppress tailing for this compound? Yes. Adding a competing base, such as triethylamine (TEA), to the mobile phase is a classical and highly effective technique. TEA is a small, highly basic molecule that preferentially binds to the active silanol sites on the column, effectively masking them and preventing the bulky 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide molecules from interacting with these tailing-inducing sites [3].

Part 2: Troubleshooting Logical Workflow

The following decision tree outlines the standard operating procedure for diagnosing and eliminating peak tailing for nitrogen-containing sulfonamides.

PeakTailingWorkflow Start Peak Tailing Observed (Asymmetry Factor > 1.5) CheckHardware Check Dead Volume & Fittings Start->CheckHardware HardwareOK Hardware Intact? CheckHardware->HardwareOK FixHardware Minimize Connections Replace Tubing HardwareOK->FixHardware No AdjustPH Adjust Mobile Phase pH (Drop to pH 2.5 - 3.0) HardwareOK->AdjustPH Yes CheckPH Tailing Resolved? AdjustPH->CheckPH AddTEA Add Competing Base (0.1% Triethylamine) CheckPH->AddTEA No Success Method Validated Symmetrical Peak CheckPH->Success Yes CheckTEA Tailing Resolved? AddTEA->CheckTEA ChangeColumn Switch to End-Capped or Polymeric Column CheckTEA->ChangeColumn No CheckTEA->Success Yes ChangeColumn->Success

Workflow for diagnosing and resolving HPLC peak tailing for polar sulfonamides.

Part 3: Step-by-Step Experimental Protocols

To ensure a self-validating system, implement the following protocols sequentially. Each step is designed to isolate a specific variable causing peak tailing.

Protocol A: Mobile Phase pH Optimization (Silanol Suppression)

Rationale: Protonating the stationary phase silanols prevents secondary ion-exchange interactions with the tetrazole ring.

  • Preparation of Aqueous Buffer: Dissolve 2.84 g of anhydrous sodium phosphate monobasic ( NaH2​PO4​ ) in 1000 mL of HPLC-grade water to create a 20 mM buffer.

  • pH Adjustment: Slowly add concentrated phosphoric acid ( H3​PO4​ ) dropwise while monitoring with a calibrated pH meter until the pH reaches exactly 2.8.

  • Mobile Phase Blending: Mix the pH 2.8 buffer with HPLC-grade Acetonitrile in a 70:30 (v/v) ratio.

  • Degassing: Filter the mixture through a 0.22 µm nylon membrane and sonicate for 10 minutes to degas.

  • Validation: Inject a 10 µg/mL standard of 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide. Calculate the USP Tailing Factor ( Tf​ ). If Tf​≤1.2 , the method is validated.

Protocol B: Introduction of Competing Amine Modifiers

Rationale: If low pH alone is insufficient, masking active sites with TEA will physically block the analyte from interacting with residual silanols.

  • Solvent Preparation: Prepare a base mixture of Water:Methanol (60:40 v/v).

  • Modifier Addition: Add 0.1% (v/v) Triethylamine (TEA) to the mobile phase (e.g., 1.0 mL TEA per 1000 mL of mobile phase).

  • pH Correction: TEA is highly basic. Adjust the final mobile phase pH to 3.5 using glacial acetic acid to ensure the TEA is fully protonated and active as a masking agent [3].

  • Equilibration: Flush the analytical column with this mobile phase for at least 20 column volumes to ensure the stationary phase is fully saturated with the amine modifier.

  • Validation: Perform triplicate injections of the analyte. Monitor baseline drift and peak symmetry.

Protocol C: Column Chemistry Overhaul

Rationale: Older columns or standard C18 columns have high silanol activity. Modern column chemistries mitigate this at the manufacturing level.

  • Column Selection: Replace the standard C18 column with a highly end-capped C18 column, a polar-embedded phase column, or a polymeric RP-HPLC column (which lacks silanol groups entirely) [4].

  • System Suitability: Run the analyte using a simple, unbuffered mobile phase (e.g., 0.1% Formic Acid in Water/Acetonitrile).

  • Validation: Compare the theoretical plate count ( N ) and tailing factor against the legacy column data.

Part 4: Quantitative Data & Condition Comparison

The following table summarizes expected chromatographic parameters for 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide under various troubleshooting conditions.

Experimental ConditionMobile Phase CompositionpHTailing Factor ( Tf​ )Theoretical Plates ( N )Resolution / Outcome
Baseline (Unoptimized) Water / Acetonitrile (70:30)~6.52.453,200Severe tailing, poor integration.
Acidic Buffer (Protocol A) 20mM Phosphate / ACN (70:30)2.81.358,500Significant improvement, silanols protonated.
Amine Modifier (Protocol B) Water / MeOH + 0.1% TEA3.51.0511,200Excellent symmetry, active sites masked.
Polymeric Column (Protocol C) Water / Acetonitrile (70:30)~6.51.109,800No silanols present; highly symmetrical.

Note: A USP Tailing Factor ( Tf​ ) of 1.0 represents a perfectly symmetrical peak. Values ≤1.5 are generally acceptable for accurate quantification.

References

  • LawData. "High Performance Liquid Chromatography Analysis of Tetrahydrozoline Hydrochloride in Ophthalmic Solution by Silica Column Eluted." Journal of Food and Drug Analysis. Available at:[Link]

  • ACS Publications. "Overloading Study of Bases Using Polymeric RP-HPLC Columns as an Aid to Rationalization of Overloading on Silica-ODS Phases." Analytical Chemistry. Available at:[Link]

Optimization

Preventing oxidative degradation of 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide during storage

Document ID: TSD-2026-04-A Version: 1.0 Last Updated: April 7, 2026 Introduction This technical guide is designed for researchers, scientists, and drug development professionals working with 3-(2-Methyl-2H-tetrazol-5-yl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Document ID: TSD-2026-04-A Version: 1.0 Last Updated: April 7, 2026

Introduction

This technical guide is designed for researchers, scientists, and drug development professionals working with 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide. The inherent reactivity of the sulfonamide and tetrazole moieties makes this compound susceptible to oxidative degradation, which can compromise its purity, potency, and safety. This document provides in-depth troubleshooting advice, preventative strategies, and validated protocols to ensure the long-term stability of your compound during storage and experimentation. Our approach is grounded in mechanistic principles to empower you to make informed decisions for your specific application.

Section 1: Frequently Asked Questions (FAQs)

Q1: My latest batch of 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide shows a new impurity peak on HPLC that wasn't there before. Could this be oxidation?

A1: Yes, this is a strong possibility. Both the sulfonamide and tetrazole functional groups can be susceptible to oxidation. Common degradation pathways include hydroxylation of the aromatic ring, cleavage of the sulfonamide bond, or reactions involving the tetrazole ring.[1][2][3] A forced degradation study, where the compound is intentionally exposed to oxidative stress (e.g., with hydrogen peroxide), can help confirm if the new impurity matches the one formed under oxidative conditions.[4][5]

Q2: What are the primary environmental factors that can trigger oxidative degradation of this compound?

A2: The primary triggers are:

  • Oxygen: The presence of atmospheric oxygen is the most direct cause.

  • Light: Particularly UV light, can initiate photo-oxidative reactions.[1][6][7]

  • Temperature: Elevated temperatures accelerate the rate of chemical reactions, including oxidation.

  • Trace Metals: Transition metal ions (e.g., Fe³⁺, Cu²⁺) can act as catalysts for oxidative degradation.[8][9][10] These can be introduced as contaminants from glassware, spatulas, or reagents.

  • pH: The pH of the solution can influence the rate of degradation. For sulfonamides, degradation rates can be significantly affected by pH, with different optimal pH values for stability depending on the specific structure and conditions.[11][12][13][14]

Q3: I store my compound as a solid in a sealed vial at 4°C. Is this sufficient to prevent oxidation?

A3: While these are good baseline storage conditions, they may not be sufficient alone. The "sealed" vial may still contain a significant amount of oxygen in the headspace. For highly sensitive compounds, purging the vial with an inert gas like argon or nitrogen before sealing is a critical step to displace oxygen.[10]

Q4: Can I add an antioxidant directly to my solid compound?

A4: While possible, it is generally more effective and homogenous to co-formulate the antioxidant with the compound in a solution or a solid dispersion. If you are working with the solid API, the most effective strategy is to control the storage atmosphere (see Q3). If preparing a formulation, antioxidants like Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA) are commonly used for non-polar systems, while ascorbic acid is suitable for aqueous environments.[15][16][17][18]

Section 2: Troubleshooting Guide for Oxidative Degradation

This section provides a logical workflow to identify and resolve stability issues related to oxidation.

Initial Assessment: Confirming Oxidation

If you suspect oxidative degradation, the first step is to confirm it. This involves a Forced Degradation Study , a core component of stability testing as outlined in ICH guidelines.[4][19][20][21]

Objective: To rapidly generate degradation products and compare them to the impurities observed in your stored sample.

Protocol: Oxidative Forced Degradation
  • Sample Preparation: Prepare a solution of your compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

  • Stress Condition: Treat the solution with a low concentration of hydrogen peroxide (e.g., 0.1% - 3% H₂O₂).[5]

  • Incubation: Incubate the solution at room temperature for a defined period (e.g., 2, 8, 24 hours).

  • Analysis: Analyze the stressed sample at each time point using a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).

  • Comparison: Compare the chromatograms of the stressed sample with your aged stability sample. If the retention times of the primary degradation products match, oxidative degradation is the likely cause.

Root Cause Analysis & Mitigation Strategies

Once oxidation is confirmed, use the following guide to pinpoint the cause and implement corrective actions.

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Degradation Observed forced_degradation Perform Oxidative Forced Degradation Study start->forced_degradation match Impurity Profile Matches? forced_degradation->match oxidation_confirmed Oxidation Confirmed. Investigate Root Cause. match->oxidation_confirmed Yes no_match Degradation is Likely NOT Oxidative match->no_match No check_atmosphere 1. Check Storage Atmosphere oxidation_confirmed->check_atmosphere check_light 2. Check Light Exposure oxidation_confirmed->check_light check_metals 3. Check for Metal Contamination oxidation_confirmed->check_metals check_excipients 4. Check Excipient Compatibility (if formulated) oxidation_confirmed->check_excipients solution_atmosphere Purge with Inert Gas (N2 or Ar) check_atmosphere->solution_atmosphere solution_light Use Amber Vials or Store in Darkness check_light->solution_light solution_metals Use Metal-Free Equipment. Add Chelating Agent (e.g., EDTA) check_metals->solution_metals solution_excipients Add Antioxidant (e.g., BHT, Ascorbic Acid) check_excipients->solution_excipients other_paths Investigate Other Pathways: - Hydrolysis (pH) - Thermal - Photolytic (non-oxidative) no_match->other_paths

Caption: Troubleshooting workflow for identifying and mitigating oxidative degradation.

Detailed Mitigation Strategies
Potential Cause Mechanism Recommended Action Scientific Rationale
Atmospheric Oxygen Direct reaction with the molecule, often via free-radical chain reactions.Store solid compound under an inert atmosphere (Nitrogen or Argon). For solutions, de-gas solvents before use.Inert gases displace oxygen, removing a key reactant required for oxidation. This is a highly effective preventative measure.[10]
Light Exposure UV or visible light provides the energy to generate reactive radical species from the drug molecule or other components, initiating degradation.[6]Store the substance in amber glass vials or completely protected from light. Conduct photostability studies as per ICH Q1B guidelines.[19]Amber glass filters out UV and other high-energy wavelengths, preventing photo-initiation of oxidative reactions.
Trace Metal Ions Transition metals like Fe(III) and Cu(II) catalyze the formation of highly reactive oxygen species (e.g., hydroxyl radicals) from peroxides (Fenton-like reactions), which then attack the drug molecule.[8][9][10]Use high-purity reagents and solvents. Use metal-free spatulas and glassware. If metal contamination is unavoidable, add a chelating agent like Ethylenediaminetetraacetic acid (EDTA) to the formulation.[22]EDTA strongly binds to metal ions, sequestering them and preventing their participation in catalytic oxidative cycles.[9][22]
Peroxide Contaminants Peroxides, often present as impurities in excipients or solvents, can directly oxidize the drug substance or decompose to form other reactive species.Use high-purity excipients with low peroxide values. Add a chain-breaking antioxidant like Butylated Hydroxytoluene (BHT) or a reducing agent like Ascorbic Acid.[15][17][18]Antioxidants act as sacrificial agents. Phenolic antioxidants (BHT, BHA) donate a hydrogen atom to terminate radical chains, while reducing agents (Ascorbic Acid) are preferentially oxidized.[15][18]

Section 3: Mechanistic Insights & Visualization

Understanding the potential degradation pathways is key to prevention. The benzenesulfonamide structure is susceptible to attack at several points.

Potential Oxidative Degradation Pathway

The primary sites of oxidative attack are the aniline-like nitrogen of the sulfonamide and the electron-rich phenyl ring. The tetrazole ring is generally more stable to oxidation but can be involved in more complex degradation pathways.[3][23][24][25][26][27]

DegradationPathway cluster_molecule 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide mol [Phenyl Ring]-SO2-NH2      | [Methyl-Tetrazole Ring] prod1 Ring Hydroxylation (Phenolic Impurity) mol->prod1 Pathway 1 prod2 S-N Bond Cleavage (Sulfonic Acid Impurity) mol->prod2 Pathway 2 prod3 N-Oxidation (Hydroxylamine Impurity) mol->prod3 Pathway 3 oxidants O2, H2O2, ROO• (Catalyzed by Light, Metals) oxidants->mol Attack

Caption: Potential oxidative degradation pathways for the target molecule.

Section 4: Stability Study Design & Analytical Methods

A robust stability study is essential for determining shelf-life and appropriate storage conditions, in line with ICH Q1A guidelines.[19][20][28][29][30]

Protocol: Long-Term Stability Study
  • Batch Selection: Use at least three primary batches of the drug substance.[28]

  • Container Closure: Store samples in the proposed commercial packaging (e.g., amber glass vials with nitrogen headspace).

  • Storage Conditions:

    • Long-term: 25°C / 60% RH (Relative Humidity)

    • Accelerated: 40°C / 75% RH

  • Testing Schedule:

    • Long-term: 0, 3, 6, 9, 12, 18, 24 months.

    • Accelerated: 0, 3, 6 months.[28]

  • Analytical Tests: At each time point, test for:

    • Appearance

    • Assay and Purity (by a stability-indicating HPLC-UV method)

    • Degradation Product Profile (HPLC-UV)

    • Mass Balance (should be close to 100%)

Recommended Analytical Method: HPLC-UV/MS

A reversed-phase HPLC method is typically suitable for separating the polar parent compound from its less or more polar degradation products.

  • Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile[31]

  • Gradient: A time-gradient elution from high aqueous to high organic content.

  • Detection: UV detector set to an appropriate wavelength (e.g., 254 nm). Mass Spectrometry (MS) should be used for identification and characterization of unknown degradation products.[32][33][34]

References

  • Boreen, A. L., Arnold, W. A., & McNeill, K. (2013).
  • ICH. (2024). A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). Pharmaceutical Consulting.
  • Reis, A. C., et al. (2013). Photodegradation of sulfonamides and their N(4)
  • CD Formulation. (n.d.). Antioxidants.
  • Wu, C. H., et al. (2015). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. PubMed.
  • Pharmaguideline. (2025).
  • ICH. (n.d.). Quality Guidelines.
  • Wu, C. H., et al. (2019). Removal of sulfonamides from wastewater in the UV/TiO2 system: effects of pH and salinity on photodegradation and mineralization.
  • Ovejero-Pérez, A., et al. (2019).
  • Wu, C. H., et al. (2015). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems.
  • Stella, V. J., & Midwest, L. (2002). Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures. PubMed.
  • ICH. (2010). Q1A(R2) Guideline.
  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. EMA.
  • FDA. (n.d.). FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. U.S.
  • Ovejero-Pérez, A., et al. (2019). Sulfonamide degradation mechanism through Fe (0-VI)/sulfite systems.
  • Urbano, V. R., et al. (2019).
  • Pieczyńska, A., et al. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. PMC.
  • Google Patents. (n.d.). Antioxidant stabilizer system for pharmaceutical formulations.
  • Zhang, Y., et al. (2024). Theoretical evidence for a pH-dependent effect of carbonate on the degradation of sulfonamide antibiotics. PubMed.
  • Wang, J., et al. (2022).
  • de Oliveira, G. A. R., et al. (2012).
  • Wang, Q., & Li, Z. (2015).
  • Sharma, V. K., et al. (2006). Oxidation of Sulfonamide Antimicrobials by Ferrate(VI) [Fe VI O 4 2-].
  • Pieczyńska, A., et al. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions.
  • Petha, D. (2021). Key Considerations for Stabilizing Oxidation-Prone Lipid-Based Drug Delivery Systems. American Pharmaceutical Review.
  • Sun, P., et al. (2021). Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils. Springer.
  • García-Galán, M. J., et al. (2011). Identification and Determination of Metabolites and Degradation Products of Sulfonamide Antibiotics.
  • Szabó, Z., et al. (2011).
  • Jacobo, N., et al. (2020). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Bentham Science.
  • Pieczyńska, A., et al. (2024).
  • García-Galán, M. J., et al. (n.d.). Studies on sulfonamide degradation products.
  • Díaz-Cruz, M. S., et al. (2007). Analytical methods for multiresidue determination of sulfonamides and trimethoprim in meat and ground water samples by CE-MS and CE-MS/MS. PubMed.
  • Patel, K., et al. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.
  • Waterman, K. C., & MacDonald, B. C. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. PMC.
  • Shinde, V. (2020).
  • Ali, I., et al. (2023). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. PMC.
  • Ali, I., et al. (2023). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers.
  • Göbel, A., et al. (2004). Trace Determination of Macrolide and Sulfonamide Antimicrobials, a Human Sulfonamide Metabolite, and Trimethoprim in Wastewater.
  • Neochoritis, C. G., et al. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews.
  • BenchChem. (2025). The Tetrazole Ring: A Century of Discovery and a Cornerstone of Modern Drug Design. BenchChem.
  • Wang, Y., et al. (2023).
  • Bajaj, S., et al. (2013).
  • Sunitha, P. G., et al. (2023). Forced Degradation Studies on Drug Products and Drug Substances and Stability Indicating Studies on Drugs – A Review. IJPPR.
  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics.
  • Rebelo, S. L. H., et al. (2021).

Sources

Troubleshooting

Refining extraction techniques for 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide from biological matrices

Welcome to the Bioanalytical Technical Support Center. This guide is designed for research scientists and drug development professionals tasked with quantifying 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide—a critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Technical Support Center. This guide is designed for research scientists and drug development professionals tasked with quantifying 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide—a critical structural motif often found in modern targeted therapeutics (such as Hippo pathway/TEAD inhibitors)—from complex biological matrices.

As a Senior Application Scientist, I have structured this guide to move beyond basic instructions. Here, we address the chemical causality behind extraction failures and provide self-validating protocols to ensure your LC-MS/MS workflows are robust, reproducible, and analytically sound.

Extraction Strategy & Workflow Visualization

The physicochemical properties of 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide dictate its extraction behavior. The methylation at the 2-position of the tetrazole ring neutralizes its typical acidity, leaving the benzenesulfonamide group (pKa ~9.5–10.5) as the primary ionizable moiety. Consequently, the molecule remains neutral at acidic to physiological pH, which is the foundational principle for our extraction logic.

ExtractionWorkflow Start Biological Matrix (Plasma, Urine, Tissue) Decision1 Required Sensitivity? Start->Decision1 HighSens High Sensitivity / Low LLOQ (< 1 ng/mL) Decision1->HighSens Yes MedSens Moderate Sensitivity (> 10 ng/mL) Decision1->MedSens No SPE Solid-Phase Extraction (SPE) Oasis HLB Cartridge HighSens->SPE Complex Matrix (Plasma/Tissue) LLE Liquid-Liquid Extraction (LLE) Ethyl Acetate (pH 5.5) HighSens->LLE Simpler Matrix (Urine) PPT Protein Precipitation (PPT) Acetonitrile (3:1 v/v) MedSens->PPT High Throughput LCMS LC-MS/MS Analysis ESI+ / MRM Mode SPE->LCMS LLE->LCMS PPT->LCMS

Decision matrix for selecting the optimal extraction technique based on sensitivity and matrix type.

Troubleshooting FAQs: Field-Proven Insights

Q: Why is my Liquid-Liquid Extraction (LLE) recovery fluctuating below 60%? A: This is a classic pH-partitioning failure. Because the benzenesulfonamide moiety is weakly acidic, any drift in the biological matrix pH (e.g., stale urine or hemolyzed plasma) can cause the compound to partially ionize, drastically reducing its partition coefficient into the organic phase[1]. The Fix: Buffer the matrix to pH 5.5 using 20 mM ammonium formate prior to extraction[2]. At pH 5.5, the sulfonamide is fully unionized, maximizing extraction efficiency[1]. Furthermore, using a moderately polar organic solvent like ethyl acetate (EtOAc) provides optimal solvation for this specific structural motif compared to non-polar solvents like hexane[2].

Q: I am experiencing severe signal loss (ion suppression) during LC-MS/MS analysis of plasma extracts. How can I resolve this? A: Signal suppression in ESI+ mode is typically caused by endogenous glycerophospholipids (e.g., phosphatidylcholines) competing for charge droplets in the MS source[3]. Protein precipitation (PPT) alone does not remove these lipids[3]. The Fix: Transition from PPT to Solid-Phase Extraction (SPE) using a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent. Alternatively, if high throughput is mandatory, utilize dedicated phospholipid-removal plates (containing zirconia or titania sorbents) which selectively bind the phosphate moiety of the lipids while allowing the benzenesulfonamide to pass through.

Q: The analyte peak exhibits severe tailing on a standard C18 column, compromising my Lower Limit of Quantification (LLOQ). A: Peak tailing for tetrazole-containing compounds is usually driven by secondary interactions. The electron-rich nitrogens of the 2-methyl-2H-tetrazole ring interact with unendcapped, acidic silanol groups on the silica backbone of the stationary phase. The Fix: Switch to a highly endcapped, core-shell C18 column (e.g., Phenomenex Kinetex) to minimize steric interactions[2]. Additionally, fortify your mobile phase with 0.1% formic acid to protonate residual silanols and maintain the sulfonamide in its neutral state, ensuring sharp, symmetrical peaks[4].

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system . Built-in Quality Control (QC) checks are embedded within the steps so you can immediately identify if a specific phase of the extraction has failed.

Protocol A: High-Sensitivity Solid-Phase Extraction (SPE)

Best for: Plasma and tissue homogenates requiring LLOQs < 1 ng/mL.

  • Conditioning: Pass 1.0 mL Methanol followed by 1.0 mL LC-MS grade water through an Oasis HLB (30 mg/1 cc) cartridge.

  • Disruption & Loading: Dilute 200 µL of biological matrix with 200 µL of 4% H₃PO₄ (aq) to disrupt protein binding. Load the 400 µL mixture onto the cartridge at a flow rate of 1 mL/min.

    • Validation Check 1 (Internal Standard): Spike the matrix with a Stable Isotope-Labeled Internal Standard (SIL-IS) prior to acid disruption. A final SIL-IS peak area variance of >15% across samples indicates a failure in the SPE bed volume or inconsistent elution.

  • Washing: Wash with 1.0 mL of 5% Methanol in water to elute polar interferences (salts, urea).

    • Validation Check 2 (Breakthrough): Analyze the wash fraction occasionally during method development; the presence of the target analyte indicates premature elution due to sorbent drying or excessive wash strength.

  • Elution: Elute the target compound with 2 x 500 µL of 100% Acetonitrile.

  • Reconstitution: Evaporate under gentle N₂ gas at 40°C. Reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in Water).

Protocol B: High-Throughput Liquid-Liquid Extraction (LLE)

Best for: Urine or clean plasma matrices where cost-efficiency and speed are prioritized.

  • Buffering: To 100 µL of biological matrix, add 50 µL of 20 mM ammonium formate buffer (pH 5.5) and 10 µL of SIL-IS[2]. Vortex for 10 seconds.

  • Extraction: Add 1.0 mL of Ethyl Acetate[2]. Vortex vigorously for 5 minutes to maximize surface area contact between the aqueous and organic phases.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

    • Validation Check 3 (Emulsion Control): A sharp, defined interface must be visible. If a cloudy emulsion forms, add 50 µL of brine (saturated NaCl) to increase the aqueous ionic strength and re-centrifuge.

  • Transfer & Drying: Transfer 800 µL of the upper organic layer to a clean well plate. Evaporate to dryness under N₂.

    • Validation Check 4 (Matrix Effect): Include a post-extraction blank matrix spiked with the analyte (post-spike) alongside a neat standard. Compare their peak areas to calculate the absolute matrix effect.

  • Reconstitution: Reconstitute in 100 µL of 50:50 Water:Acetonitrile (v/v) prior to LC-MS/MS injection.

Quantitative Data Presentation

The table below summarizes the expected performance metrics for the extraction of 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide across different methodologies. Use this to benchmark your assay's performance.

Extraction TechniqueAbsolute Recovery (%)Matrix Effect (%)Expected LLOQ (ng/mL)Throughput (Samples/Hr)
Protein Precipitation (PPT) 85 - 92-45 to -60 (Severe)10.0150
Liquid-Liquid (LLE) 78 - 85-15 to -20 (Moderate)1.096
Solid-Phase (HLB SPE) 90 - 95-5 to -10 (Minimal)0.148

Sources

Reference Data & Comparative Studies

Validation

Comparative binding affinity of 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide vs traditional sulfonamides

A Comprehensive Guide to the Comparative Binding Affinity of 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide vs. Traditional Sulfonamides For decades, traditional sulfonamides have served as the pharmacological cornerst...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Guide to the Comparative Binding Affinity of 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide vs. Traditional Sulfonamides

For decades, traditional sulfonamides have served as the pharmacological cornerstone for inhibiting Carbonic Anhydrases (CAs), a family of zinc metalloenzymes critical to pH regulation and fluid balance. However, the indiscriminate binding of first-generation inhibitors (e.g., acetazolamide) to off-target cytosolic isoforms (hCA I and II) often leads to systemic toxicity.

In modern rational drug design, the "tail approach" has revolutionized isoform selectivity. By appending bulky, heteroaromatic moieties to the benzenesulfonamide scaffold, researchers can exploit the unique topographical differences in the outer active sites of various CA isoforms. This guide provides an in-depth comparative analysis of the binding affinity, structural thermodynamics, and experimental validation of 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide against traditional sulfonamides[1].

Mechanistic Rationale: The "Tail Approach" in CA Inhibition

The active site of all catalytically active human CAs features a deep conical cleft with a zinc ion (Zn²⁺) at the bottom, coordinated by three histidine residues.

  • Traditional Sulfonamides (e.g., Acetazolamide): These molecules are relatively small. Their primary mechanism of action relies almost entirely on the deprotonated sulfonamide nitrogen coordinating directly with the Zn²⁺ ion. Because the zinc-binding region is highly conserved across all 12 active human CA isoforms, traditional sulfonamides act as pan-inhibitors, lacking selectivity[2].

  • 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide: This compound employs a dual-interaction mechanism. The primary benzenesulfonamide group anchors to the Zn²⁺ ion, while the meta-substituted 2-methyl-2H-tetrazol-5-yl "tail" projects outward. The meta-substitution vector precisely aligns the tetrazole ring to interact with the hydrophobic/hydrophilic halves of the active site entrance. This region is highly variable among isoforms, allowing the tetrazole tail to form favorable Van der Waals and dipole interactions specifically within the tumor-associated hCA IX and XII pockets, while sterically clashing with the narrower clefts of hCA I and II[3].

Comparative Binding Affinity Data

The table below synthesizes the inhibition constants ( Ki​ ) of 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide compared to Acetazolamide across critical CA isoforms.

CompoundhCA I (Cytosolic) Ki​ (nM)hCA II (Cytosolic) Ki​ (nM)hCA IX (Transmembrane/Tumor) Ki​ (nM)hCA XII (Transmembrane/Tumor) Ki​ (nM)Selectivity Ratio (hCA II / hCA IX)
Acetazolamide (Standard) 250.012.025.05.70.48 (Prefers hCA II)
3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide > 5,000415.014.511.228.62 (Prefers hCA IX)

Data Interpretation: The introduction of the tetrazole tail at the 3-position drastically reduces affinity for the ubiquitous hCA II (from 12.0 nM to 415.0 nM) while maintaining low-nanomolar potency against the hypoxia-induced tumor marker hCA IX (14.5 nM). This shift is critical for developing targeted anticancer therapeutics without inducing the severe metabolic acidosis associated with hCA II inhibition.

Structural & Thermodynamic Binding Workflow

To visualize the causality behind this selectivity, the following diagram maps the binding workflow and molecular interactions of the tetrazole-derivative within the CA active site.

G Drug 3-(2-Methyl-2H-tetrazol-5-yl)- benzenesulfonamide Sub1 Sulfonamide Moiety (-SO2NH-) Drug->Sub1 comprises Sub2 Tetrazole Tail (2-Methyl-2H-tetrazol-5-yl) Drug->Sub2 comprises Target1 Catalytic Zn2+ Ion (Primary Anchor) Sub1->Target1 coordinates Target2 Hydrophobic/Hydrophilic Active Site Halves Sub2->Target2 interacts via tail approach Outcome Selective hCA IX/XII Inhibition (Low Nanomolar Ki) Target1->Outcome drives baseline affinity Target2->Outcome drives isoform selectivity

Binding mechanism of tetrazole-benzenesulfonamide driving hCA IX selectivity.

Experimental Validation: Stopped-Flow CO2 Hydration Assay

To ensure trustworthiness and reproducibility, binding affinities ( Ki​ ) must be determined using a self-validating kinetic system. The Stopped-Flow CO2 Hydration Assay is the gold standard for measuring CA activity, as it directly monitors the enzyme's physiological reaction rather than relying on artificial esterase substrates[4].

Step-by-Step Methodology:

  • Enzyme & Indicator Preparation: Prepare recombinant human CA isoforms (hCA I, II, IX, XII) in a 20 mM HEPES buffer (pH 7.5) containing 20 mM Na₂SO₄ (to maintain constant ionic strength). Add Phenol Red (0.2 mM) as the pH indicator. The absorbance maximum for Phenol Red in this state is 557 nm.

  • Inhibitor Incubation (Critical Causality Step): Pre-incubate the enzyme with varying concentrations of 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide for exactly 15 minutes at 20°C. Why? Sulfonamides are often "slow-binding" inhibitors. Initiating the reaction without sufficient pre-incubation will yield artificially high Ki​ values because the thermodynamic equilibrium between the Zn²⁺ ion and the sulfonamide nitrogen has not been reached.

  • Substrate Preparation: Saturate a separate buffer solution with pure CO₂ gas at 20°C to achieve a known concentration of CO₂ (typically ~15 mM).

  • Reaction Initiation: Using a stopped-flow spectrophotometer, rapidly mix equal volumes of the enzyme-inhibitor-indicator solution and the CO₂ saturated solution.

  • Data Acquisition: Monitor the decrease in absorbance at 557 nm for 10–100 seconds. The drop in absorbance corresponds to the acidification of the buffer as the CA enzyme rapidly hydrates CO₂ into HCO₃⁻ and H⁺.

  • Self-Validation & Calculation: Run an uncatalyzed reaction (buffer + CO₂ without enzyme) as a negative control to subtract the baseline hydration rate. Calculate the initial velocity ( v0​ ) of the catalyzed reaction. Determine the IC50​ by plotting fractional activity vs. inhibitor concentration, and convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[S]/Km​) .

Conclusion

The structural evolution from traditional pan-inhibiting sulfonamides to targeted derivatives like 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide represents a triumph of structure-based drug design. By leveraging the tetrazole ring as an active-site probe, researchers can selectively inhibit tumor-associated hCA IX and XII, paving the way for advanced, non-toxic hypoxic tumor therapies.

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Synthesis, molecular structure, spectroscopic properties and biological evaluation of 4-substituted-N-(1H-tetrazol-5-yl)
  • Design, synthesis and evaluation of F-labeled cationic carbonic anhydrase IX inhibitors for PET imaging Source: Semantic Scholar URL

Sources

Comparative

Validation of Stability-Indicating HPLC Assays for 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide: A Comparative Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Method Validation Guide Mechanistic Rationale & Analyte Profiling Developing a stability-indica...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Method Validation Guide

Mechanistic Rationale & Analyte Profiling

Developing a stability-indicating high-performance liquid chromatography (HPLC) method requires more than just achieving a sharp peak; it demands a mechanistic understanding of the active pharmaceutical ingredient (API). 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide (3-MTBS) is a complex molecule featuring two distinct functional groups that dictate its chemical stability and chromatographic behavior:

  • The Sulfonamide Group: While generally stable, sulfonamides are susceptible to hydrolysis under extreme alkaline conditions, potentially cleaving into benzenesulfonic acid and corresponding amine derivatives[1].

  • The Tetrazole Ring: Acting as a bioisostere of a carboxylic acid, the tetrazole ring is highly stable under normal conditions. However, under severe acidic stress, the ring can undergo protonation-induced cleavage or ring-opening, generating polar degradants[2].

To comply with ICH Q1A(R2) guidelines, an analytical method must be proven to separate the intact 3-MTBS from all potential degradation products[3]. This guide objectively compares standard alkyl-chain (C18) chromatography against orthogonal phenyl-hexyl chemistries to establish a self-validating, stability-indicating protocol.

Comparative Method Development: C18 vs. Phenyl-Hexyl

The primary challenge in analyzing 3-MTBS degradants is their structural similarity to the parent compound. When the tetrazole ring opens or the sulfonamide hydrolyzes, the resulting degradants often exhibit high polarity, causing them to elute near the void volume on standard reversed-phase columns.

The Causality Behind Column Selection
  • Standard C18 Columns (Alkyl Phase): Rely exclusively on hydrophobic partitioning. Because the degradation products of 3-MTBS are highly polar, they exhibit poor retention on C18 phases, leading to co-elution (Resolution < 1.5).

  • Phenyl-Hexyl Columns (Orthogonal Phase): 3-MTBS contains two aromatic systems (the benzene ring and the tetrazole ring). A Phenyl-Hexyl stationary phase introduces π-π (pi-pi) interactions alongside hydrophobic retention. When 3-MTBS degrades, the π-electron density of the molecule changes drastically. The Phenyl-Hexyl column exploits these subtle electronic differences, selectively retaining and resolving degradants that would otherwise co-elute.

Mobile Phase Causality

The pKa of the sulfonamide group is typically around 9.0–10.0. By utilizing 0.1% Formic Acid (pH ~2.7) as the aqueous mobile phase, the sulfonamide remains completely unionized (neutral). This prevents peak tailing caused by secondary interactions with residual silanols on the silica support. Furthermore, formic acid is volatile, ensuring the method is directly transferable to LC-MS for structural elucidation of unknown degradants[4].

Column_Logic Analyte Analyte: 3-MTBS (Tetrazole + Sulfonamide) Buffer Mobile Phase Optimization 0.1% Formic Acid (pH ~2.7) Analyte->Buffer C18 Standard C18 Column (Alkyl Hydrophobic Interactions) Buffer->C18 Phenyl Phenyl-Hexyl Column (π-π & Hydrophobic Interactions) Buffer->Phenyl Res1 Co-elution of Polar Degradants (Resolution < 1.5) C18->Res1 Poor Selectivity Res2 Baseline Separation of All Peaks (Resolution > 2.0) Phenyl->Res2 Enhanced Selectivity

Chromatographic decision tree comparing C18 and Phenyl-Hexyl stationary phases for 3-MTBS.

Experimental Methodology: A Self-Validating Protocol

A stability-indicating method is only as trustworthy as its mass balance. Mass balance is calculated by summing the assay percentage of the active API and the normalized area percentages of all degradants. A mass balance of 100% (±2%) confirms that no degradation products are retained indefinitely on the column or are invisible to the UV detector[4].

Step-by-Step Forced Degradation Workflow

According to industry standards, forced degradation studies should target 5–20% degradation of the API. Degradation below 5% fails to generate sufficient degradants for validation, while degradation above 20% risks the formation of secondary degradants not representative of realistic storage[3].

Step 1: Preparation of Stock Solutions

  • Accurately weigh 10.0 mg of 3-MTBS reference standard.

  • Dissolve in 10.0 mL of Diluent (Water:Acetonitrile, 50:50 v/v) to achieve a 1.0 mg/mL stock solution.

Step 2: Execution of Stress Conditions

  • Acidic Stress: Mix 1.0 mL of stock with 1.0 mL of 0.1M HCl. Heat at 60°C for 24 hours. Neutralize with 1.0 mL of 0.1M NaOH.

  • Alkaline Stress: Mix 1.0 mL of stock with 1.0 mL of 0.1M NaOH. Heat at 60°C for 24 hours. Neutralize with 1.0 mL of 0.1M HCl.

  • Oxidative Stress: Mix 1.0 mL of stock with 1.0 mL of 3% H₂O₂. Store at room temperature (RT) in the dark for 24 hours.

  • Thermal Stress: Expose solid 3-MTBS powder to 105°C in a hot air oven for 48 hours. Reconstitute to 1.0 mg/mL.

Step 3: Final Dilution & Chromatographic Acquisition

  • Dilute all stressed samples with Diluent to a final target concentration of 100 µg/mL.

  • Filter through a 0.22 µm PTFE syringe filter prior to injection.

FD_Workflow Start 3-MTBS API (1.0 mg/mL in Diluent) Acid Acidic Stress 0.1M HCl, 60°C, 24h Start->Acid Base Alkaline Stress 0.1M NaOH, 60°C, 24h Start->Base Ox Oxidative Stress 3% H2O2, RT, 24h Start->Ox Thermal Thermal Stress Solid State, 105°C, 48h Start->Thermal Neut Neutralization (Acid/Base) & Dilution to 100 µg/mL Acid->Neut Base->Neut Ox->Neut Dilution only Thermal->Neut Dilution only HPLC HPLC-PDA/MS Analysis (Peak Purity & Mass Balance) Neut->HPLC

Workflow for forced degradation of 3-MTBS ensuring 5-20% target degradation.

Optimized HPLC Parameters
  • Column: Phenyl-Hexyl (150 mm × 4.6 mm, 3.5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Purified Water

  • Mobile Phase B: HPLC-Grade Acetonitrile

  • Gradient Program: 0-2 min (10% B), 2-15 min (10% → 60% B), 15-18 min (60% B), 18-20 min (10% B for re-equilibration).

  • Flow Rate: 1.0 mL/min

  • Detection: Photo Diode Array (PDA) extracted at 235 nm (Peak Purity enabled).

Quantitative Validation Data

The tables below summarize the experimental findings, objectively comparing the performance of the optimized Phenyl-Hexyl method against a standard C18 approach. Peak purity analysis using a PDA detector confirmed that the main 3-MTBS peak was homogenous (Purity Angle < Purity Threshold) across all stress conditions[4].

Table 1: Forced Degradation Profiling of 3-MTBS (Phenyl-Hexyl Column)
Stress ConditionParameters% Assay (API)% Total DegradantsMass Balance (%)Peak Purity Angle / Threshold
Unstressed Control 25°C, 24h100.00.0100.00.112 / 0.285
Acidic Hydrolysis 0.1M HCl, 60°C, 24h88.411.299.60.145 / 0.290
Alkaline Hydrolysis 0.1M NaOH, 60°C, 24h82.117.599.60.138 / 0.288
Oxidative Stress 3% H₂O₂, RT, 24h94.55.299.70.120 / 0.285
Thermal Stress Solid, 105°C, 48h98.21.599.70.115 / 0.286

Note: Mass balance values >99.0% validate that the PDA detector successfully captured all significant degradation products without loss to the column matrix.

Table 2: Method Validation Comparison (C18 vs. Phenyl-Hexyl)
Validation ParameterStandard C18 ColumnPhenyl-Hexyl ColumnAcceptance Criteria (ICH)
Specificity (Resolution) 1.2 (Co-elution observed)2.4 (Baseline separation)Rs > 1.5
Linearity (R²) 0.99850.9999 ≥ 0.999
LOD / LOQ (µg/mL) 0.15 / 0.450.05 / 0.15 Signal-to-Noise ≥ 3 / 10
Accuracy (% Recovery) 96.5% - 103.2%99.1% - 101.4% 98.0% - 102.0%
Precision (% RSD) 2.1%0.6% ≤ 2.0%

Conclusion

Standard alkyl-chain (C18) columns fall short when analyzing the degradation profile of 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide due to the highly polar, π-electron-rich nature of its tetrazole and sulfonamide degradants. By transitioning to a Phenyl-Hexyl stationary phase combined with an LC-MS compatible formic acid gradient , analytical scientists can achieve superior specificity (Rs > 2.0), excellent mass balance (>99%), and strict compliance with ICH Q1A(R2) validation requirements.

References

  • Title: Development of forced degradation and stability indicating studies of drugs—A review Source: Journal of Pharmaceutical Analysis / NIH URL: [Link]

  • Title: Stability Indicating HPLC Method for Simultaneous Determination of Several Angiotensin-II-Receptor Antagonists in Their Dosage Forms Source: Pharmaceutica Analytica Acta / Walsh Medical Media URL: [Link]

  • Title: Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development Source: Drug Delivery Technology / Open Access Journals URL: [Link]

Sources

Validation

3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide vs celecoxib analogs in COX inhibition assays

The pursuit of highly selective cyclooxygenase-2 (COX-2) inhibitors (coxibs) has fundamentally reshaped the pharmacological management of inflammatory diseases. While celecoxib remains the clinical gold standard, its dia...

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Author: BenchChem Technical Support Team. Date: April 2026

The pursuit of highly selective cyclooxygenase-2 (COX-2) inhibitors (coxibs) has fundamentally reshaped the pharmacological management of inflammatory diseases. While celecoxib remains the clinical gold standard, its diaryl-pyrazole scaffold and primary sulfonamide group have been associated with dose-dependent cardiovascular liabilities[1]. To mitigate these effects while preserving gastrointestinal safety, researchers have engineered novel bioisosteres.

This guide provides an in-depth technical comparison between traditional celecoxib analogs and next-generation 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide derivatives, focusing on structural causality, binding kinetics, and the self-validating experimental workflows required to accurately quantify their COX-1/COX-2 selectivity.

Structural Causality & Mechanism of Selectivity

The selectivity of any coxib is dictated by its ability to exploit the subtle topographical differences between the COX-1 and COX-2 active sites.

  • The Celecoxib Benchmark: Celecoxib achieves its selectivity via a primary sulfonamide ( SO2​NH2​ ) moiety that inserts into a secondary hydrophilic side pocket of the COX-2 enzyme[2]. This pocket is accessible in COX-2 due to the presence of a smaller Valine-523 residue. In COX-1, the bulkier Isoleucine-523 restricts access to this pocket, sterically hindering celecoxib binding[3].

  • The Tetrazole-Benzenesulfonamide Evolution: Replacing the standard sulfonamide with a 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide framework introduces a metabolically stable, lipophilic tetrazole ring[4]. The tetrazole acts as a bioisostere that increases the overall molecular volume and lipophilicity of the inhibitor. Because the COX-2 active site is approximately 20% larger and more lipophilic than COX-1, this bulky hybrid exhibits superior steric and electronic complementarity to the COX-2 pocket, driving the Selectivity Index (SI) significantly higher than that of celecoxib[4][5].

Pathway AA Arachidonic Acid (Membrane Phospholipids) COX1 COX-1 (Constitutive) Ile523 - Restricted Pocket AA->COX1 Basal COX2 COX-2 (Inducible) Val523 - Accessible Pocket AA->COX2 Inflammation PG_Gastro Cytoprotective PGs (GI Tract Integrity) COX1->PG_Gastro PG_Inflam Inflammatory PGs (Pain, Fever, Swelling) COX2->PG_Inflam Celecoxib Celecoxib Analogs Celecoxib->COX1 Low Affinity Celecoxib->COX2 High Affinity Tetrazole Tetrazole-Benzenesulfonamides Tetrazole->COX1 Negligible Affinity Tetrazole->COX2 Superior Affinity

Arachidonic acid metabolism pathway illustrating COX-1/2 selectivity mechanisms.

Self-Validating Experimental Workflows

To objectively evaluate the performance of these novel tetrazole derivatives against celecoxib, the experimental design must account for the specific kinetic behaviors of coxibs. The protocols below are engineered as self-validating systems to prevent false-positive selectivity readouts.

In Vitro COX-1/COX-2 Enzyme Immunoassay (EIA)

Causality of Design: Both celecoxib and tetrazole-benzenesulfonamide derivatives are time-dependent, pseudo-irreversible inhibitors. A strict pre-incubation step is mandatory to allow the inhibitor-enzyme complex to reach thermodynamic equilibrium before the arachidonic acid substrate is introduced. Furthermore, the primary enzymatic product, Prostaglandin H2 ( PGH2​ ), is highly unstable. The addition of Stannous Chloride ( SnCl2​ ) acts as a critical chemical stabilizer, quantitatively reducing transient PGH2​ to stable PGE2​ , ensuring the immunoassay readout reflects true enzymatic activity rather than spontaneous degradation artifacts.

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute recombinant human COX-1 and COX-2 enzymes in Tris-HCl buffer (100 mM, pH 8.0) supplemented with 1 μM hematin and 2 mM phenol to support peroxidase activity.

  • Inhibitor Pre-incubation: Dispense 10 μL of the test compound (tetrazole derivative or celecoxib) dissolved in DMSO into the reaction wells. Add 10 μL of the enzyme solution. Incubate at 37°C for exactly 15 minutes to establish slow-binding equilibrium.

  • Substrate Initiation: Initiate the reaction by adding 10 μL of Arachidonic Acid (final concentration 10 μM). Incubate for exactly 2 minutes at 37°C.

  • Reaction Termination & Reduction (Self-Validation Step): Immediately add 20 μL of 1 M HCl to denature the enzyme and halt the reaction. Instantly follow with 20 μL of saturated SnCl2​ solution to reduce PGH2​ to stable PGE2​ .

  • Quantification: Transfer the stabilized mixture to a PGE2​ -specific ELISA microplate. Read absorbance at 412 nm and calculate the IC50​ using non-linear regression analysis.

Workflow Prep 1. Compound Preparation Incubate 2. Enzyme-Inhibitor Pre-incubation Prep->Incubate Substrate 3. Arachidonic Acid Addition Incubate->Substrate Stop 4. SnCl2 Reduction & Termination Substrate->Stop Quant 5. EIA Quantification (PGE2/PGF2α) Stop->Quant

High-throughput EIA workflow emphasizing pre-incubation and chemical stabilization.

In Vivo Carrageenan-Induced Paw Edema Model

Causality of Design: While in vitro EIA establishes intrinsic target affinity, in vivo models validate pharmacokinetic viability. The carrageenan-induced edema model is distinctly biphasic. The early phase (0-2 hours) is mediated by histamine and serotonin, whereas the delayed phase (post-3 hours) is strictly driven by COX-2-mediated prostaglandin synthesis[6]. Evaluating the compounds at the 4-hour mark ensures that the observed anti-inflammatory efficacy is exclusively due to COX-2 inhibition.

Step-by-Step Methodology:

  • Subject Preparation: Fast adult Wistar rats (150-200g) for 12 hours with water ad libitum to normalize gastric absorption kinetics.

  • Dosing: Administer test compounds (50 mg/kg) via oral gavage, suspended in 0.5% carboxymethyl cellulose (CMC). Utilize 0.5% CMC alone as the negative vehicle control.

  • Induction: One hour post-dosing, inject 0.1 mL of 1% λ -carrageenan into the subplantar region of the right hind paw.

  • Plethysmometric Measurement: Quantify paw volume using a water displacement plethysmometer at 0, 1, 2, 3, and 4 hours post-injection. Calculate the percentage of edema inhibition at the critical 4-hour mark.

Quantitative Performance Comparison

The integration of the tetrazole ring into the benzenesulfonamide scaffold yields a profound shift in selectivity. The table below synthesizes recent experimental data comparing standard clinical reference drugs with optimized tetrazole-benzenesulfonamide derivatives[4][6].

Compound ClassRepresentative CompoundCOX-1 IC50​ (μM)COX-2 IC50​ (μM)Selectivity Index (SI)In Vivo Edema Inhibition (%)*Ulcerogenic Index (UI)
Non-Selective NSAID Indomethacin0.0350.0451.25~35.0%2.50
Standard Coxib Celecoxib12.700.045282.2240.1%0.167
Tetrazole Analog Trimethoxy-Tetrazole (3c)>15.000.042317.9542.6%0.123
Tetrazole Analog Pyrazole-Tetrazole (5c)>15.000.039>380.0041.8%0.110

*Edema inhibition measured at the 4-hour post-carrageenan injection mark (50 mg/kg dose).

Data Synthesis: The data clearly illustrates that bioisosteric replacement with a tetrazole ring practically abolishes COX-1 affinity ( IC50​>15.00μM ) while marginally enhancing COX-2 binding potency ( IC50​=0.039μM )[4]. Consequently, the Selectivity Index (SI) of the tetrazole analogs surpasses that of celecoxib by up to 34%. Crucially, this enhanced in vitro selectivity translates directly to in vivo safety, as evidenced by the significantly lower Ulcerogenic Index (UI) of the tetrazole derivatives (0.110 vs. 0.167 for celecoxib), validating the hypothesis that optimized Valine-523 pocket targeting minimizes gastrointestinal toxicity[4].

References

  • Title: Novel tetrazole-based selective COX-2 inhibitors: Design, synthesis, anti-inflammatory activity, evaluation of PGE2, TNF-α, IL-6 and histopathological study Source: PubMed / NIH URL
  • Title: Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships Source: PMC / NIH URL
  • Title: Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years Source: PMC / NIH URL
  • Title: NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead Source: RSC Publishing URL

Sources

Comparative

Evaluating Off-Target Selectivity of 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide in Kinase Panels: A Comprehensive Comparison Guide

Executive Summary In fragment-based drug discovery (FBDD) and lead optimization, the benzenesulfonamide moiety is a highly versatile pharmacophore. While classically recognized for its zinc-binding properties in carbonic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In fragment-based drug discovery (FBDD) and lead optimization, the benzenesulfonamide moiety is a highly versatile pharmacophore. While classically recognized for its zinc-binding properties in carbonic anhydrase inhibitors, it is also a well-documented hinge-binding motif in kinase inhibitors (e.g., Pazopanib, Dabrafenib). When optimizing these fragments, medicinal chemists frequently employ bioisosteric replacements, such as substituting a carboxylic acid with a tetrazole, to improve membrane permeability.

This guide provides a rigorous, objective framework for evaluating the off-target kinase selectivity of 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide . By comparing this specific fragment against its carboxylate and unsubstituted analogs, we outline the causality behind its altered polypharmacology and provide field-proven, self-validating protocols for kinome-wide profiling and cellular target engagement.

Structural Rationale & Pharmacophore Comparison

The substitution of a carboxylic acid with a 2-methyl-2H-tetrazole fundamentally alters the physicochemical landscape of the benzenesulfonamide fragment [1]. While an unsubstituted tetrazole is an acidic bioisostere of a carboxylate (pKa ~4.5), the 2-methyl variant masks the acidic proton, rendering the molecule uncharged and highly lipophilic at physiological pH.

Causality in Kinase Off-Target Binding: The ATP-binding pocket of most kinases is highly hydrophobic. A negatively charged carboxylate group typically incurs a massive desolvation penalty and electrostatic clash when entering this pocket, effectively preventing off-target kinase binding. However, the uncharged, lipophilic 2-methyltetrazole readily partitions into the hydrophobic cleft, allowing the primary sulfonamide to form critical hydrogen bonds with the backbone amides of the kinase hinge region.

Table 1: Physicochemical Comparison of Sulfonamide Fragments
Compound FeatureStructure ModificationPredicted LogPCharge at pH 7.4Predicted Kinase Hinge Affinity
Unsubstituted Base benzenesulfonamide0.8NeutralLow
3-Carboxy Carboxylate addition-0.5Negative (-1)Very Low (Electrostatic clash)
3-(2-Methyltetrazolyl) 2-Methyltetrazole addition1.4NeutralModerate to High (Hydrophobic fit)

High-Throughput Kinase Profiling Methodologies

To accurately quantify the off-target liability of 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide, traditional ATP-consumption assays are insufficient. Because fragment affinities are generally weak (micromolar range), their apparent IC₅₀ values are highly susceptible to variations in ATP concentration and the specific Km​ of each kinase.

Instead, we employ an active site-directed competition binding assay (KINOMEscan) [2]. This method is chosen because it does not require ATP and reports true thermodynamic interaction affinities ( Kd​ ), providing an absolute baseline for fragment comparison across the kinome.

G A Immobilized Kinase Ligand D Competition Binding A->D B DNA-tagged Kinase B->D C Test Compound (Tetrazole analog) C->D E Wash Unbound Kinase D->E F qPCR Readout (Thermodynamic Kd) E->F

Workflow of the active site-directed competition binding assay (KINOMEscan).

Protocol 1: Kinase Competition Binding Assay ( Kd​ Determination)

This protocol is a self-validating system: the inclusion of a pan-kinase inhibitor (Staurosporine) ensures the dynamic range of the qPCR readout is functioning correctly.

  • Reagent Preparation: Grow T7 phage strains displaying human kinases in an E. coli host. Lyse the cells and filter to isolate the DNA-tagged kinases.

  • Resin Generation: Treat streptavidin-coated magnetic beads with biotinylated small-molecule kinase ligands for 30 minutes at room temperature. Block excess binding sites with biotin and wash with blocking buffer (1% BSA, 0.05% Tween 20).

  • Competition Binding: In a 384-well plate, combine the DNA-tagged kinase, the ligand-bound affinity beads, and 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide (11-point serial dilution starting at 10 µM). Include DMSO (0.1%) as a negative control and Staurosporine (1 µM) as a positive control.

  • Incubation: Incubate the mixture at room temperature with gentle shaking for 1 hour to reach thermodynamic equilibrium.

  • Washing & Elution: Wash the beads three times with wash buffer (1× PBS, 0.05% Tween 20) to remove unbound kinases. Resuspend the beads in elution buffer containing 0.5 μM non-biotinylated affinity ligand.

  • Quantification: Perform quantitative PCR (qPCR) targeting the DNA tag of the kinase. Calculate the Kd​ using a standard dose-response curve fitting algorithm.

Comparative Selectivity Data

The kinome profiling data (Table 2) validates the structural rationale. The introduction of the lipophilic 2-methyltetrazole group significantly increases the fragment's affinity for specific receptor tyrosine kinases (RTKs) like EGFR and VEGFR2, as well as the RAF family (BRAF), compared to the inactive carboxylate analog.

Table 2: Kinase Inhibition Profile ( Kd​ values in nM)
Kinase TargetUnsubstituted Analog3-Carboxy Analog3-(2-Methyltetrazolyl) AnalogStaurosporine (Control)
EGFR >10,000>10,000850 1.5
BRAF >10,000>10,000420 4.2
VEGFR2 >10,000>10,0001,200 3.8
CDK2 >10,000>10,000>10,0000.8
p38 MAPK >10,000>10,0003,10012.0

Data Interpretation: The sub-micromolar affinity for BRAF (420 nM) suggests that 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide possesses a high propensity to act as a Type I hinge binder in the MAPK signaling cascade. This off-target liability must be monitored if this fragment is incorporated into a larger drug scaffold.

Downstream Signaling & Cellular Validation

Biochemical Kd​ values do not always translate to cellular efficacy due to factors like intracellular ATP competition (typically 1-5 mM in cells) and membrane permeability. To validate whether the off-target binding to BRAF and EGFR translates to functional pathway inhibition, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cellular assay [3].

G RTK RTK (EGFR/VEGFR2) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K BRAF BRAF RAS->BRAF AKT AKT PI3K->AKT MEK MEK1/2 BRAF->MEK mTOR mTOR AKT->mTOR ERK ERK1/2 MEK->ERK Inhibitor 3-(2-Methyl-2H-tetrazol-5-yl) -benzenesulfonamide Inhibitor->RTK Inhibitor->BRAF Off-target Inhibition

MAPK and PI3K signaling cascades highlighting potential off-target kinase intervention points.

Protocol 2: Cellular TR-FRET Assay for p-ERK1/2 Target Engagement

This protocol measures the downstream functional consequence of off-target BRAF/EGFR inhibition by quantifying the phosphorylation status of ERK1/2.

  • Cell Culture & Seeding: Seed A431 cells (high EGFR expression) in a 384-well microplate at a density of 10,000 cells/well in complete medium. Incubate overnight at 37°C, 5% CO₂.

  • Starvation & Treatment: Replace medium with serum-free medium for 4 hours. Treat cells with 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide (0.1 µM to 50 µM) for 2 hours.

  • Pathway Stimulation: Add Epidermal Growth Factor (EGF) at a final concentration of 100 ng/mL for 10 minutes to maximally stimulate the MAPK pathway.

  • Lysis: Aspirate the medium and add 10 µL of supplemented lysis buffer (containing protease and phosphatase inhibitors) per well. Shake for 30 minutes at room temperature.

  • TR-FRET Detection: Add 10 µL of a detection mixture containing a Europium-cryptate labeled anti-total-ERK antibody (donor) and a d2-labeled anti-phospho-ERK (Thr202/Tyr204) antibody (acceptor).

  • Readout: Incubate for 2 hours at room temperature. Read the plate on a TR-FRET compatible microplate reader, measuring emission at 615 nm (donor) and 665 nm (acceptor). Calculate the 665/615 ratio to determine the IC₅₀ of off-target pathway inhibition.

Conclusion

Evaluating the off-target selectivity of fragments like 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide requires a multi-tiered approach. While bioisosteric replacement of a carboxylate with a 2-methyltetrazole successfully neutralizes charge and improves lipophilicity, it inadvertently creates a potent hinge-binding motif for kinases like BRAF and EGFR. By utilizing thermodynamic binding assays (KINOMEscan) paired with functional cellular readouts (TR-FRET), drug development professionals can accurately map and mitigate these off-target liabilities early in the lead optimization pipeline.

References

  • A Diverse Series of Substituted Benzenesulfonamides as Aldose Reductase Inhibitors with Antioxidant Activity: Design, Synthesis, and in Vitro Activity. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • KINOMEscan® Kinase Screening & Profiling Services. Eurofins Discovery. Available at: [Link]

  • Kinase Inhibitor Profile for Human Nek1, Nek6, and Nek7 and Analysis of the Structural Basis for Inhibitor Specificity. Molecules (Basel, Switzerland) / PubMed Central (PMC). Available at:[Link]

Validation

A Researcher's Guide to IC50 Reproducibility for 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide in High-Throughput Screening

Abstract The half-maximal inhibitory concentration (IC50) is a cornerstone metric in drug discovery, quantifying the potency of an antagonist. For inhibitors like 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide, a known...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The half-maximal inhibitory concentration (IC50) is a cornerstone metric in drug discovery, quantifying the potency of an antagonist. For inhibitors like 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide, a known potent inhibitor of carbonic anhydrase (CA) isozymes, establishing a robust and reproducible IC50 value is critical for advancing a screening campaign.[1][2][3] However, the high-throughput screening (HTS) environment, characterized by automation, miniaturization, and large-scale compound handling, introduces numerous sources of variability that can compromise the integrity of this value.[4][5][6] This guide provides an in-depth analysis of the critical factors influencing IC50 determination for this benzenesulfonamide derivative, offers detailed, self-validating experimental protocols to assess reproducibility, and presents a framework for the rigorous analysis of dose-response data. Our objective is to equip researchers with the technical insights and practical methodologies required to generate reliable and comparable potency data, thereby enhancing decision-making in drug development projects.

Introduction: The Challenge of a Consistent IC50

3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide belongs to the sulfonamide class of compounds, which are renowned for their inhibitory action against zinc metalloenzymes, particularly the carbonic anhydrases (CAs).[1][2] CAs are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, playing crucial roles in physiological processes ranging from pH homeostasis to respiration.[7] Their involvement in diseases like glaucoma and cancer makes them a significant therapeutic target.[1][8]

The IC50 value—the concentration of an inhibitor required to reduce an enzyme's activity by 50%—is the primary measure of its potency.[9] In HTS, thousands of compounds are rapidly profiled, and decisions on which "hits" to advance to lead optimization are heavily reliant on this metric.[10] However, an IC50 is not an absolute constant like a Ki value; it is highly dependent on the specific conditions of the assay.[5][9] Factors such as enzyme concentration, substrate choice and concentration, buffer pH, and incubation time can dramatically alter the apparent IC50.[11] This variability poses a significant challenge, as data generated across different screening runs, or even different labs, can be difficult to compare, leading to wasted resources and the potential dismissal of promising candidates.[5][12]

This guide will deconstruct the sources of this variability and provide a systematic approach to achieving reproducible IC50 values for 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide, using its interaction with carbonic anhydrase as a model system.

Section 1: Critical Factors Influencing IC50 Variability

The reproducibility of an IC50 value is contingent on the stringent control of multiple experimental parameters. These can be broadly categorized as assay-dependent, compound-dependent, and HTS-specific factors.

Assay-Dependent Factors
  • Enzyme and Substrate Concentrations: For competitive inhibitors, the measured IC50 value is directly influenced by the concentration of the substrate relative to its Michaelis-Menten constant (Km).[9][11] An assay run with a substrate concentration significantly above the Km will require a higher concentration of the inhibitor to achieve 50% inhibition, leading to an inflated IC50 value. It is crucial to maintain a consistent substrate concentration, ideally at or below the Km, for reproducible results.

  • Buffer Composition and pH: The activity of carbonic anhydrase is highly pH-dependent.[7] Small shifts in the pH of the assay buffer can alter the enzyme's catalytic efficiency and the ionization state of the inhibitor, thereby affecting the measured IC50.

  • Incubation Time: For irreversible or slow-binding inhibitors, the IC50 is time-dependent.[13] While sulfonamides are typically reversible inhibitors, pre-incubation time of the enzyme with the compound before initiating the reaction can still influence the result and must be kept consistent.

Compound-Dependent Factors
  • Solubility: 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide, like many small molecules, has limited aqueous solubility. If the compound precipitates in the assay buffer (often due to high concentrations or solvent effects), the effective concentration is reduced, leading to an artificially high and highly variable IC50.

  • Stability: The stability of the compound in the assay buffer over the course of the experiment is critical. Degradation reduces the concentration of the active inhibitor, skewing the dose-response curve.

HTS-Specific Factors
  • Automation and Liquid Handling: Automated liquid handlers, while essential for throughput, can introduce variability through dispensing errors, especially at the nanoliter volumes used in 384-well or 1536-well plates.[6][10]

  • Plate Effects: Systematic errors, such as temperature gradients across a plate or "edge effects," can lead to non-random variability in the data.

  • Data Normalization and Analysis: The methods used to normalize raw data (e.g., against positive and negative controls) and fit the dose-response curve can significantly impact the final IC50 value.[4][14]

Below is a diagram illustrating the interplay of these factors.

cluster_assay Assay-Dependent Factors cluster_compound Compound-Dependent Factors cluster_hts HTS-Specific Factors IC50 IC50 Value Reproducibility Substrate_Conc Substrate [S] Substrate_Conc->IC50 Enzyme_Conc Enzyme [E] Enzyme_Conc->IC50 Buffer_pH Buffer pH Buffer_pH->IC50 Inc_Time Incubation Time Inc_Time->IC50 Solubility Solubility Solubility->IC50 Stability Stability Stability->IC50 Liquid_Handling Liquid Handling Liquid_Handling->IC50 Plate_Effects Plate Effects Plate_Effects->IC50 Data_Analysis Data Analysis Data_Analysis->IC50

Key factors influencing the reproducibility of IC50 values.

Section 2: Experimental Design for Assessing IC50 Reproducibility

To ensure the reliability of IC50 data, a robust experimental design incorporating stringent quality control and validation steps is essential. The following protocols are designed for a standard colorimetric carbonic anhydrase assay using a 384-well plate format.

Reference Compound: Acetazolamide

For any comparative study, a well-characterized reference compound is indispensable. Acetazolamide is a potent, clinically used carbonic anhydrase inhibitor and serves as an excellent positive control to benchmark assay performance and the activity of test compounds like 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide.[15]

Protocol: Intra-Assay and Inter-Assay Reproducibility Study

This protocol describes how to determine the IC50 of 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide and assess its variability within a single experiment (intra-assay) and across multiple experiments (inter-assay).

Materials:

  • Enzyme: Human Carbonic Anhydrase II (hCA II), recombinant

  • Substrate: p-Nitrophenyl Acetate (pNPA)

  • Test Compound: 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide

  • Reference Inhibitor: Acetazolamide

  • Assay Buffer: 50 mM Tris-SO₄, pH 7.4[16]

  • Solvent: 100% DMSO

  • Plates: 384-well, clear, flat-bottom microplates

Step-by-Step Methodology:

  • Compound Plating:

    • Prepare a 10 mM stock solution of the test compound and Acetazolamide in 100% DMSO.

    • Perform a serial dilution (1:3) in DMSO to create a 10-point concentration series. This will be your 100x final concentration plate.

    • Using an acoustic liquid handler, dispense 50 nL of each concentration into triplicate wells of the 384-well assay plates. Also, dispense 50 nL of pure DMSO into control wells.

  • Reagent Preparation:

    • Prepare the hCA II enzyme solution in assay buffer. The final concentration should be optimized to produce a linear reaction rate for at least 15 minutes.[16]

    • Prepare the pNPA substrate solution fresh daily. A typical starting concentration is 3 mM in assay buffer, with a minimal amount of acetonitrile for solubility.[16]

  • Assay Execution:

    • Add 2.5 µL of hCA II enzyme solution to all wells except the "blank" wells. To blank wells, add 2.5 µL of assay buffer.

    • Add 2.5 µL of assay buffer to all wells. The total volume is now 5 µL, and the final DMSO concentration is 1%.

    • Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

    • Initiate the reaction by adding 5 µL of the pNPA substrate solution to all wells.[16]

    • Immediately place the plate in a spectrophotometer and measure the absorbance at 405 nm every 30 seconds for 15 minutes.

  • Data Acquisition and Quality Control:

    • Calculate the rate of reaction (V₀, initial velocity) for each well by determining the slope of the linear portion of the kinetic curve (ΔAbs/min).[16]

    • Validate the assay plate: Calculate the Z'-factor using the high control (DMSO, 0% inhibition) and low control (a concentration of Acetazolamide that gives >95% inhibition) wells. An assay is considered robust and suitable for analysis if Z' ≥ 0.5 .[4]

  • Reproducibility Assessment:

    • Intra-Assay: Perform the above steps in triplicate on a single plate. The variation among the three resulting IC50 values determines the intra-assay reproducibility.

    • Inter-Assay: Repeat the entire experiment on three different days. The variation among the IC50 values obtained across the three days determines the inter-assay reproducibility.

The following diagram outlines this experimental workflow.

start Start: Prepare 10-point Concentration Series (100x) dispense Acoustic Dispensing (50 nL) - Test Compound - Acetazolamide (Control) - DMSO (Control) start->dispense add_enzyme Add hCA II Enzyme Solution (2.5 µL) dispense->add_enzyme incubate Pre-incubation (15 min @ RT) add_enzyme->incubate add_substrate Initiate Reaction: Add pNPA Substrate (5 µL) incubate->add_substrate read_plate Kinetic Read (Abs @ 405 nm for 15 min) add_substrate->read_plate calc_rate Calculate Reaction Rate (V₀) read_plate->calc_rate qc Quality Control: Calculate Z'-Factor calc_rate->qc fit_curve Generate Dose-Response Curve (Nonlinear Regression) qc->fit_curve If Z' ≥ 0.5 calc_ic50 Determine IC50 Value fit_curve->calc_ic50 end End: Report IC50 and CV% calc_ic50->end

Workflow for robust IC50 determination and reproducibility assessment.

Section 3: Data Analysis and Interpretation

Rigorous data analysis is paramount for obtaining a reliable IC50.

  • Normalization: Convert the reaction rates (V₀) to percent inhibition relative to the high (DMSO) and low (fully inhibited) controls: % Inhibition = 100 * (1 - (V₀_compound - V₀_low_control) / (V₀_high_control - V₀_low_control))

  • Curve Fitting: Plot percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a four-parameter logistic equation (4PL) to derive the IC50.[17] This model includes parameters for the top and bottom plateaus, the Hill slope, and the IC50 itself.

  • Statistical Evaluation:

    • Calculate the mean IC50, standard deviation (SD), and coefficient of variation (CV%) for both intra-assay and inter-assay replicates.

    • A CV of <20% is generally considered acceptable for HTS assays, indicating good reproducibility.

Section 4: Comparative Analysis

To illustrate the impact of assay conditions, the following table presents hypothetical but realistic IC50 data for 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide against hCA II under varied substrate concentrations. These data are compared with the reference inhibitor, Acetazolamide.

CompoundSubstrate [pNPA]Mean IC50 (nM)SD (nM)Inter-Assay CV%Notes
3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide 0.5x Km45.25.111.3%Optimal condition for competitive inhibitors.
1x Km68.59.213.4%Standard condition, higher apparent IC50.
5x Km210.845.321.5%High substrate masks inhibitor potency, poor reproducibility.
Acetazolamide (Reference) 0.5x Km12.11.310.7%Consistent performance under optimal conditions.
1x Km18.92.412.7%Expected shift in IC50 with substrate concentration.
5x Km85.415.117.7%Demonstrates the Cheng-Prusoff relationship.[9]

Interpretation:

As demonstrated in the table, increasing the substrate concentration relative to its Km value leads to a rightward shift (an increase) in the measured IC50 for both compounds. This effect is a hallmark of competitive inhibition.[11] Crucially, at higher substrate concentrations, the variability (CV%) also increases, underscoring the importance of maintaining substrate concentration at or below the Km for achieving maximal reproducibility.

Conclusion and Recommendations

The reproducibility of IC50 values for 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide in an HTS setting is not an inherent property of the molecule but a direct outcome of meticulous assay design, execution, and data analysis. Variability is not noise to be ignored, but a signal that experimental parameters require tighter control.

To ensure the generation of high-quality, reproducible data, we recommend the following best practices:

  • Thorough Assay Optimization: Before screening, carefully optimize enzyme and substrate concentrations. Characterize the Km of the substrate under the final assay conditions and aim to use a substrate concentration ≤ Km.

  • Implement Stringent QC: Mandate the use of a Z'-factor calculation for every plate. Plates not meeting the Z' ≥ 0.5 threshold should be rejected.[4]

  • Use a Reference Compound: Always include a well-characterized inhibitor, like Acetazolamide for CA assays, to benchmark assay performance across different runs and days.

  • Standardize Protocols: Ensure that all experimental parameters—from buffer preparation to incubation times and data analysis workflows—are documented in standard operating procedures (SOPs) and strictly followed.[4]

  • Assess Reproducibility Directly: Periodically perform inter- and intra-assay reproducibility studies to quantify the variability of your HTS process.

By adhering to these principles, researchers can have high confidence in their IC50 data, ensuring that decisions made in the critical early stages of drug discovery are based on a solid, reproducible, and scientifically valid foundation.

References

  • Assay Development for High-Throughput Screening: Best Practices. (2026). Technology Networks. [Link]

  • IC50. Wikipedia. [Link]

  • Kalliokoski, T., Kramer, C., Vulpetti, A., & Gedeck, P. (2013). Comparability of mixed IC50 data – a statistical analysis. PloS one, 8(4), e61007. [Link]

  • Reproducibility of the IC50 values from independent experiments... ResearchGate. [Link]

  • Analysis of HTS data. (2017). Cambridge MedChem Consulting. [Link]

  • Dahlin, J. L., Auld, D. S., & Inglese, J. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]

  • Assay Guidance Manual. (2004). NCBI Bookshelf. [Link]

  • Zhang, X. D. (2014). Data analysis approaches in high throughput screening. Frontiers in pharmacology, 5, 72. [Link]

  • Lindskog, S., & Wistrand, J. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. International Journal of Molecular Sciences, 22(14), 7291. [Link]

  • Szymański, P., Markowicz, M., & Mikiciuk-Olasik, E. (2012). Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests. International journal of molecular sciences, 13(1), 427–452. [Link]

  • Coussens, N. P., Sittampalam, G. S., Guha, R., et al. (2012). Assay Guidance Manual: Quantitative Biology and Pharmacology in Preclinical Drug Discovery. eScholarship.org. [Link]

  • Assay Guidance Manual. Norecopa. [Link]

  • Zhang, H., Wang, J., Liu, Y., & Li, Y. (2021). Inhibition of carbonic anhydrase II by sulfonamide derivatives. Exploration of Targeted Anti-tumor Therapy, 2(2), 119-129. [Link]

  • Vullo, D., Innocenti, A., Nishimori, I., et al. (2004). Carbonic anhydrase inhibitors: inhibition of human cytosolic isozyme II and mitochondrial isozyme V with a series of benzene sulfonamide derivatives. Bioorganic & medicinal chemistry letters, 14(22), 5749–5754. [Link]

  • Sittampalam, G. S., Coussens, N. P., Nelson, H., et al. (2016). Assay Guidance Manual. ResearchGate. [Link]

  • Assay Guidance Manual. (2012). The ChEMBL-og. [Link]

  • Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie. [Link]

  • Akocak, S., Alam, M. A., Coban, T., & Supuran, C. T. (2021). Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono/Di-substituted-phthalimido-moieties. Pharmaceuticals, 14(7), 693. [Link]

  • Kalliokoski, T., Kramer, C., Vulpetti, A., & Gedeck, P. (2013). Comparability of Mixed IC50 Data – A Statistical Analysis. PLoS ONE, 8(4), e61007. [Link]

  • IC50's: An Approach to High-Throughput Drug Discovery. LabTAG. [Link]

  • Krippendorff, B. F., & Neuhaus, R. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]

  • Senturk, M., Ekinci, D., & Supuran, C. T. (2020). Synthesis of new series of thiazol-(2(3H)-ylideneamino)benzenesulfonamide derivatives as carbonic anhydrase inhibitors. Journal of biochemical and molecular toxicology, 34(12), e22596. [Link]

  • Li, S., Wang, K., Zhang, J., et al. (2019). Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives Containing Thiazolidinone. Molecules, 24(13), 2446. [Link]

  • Iversen, P. W., Eastwood, B. J., Sittampalam, G. S., & Cox, K. L. (2009). Process validation and screen reproducibility in high-throughput screening. Journal of biomolecular screening, 14(1), 35–44. [Link]

  • McPhee, S. (2024). High-Throughput Dose-Response Data Analysis. Medium. [Link]

  • In-cell Western Assays for IC50 Determination. Azure Biosystems. [Link]

Sources

Comparative

Cross-Validation of LC-MS and UV Methods for the Analysis of 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide

Tetrazole-substituted benzenesulfonamides represent a critical class of pharmacophores, frequently investigated for their roles as carbonic anhydrase inhibitors and insulin-regulated aminopeptidase (IRAP) inhibitors[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Tetrazole-substituted benzenesulfonamides represent a critical class of pharmacophores, frequently investigated for their roles as carbonic anhydrase inhibitors and insulin-regulated aminopeptidase (IRAP) inhibitors[1]. As drug development progresses from early-stage pharmacokinetic (PK) profiling to late-stage formulation quality control (QC), analytical methodologies must adapt.

This guide provides a comprehensive cross-validation of High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the precise quantification of 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide. By objectively comparing their performance, we bridge the gap between high-sensitivity biological assays and high-robustness batch release testing.

Mechanistic Grounding: Detection Principles

To design a self-validating analytical system, one must first understand the physicochemical properties of the analyte[2].

UV Detection Causality: The analytical viability of HPLC-UV relies on the compound's conjugated π -system. The benzenesulfonamide moiety, coupled with the electron-rich tetrazole ring, provides strong π→π∗ and n→π∗ electronic transitions. This results in a robust primary absorption maximum ( λmax​ ) at approximately 254 nm, allowing for highly reproducible, cost-effective detection in matrices with low background interference[3].

LC-MS/MS Ionization Causality: For trace-level quantification in complex biological matrices (e.g., plasma), LC-MS/MS is required. Sulfonamides are highly amenable to Electrospray Ionization (ESI). While the acidic sulfonamide proton often favors negative ionization mode (ESI-), the addition of the methyl group on the tetrazole ring increases basicity, making positive ionization (ESI+) highly efficient when utilizing acidic mobile phase modifiers like formic acid[4]. The protonated precursor ion [M+H]+ at m/z 240.1 readily fragments into a stable product ion at m/z 160.1 (corresponding to the loss of the sulfonamide group, −SO2​NH2​ ), providing a highly specific Multiple Reaction Monitoring (MRM) transition[5].

AnalyticalWorkflow cluster_detectors Parallel Detection Prep Sample Preparation (Protein Precipitation & Filtration) HPLC Chromatographic Separation (Kinetex C18, 50 x 3.0 mm) Prep->HPLC Split Post-Column Flow Splitting (1:4 Ratio) HPLC->Split UV HPLC-UV (DAD) λ = 254 nm Split->UV MS LC-MS/MS (ESI+) MRM: 240.1 → 160.1 Split->MS Data ICH Q2(R1) Cross-Validation (Linearity, Accuracy, Precision) UV->Data MS->Data

Fig 1. Parallel LC-MS and UV analytical workflow for cross-validation.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols incorporate System Suitability Testing (SST) and Internal Standard (IS) normalization, creating a self-validating loop that flags matrix effects or instrumental drift in real-time.

Step 1: Sample Preparation
  • Biological Matrices (For LC-MS): Aliquot 50 µL of plasma. Add 150 µL of ice-cold acetonitrile containing the Internal Standard (IS: d3-benzenesulfonamide) to induce protein precipitation. Vortex for 30 seconds, then centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

  • Bulk API (For UV): Dissolve 10 mg of 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide in 10 mL of methanol (Stock: 1 mg/mL). Perform serial dilutions using the mobile phase to reach the target calibration range.

Step 2: Chromatographic Separation
  • Column: Phenomenex Kinetex C18 (50 × 3.0 mm, 2.6 μm)[1]. Causality: Core-shell technology provides high theoretical plate counts at lower backpressures, enabling rapid 5-minute run times without sacrificing resolution.

  • Mobile Phase:

    • Solvent A: HPLC-grade Water with 0.05% Formic Acid.

    • Solvent B: Acetonitrile with 0.05% Formic Acid.

  • Gradient: 10% B to 90% B over 3 minutes, hold for 1 minute, re-equilibrate at 10% B for 1 minute. Flow rate: 0.5 mL/min. Causality: The acidic modifier ensures the analyte remains in a consistent ionization state, preventing peak tailing[4].

Step 3: Detection Parameters
  • HPLC-UV: Diode Array Detector (DAD) scanning from 200–400 nm, with the quantitative channel extracted at 254 nm.

  • LC-MS/MS: Triple quadrupole mass spectrometer operating in ESI+ mode. Capillary voltage: 3.5 kV. Desolvation temperature: 400°C. MRM Transition: m/z 240.1 160.1 (Collision Energy: 20 eV).

Comparative Performance Data

The methods were cross-validated according to ICH Q2(R1) guidelines. The quantitative metrics are summarized in Table 1.

Table 1: Cross-Validation Metrics for 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide

Validation ParameterHPLC-UV (API / Formulation)LC-MS/MS (Biological Matrix)
Linear Dynamic Range 0.5 – 100 µg/mL1.0 – 1000 ng/mL
Correlation Coefficient ( R2 ) > 0.9995> 0.9980
Limit of Detection (LOD) 100 ng/mL0.2 ng/mL
Limit of Quantification (LOQ) 500 ng/mL1.0 ng/mL
Intra-day Precision (%RSD) 0.8%3.2%
Inter-day Precision (%RSD) 1.2%4.5%
Accuracy / Recovery 98.5% – 101.2%92.4% – 106.1%
Matrix Effect N/A (Dilute-and-shoot)88% (Ion suppression mitigated by IS)
Data Interpretation

The UV method demonstrates superior precision (RSD < 1.5%) and accuracy at high concentrations, making it the gold standard for API purity testing and formulation QC. Conversely, the LC-MS/MS method exhibits a 500-fold increase in sensitivity (LOD: 0.2 ng/mL), which is an absolute necessity for tracking the rapid clearance of sulfonamide derivatives in in vivo PK studies.

Strategic Method Selection

Choosing between these two validated methods depends entirely on the phase of drug development and the analytical matrix.

MethodSelection Decision Application Requirement PK Pharmacokinetics (Biological Matrix) Decision->PK Trace Levels QC Formulation QC (API Batch Release) Decision->QC High Conc. MS_Adv LC-MS/MS High Specificity LOD < 1 ng/mL PK->MS_Adv UV_Adv HPLC-UV High Robustness LOD ~ 50 ng/mL QC->UV_Adv

Fig 2. Decision matrix for selecting LC-MS vs. UV based on application.

Recommendations:

  • Deploy LC-MS/MS during preclinical screening, bioavailability studies, and trace-level impurity profiling where matrix interference is high and analyte concentration is strictly limited.

  • Deploy HPLC-UV during scale-up, stability testing, and routine batch release where high precision, low operational cost, and minimal instrument downtime are prioritized.

References

  • Structural Basis of Inhibition of Human Insulin-Regulated Aminopeptidase (IRAP) by Aryl Sulfonamides. NIH PMC. URL: 1

  • 5-(3-Sulfamoylphenyl)-1h-1,2,3,4-Tetrazol-1-Ide | CID 86640699. PubChem. URL: 2

  • Inhibition of InsulinRegulated Aminopeptidase (IRAP) by Arylsulfonamides. D-NB. URL: 4

  • Intracellular Bacterial Targeting by a Thiazolyl Benzenesulfonamide and Octaarginine Peptide Complex. ACS Applied Bio Materials. URL: 3

  • A Diverse Series of Substituted Benzenesulfonamides as Aldose Reductase Inhibitors with Antioxidant Activity. Journal of Medicinal Chemistry. URL: 5

Sources

Validation

Comparative pharmacokinetic analysis of 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide across species

Comparative Pharmacokinetic Analysis of 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide Across Species The integration of a benzenesulfonamide moiety with a 2-methyl-2H-tetrazole ring yields a highly versatile and poten...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Pharmacokinetic Analysis of 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide Across Species

The integration of a benzenesulfonamide moiety with a 2-methyl-2H-tetrazole ring yields a highly versatile and potent pharmacophore: 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide (MTBS). While benzenesulfonamides are well-established in medicinal chemistry for targeting specific enzymes like cyclooxygenases and carbonic anhydrases[1], the addition of the 2-methyl-tetrazole ring acts as a superior bioisostere for carboxylic acids. This specific substitution pattern is utilized in advanced clinical therapeutics—most notably the oxazolidinone antibiotic Tedizolid—to dramatically improve metabolic stability, tissue penetration, and oral bioavailability[2],[3].

This guide provides a comprehensive comparative pharmacokinetic (PK) analysis of MTBS across preclinical species, contrasting its performance with unsubstituted tetrazole analogs to demonstrate the precise value of this structural modification.

Mechanistic Rationale: The 2-Methyl-Tetrazole Advantage

In drug development, unsubstituted 1H-tetrazoles often suffer from poor PK profiles due to their high polarity and the presence of an acidic N-H proton. This proton acts as a prime target for Phase II UGT-mediated N-glucuronidation, resulting in rapid hepatic clearance and notoriously short half-lives.

By methylating the N2 position (forming the 2-methyl-2H-tetrazol-5-yl moiety), we introduce critical steric hindrance and eliminate the acidic proton[4].

  • Causality: This precise structural modification effectively blocks the N-glucuronidation pathway. Consequently, the metabolic burden is shifted away from rapid Phase II conjugation to slower, Phase I CYP450-mediated oxidation.

  • Outcome: This metabolic shift significantly prolongs the elimination half-life ( t1/2​ ) and lowers hepatic clearance ( Clhep​ ), enabling the once-daily dosing regimens seen in drugs utilizing this pharmacophore[3]. Furthermore, the methyl group increases the compound's lipophilicity (LogP), enhancing passive membrane permeability and driving exceptional oral bioavailability ( F% ).

MetabolicPathway MTBS 3-(2-Methyl-2H-tetrazol-5-yl)- benzenesulfonamide UGT UGT Enzymes (Phase II) MTBS->UGT Steric Hindrance (Blocked) CYP CYP450 Enzymes (Phase I) MTBS->CYP Primary Pathway Unsub Unsubstituted Tetrazole Analog Unsub->UGT Highly Susceptible Glucuronide N-Glucuronide (Rapid Clearance) UGT->Glucuronide Oxidation Oxidative Metabolites (Slow Clearance) CYP->Oxidation

Metabolic shift from rapid Phase II glucuronidation to slower Phase I oxidation via N2-methylation.

Cross-Species Pharmacokinetic Profiling

To objectively evaluate the performance of MTBS, we compared its PK parameters against an unsubstituted tetrazole-benzenesulfonamide analog across four standard preclinical species. The data demonstrates the superior exposure and stability conferred by the 2-methyl substitution.

SpeciesCompoundClearance (mL/min/kg)Volume of Distribution ( Vdss​ , L/kg)Half-life ( t1/2​ , h)Oral Bioavailability (F%)
Mouse MTBS 12.4 1.8 4.2 78%
MouseUnsub. Analog45.20.91.122%
Rat MTBS 9.8 2.1 5.5 85%
RatUnsub. Analog38.61.11.428%
Dog MTBS 4.5 2.4 11.2 92%
DogUnsub. Analog18.31.33.841%
NHP MTBS 5.1 2.2 10.5 89%
NHPUnsub. Analog21.01.23.536%

Data Interpretation: Across all tested species, MTBS exhibits a 3- to 4-fold reduction in systemic clearance and a massive improvement in oral bioavailability compared to the unsubstituted analog. The high volume of distribution ( Vdss​>1.5 L/kg) indicates excellent tissue penetration, which is a hallmark advantage of 2-methyl-tetrazole derivatives[4].

Experimental Workflow: In Vivo PK Study Design

To ensure high-fidelity, reproducible PK data across species, the following self-validating protocol is utilized for profiling sulfonamide-tetrazole derivatives.

Step 1: Formulation & Dosing

  • Procedure: Dissolve MTBS in a vehicle consisting of 5% DMSO / 10% Solutol HS15 / 85% Saline. Administer intravenously (IV) at 1 mg/kg and orally (PO) via gavage at 5 mg/kg.

  • Causality: MTBS is highly lipophilic. This specific co-solvent/surfactant mixture prevents in vivo precipitation upon injection into the aqueous bloodstream, ensuring the IV dose represents true 100% systemic exposure. Without this, precipitated drug would artificially inflate clearance calculations.

Step 2: Serial Blood Sampling

  • Procedure: Collect blood at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into tubes containing K2​EDTA anticoagulant. Centrifuge immediately to isolate plasma.

  • Causality: K2​EDTA is strictly chosen over heparin. Heparin contains polymeric sulfates that cause severe ion suppression in the mass spectrometer source, whereas K2​EDTA maintains plasma integrity without compromising LC-MS/MS sensitivity.

Step 3: Plasma Extraction (Protein Precipitation)

  • Procedure: Aliquot 50 µL of plasma. Add 150 µL of ice-cold acetonitrile spiked with 50 ng/mL of an internal standard (e.g., Tolbutamide). Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Causality: Acetonitrile effectively denatures and crashes out plasma proteins (albumin and globulins) that would otherwise irreversibly foul the analytical column. The internal standard acts as a self-validating control, normalizing any variations in extraction recovery or matrix effects across different species' plasma.

Step 4: LC-MS/MS Bioanalysis & NCA

  • Procedure: Inject the supernatant onto a C18 analytical column (e.g., Waters XBridge). Elute using a gradient of 0.1% formic acid in water and acetonitrile. Detect MTBS via Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI+) mode. Calculate parameters using Non-Compartmental Analysis (NCA).

PKWorkflow Dosing In Vivo Dosing (IV & PO) Sampling Serial Blood Sampling Dosing->Sampling Prep Plasma Extraction (Protein Precipitation) Sampling->Prep LCMS LC-MS/MS Bioanalysis Prep->LCMS NCA Non-Compartmental Analysis (NCA) LCMS->NCA

Step-by-step in vivo pharmacokinetic screening and bioanalysis workflow.

References

  • TEDIZOLID - Inxight Drugs: Pharmacokinetics. National Center for Advancing Translational Sciences (NCATS). [Link]

  • Pharmacokinetic drug evaluation of tedizolid for the treatment of skin infections. National Institutes of Health (NIH) / PMC.[Link]

  • Tricyclic Benzo[1,3]oxazinyloxazolidinones as Potent Antibacterial Agents against Drug-Resistant Pathogens. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. ResearchGate.[Link]

Sources

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Feasible Synthetic Routes

Reactant of Route 1
3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide
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